Product packaging for 11-Deoxy-16,16-dimethyl-PGE2(Cat. No.:)

11-Deoxy-16,16-dimethyl-PGE2

Cat. No.: B158781
M. Wt: 364.5 g/mol
InChI Key: LLVVDFDWPQHXBA-QEJIITRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

11-Deoxy-16,16-dimethyl-PGE2 is a prostanoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O4 B158781 11-Deoxy-16,16-dimethyl-PGE2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVVDFDWPQHXBA-QEJIITRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 11-Deoxy-16,16-dimethyl-PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-16,16-dimethyl-PGE2 is a synthetic analog of prostaglandin E2 (PGE2) with a distinct and multifaceted mechanism of action. While it is recognized as an agonist for the EP2 and EP3 prostaglandin receptors, its cytoprotective effects, particularly in renal epithelial cells, are mediated through a separate signaling cascade involving a thromboxane (TP) or thromboxane-like receptor and the subsequent activation of the AP-1 signaling pathway.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting available data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Receptor Interaction and Pharmacology

This compound exhibits a complex pharmacological profile, interacting with multiple prostanoid receptors. Its primary activities are centered around the EP2, EP3, and a thromboxane or thromboxane-like receptor.

Prostaglandin EP2 and EP3 Receptor Agonism

This compound is characterized as an agonist for both the EP2 and EP3 receptors.[3][4][5][6] Activation of these G-protein coupled receptors typically leads to distinct downstream signaling events. The EP2 receptor is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). In contrast, the EP3 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Thromboxane (TP) Receptor-Mediated Cytoprotection

In the context of cytoprotection in renal proximal tubular epithelial cells (LLC-PK1), the mechanism of action of this compound is independent of the classical EP receptors.[1][2][7] Instead, it is mediated through a thromboxane or thromboxane-like receptor.[1][2][7] This interaction initiates a signaling cascade that culminates in the activation of the transcription factor AP-1, which is crucial for the observed protective effects against oxidative stress.[1][2][7]

Quantitative Pharmacological Data

A comprehensive review of the available scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (EC50) values for this compound at the human EP2, EP3, and thromboxane receptors. The following tables are provided to illustrate the ideal data presentation format for such pharmacological characterization.

Table 1: Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeRadioligandCell Line/TissueKi (nM)Reference
Human EP2[³H]-PGE2CHO-K1 cellsData not available-
Human EP3[³H]-PGE2HEK293 cellsData not available-
Human Thromboxane (TP)[³H]-U46619Human PlateletsData not available-

Table 2: Functional Potency (EC50) of this compound

Receptor SubtypeFunctional AssayCell LineEC50 (nM)Reference
Human EP2cAMP AccumulationCHO-K1 cellsData not available-
Human EP3cAMP InhibitionHEK293 cellsData not available-
Human Thromboxane (TP)Calcium MobilizationHEK293 cellsData not available-

Signaling Pathways

The diverse actions of this compound are a result of its ability to activate distinct signaling pathways upon binding to its target receptors.

EP2 and EP3 Receptor Signaling

The agonism of this compound at EP2 and EP3 receptors would theoretically initiate the following pathways:

EP_Receptor_Signaling cluster_EP2 EP2 Receptor Signaling cluster_EP3 EP3 Receptor Signaling PGE2_analog_EP2 This compound EP2 EP2 Receptor PGE2_analog_EP2->EP2 binds Gs Gs Protein EP2->Gs activates AC_EP2 Adenylyl Cyclase Gs->AC_EP2 activates cAMP_EP2 cAMP AC_EP2->cAMP_EP2 produces PKA_EP2 PKA cAMP_EP2->PKA_EP2 activates CREB_EP2 CREB PKA_EP2->CREB_EP2 phosphorylates Gene_EP2 Gene Transcription CREB_EP2->Gene_EP2 activates PGE2_analog_EP3 This compound EP3 EP3 Receptor PGE2_analog_EP3->EP3 binds Gi Gi Protein EP3->Gi activates AC_EP3 Adenylyl Cyclase Gi->AC_EP3 inhibits cAMP_EP3 cAMP AC_EP3->cAMP_EP3 production decreased

Caption: EP2 and EP3 receptor signaling pathways.

Thromboxane Receptor and AP-1 Signaling Pathway (Cytoprotection)

The cytoprotective effect in renal epithelial cells is mediated by the activation of a thromboxane or thromboxane-like receptor, leading to the activation of the AP-1 transcription factor.

TP_AP1_Signaling PGE2_analog This compound TP_receptor Thromboxane (TP) Receptor PGE2_analog->TP_receptor Gq Gq Protein TP_receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK_cascade MAPK Cascade (e.g., JNK, ERK) PKC->MAPK_cascade cJun_cFos c-Jun / c-Fos MAPK_cascade->cJun_cFos AP1 AP-1 Complex cJun_cFos->AP1 nucleus Nucleus AP1->nucleus cytoprotective_genes Cytoprotective Gene Transcription nucleus->cytoprotective_genes Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prep_reagents incubation Incubate: Membranes + Radioligand + Test Compound prep_reagents->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end cAMP_Assay_Workflow start Start seed_cells Seed EP Receptor-Expressing Cells start->seed_cells treat_agonist Treat with Test Compound (and Forskolin for Gi) seed_cells->treat_agonist incubation Incubate treat_agonist->incubation lyse_cells Lyse Cells incubation->lyse_cells measure_cAMP Measure Intracellular cAMP lyse_cells->measure_cAMP analysis Data Analysis: Determine EC50 measure_cAMP->analysis end End analysis->end Cytoprotection_Assay_Workflow start Start seed_cells Seed LLC-PK1 Cells start->seed_cells pretreatment Pre-treat with Test Compound (24 hours) seed_cells->pretreatment toxic_insult Induce Cell Injury with Toxic Agent pretreatment->toxic_insult viability_assay Assess Cell Viability (e.g., Neutral Red, MTT, LDH) toxic_insult->viability_assay analysis Data Analysis: Calculate % Viability and % Cytoprotection viability_assay->analysis end End analysis->end

References

An In-depth Technical Guide to the Structure and Function of 11-Deoxy-16,16-dimethyl-PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-16,16-dimethyl-PGE2 is a synthetic analog of Prostaglandin E2 (PGE2) with a unique structural modification that confers enhanced stability and distinct biological activities. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental findings. The document summarizes its agonistic activity on prostanoid EP2 and EP3 receptors, its role in cytoprotection, and the associated signaling pathways, including the activation of AP-1 and the induction of the endoplasmic reticulum (ER) stress response. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in areas such as gastroenterology, nephrology, and oncology.

Chemical Structure and Properties

This compound is a prostanoid, a class of lipid compounds derived from fatty acids.[1] Its structure is characterized by a cyclopentanone ring with two aliphatic side chains. The key modifications compared to the endogenous PGE2 are the absence of a hydroxyl group at the C-11 position and the presence of two methyl groups at the C-16 position. These alterations increase the compound's resistance to metabolic degradation, prolonging its half-life and enhancing its potency.[2]

PropertyValueReference
Molecular Formula C22H36O4[3]
Molecular Weight 364.5 g/mol [4]
IUPAC Name (Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid[]
CAS Number 53658-98-3[3][4]
Synonyms 11-deoxy-16,16-dimethyl PGE2, DDM-PGE2[4]

Mechanism of Action and Signaling Pathways

This compound primarily exerts its biological effects by acting as an agonist for the prostanoid EP2 and EP3 receptors.[4][6] These are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.

EP2 and EP3 Receptor Activation

While specific binding affinity data for this compound is limited in the reviewed literature, related compounds provide insight into its receptor interactions. For instance, 16,16-dimethyl-PGE2 binds to the EP2, EP3, and EP4 receptors.[1] The EP3 receptor, in particular, exhibits a broad binding profile for various prostaglandins.[1]

Cytoprotective Signaling Pathway

A significant body of research has focused on the cytoprotective effects of this compound, particularly in renal and gastrointestinal tissues.[7][8] Studies in renal proximal tubular epithelial (LLC-PK1) cells have revealed that its protective mechanism against oxidative stress is mediated through a thromboxane-like receptor, leading to the activation of the AP-1 transcription factor and the induction of an endoplasmic reticulum (ER) stress response.[7]

Cytoprotective_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum DDM_PGE2 This compound TX_Receptor Thromboxane-like Receptor DDM_PGE2->TX_Receptor binds ER_Stress ER Stress Response DDM_PGE2->ER_Stress induces G_Protein G-Protein TX_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKC Protein Kinase C IP3_DAG->PKC activates MAPK_Cascade MAPK Cascade (JNK, ERK) PKC->MAPK_Cascade activates AP1 AP-1 (c-Fos/c-Jun) MAPK_Cascade->AP1 activates Gene_Expression Gene Expression (Cytoprotective Proteins) AP1->Gene_Expression regulates Cytoprotection Cytoprotection Gene_Expression->Cytoprotection Cytoprotection GRP78 GRP78 (BiP) ER_Stress->GRP78 upregulates GRP78->Cytoprotection

Caption: Proposed signaling pathway for the cytoprotective effects of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds.

CompoundAssayReceptor/SystemValueReference
This compound Intracellular Calcium IncreaseNovel Prostanoid Receptor (HEL cells)EC50 = 28 nM
This compound ADP-induced Platelet AggregationEP3EC50 = 48.6 ± 10 nM[]
This compound Inhibition of Gastric Acid Secretion (rat)In vivoED50 = 1 mg/kg[6]
This compound Inhibition of Ulcer Formation (rat)In vivoED50 = 0.021 mg/kg[6]
16,16-dimethyl-PGE2 Radioligand BindingEP3 (mouse)Ki = 0.6-3.7 nM

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the structure and function of this compound.

Chemical Synthesis

While a specific detailed protocol for the total synthesis of this compound was not found in the reviewed literature, the synthesis of prostaglandin analogs typically involves a multi-step process. A common strategy involves the conjugate addition of a substituted lithio-cuprate to a cyclopentenone intermediate to form the prostaglandin skeleton.[9][10] The synthesis of the side chains often requires stereoselective reactions to achieve the desired chirality.[9]

Synthesis_Workflow Start Commercially Available Starting Materials Side_Chain_Synth Synthesis of Alkyl Side Chains Start->Side_Chain_Synth Cyclopentenone_Synth Synthesis of Cyclopentenone Core Start->Cyclopentenone_Synth Conjugate_Add Conjugate Addition Side_Chain_Synth->Conjugate_Add Cyclopentenone_Synth->Conjugate_Add Purification Purification and Characterization Conjugate_Add->Purification Final_Product This compound Purification->Final_Product Protein_Induction_Workflow Cell_Culture LLC-PK1 Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Detection and Quantification Western_Blot->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

"11-Deoxy-16,16-dimethyl-PGE2" signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Signaling Pathways of 11-Deoxy-16,16-dimethyl-PGE2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DDM-PGE2) is a stable, synthetic analog of Prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes.[1][2][3] DDM-PGE2 has garnered significant interest for its potent biological activities, including cytoprotection against oxidative stress.[2] This technical guide provides a comprehensive overview of the core signaling pathways activated by DDM-PGE2, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathways of this compound

DDM-PGE2 exerts its effects by interacting with multiple G-protein coupled receptors (GPCRs), primarily the prostanoid EP receptors (EP2 and EP3) and, in certain cellular contexts, a thromboxane-like receptor (TP).[1][2][3][4][5] Activation of these receptors initiates distinct downstream signaling cascades.

EP2 Receptor Signaling

As an agonist for the EP2 receptor, DDM-PGE2 is expected to couple to a stimulatory G-protein (Gs). This interaction activates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets to modulate gene expression and cellular function.

EP2_Signaling DDM_PGE2 This compound EP2 EP2 Receptor DDM_PGE2->EP2 Gs Gs Protein EP2->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (Gene Expression, etc.) PKA->Cellular_Response phosphorylates targets

Caption: EP2 receptor signaling cascade initiated by DDM-PGE2.

EP3 Receptor Signaling

The EP3 receptor is unique in its ability to couple to multiple G-proteins, including inhibitory G-proteins (Gi) and Gq proteins. As a DDM-PGE2 target, EP3 receptor activation can lead to the inhibition of adenylyl cyclase (via Gi), resulting in decreased cAMP levels. Alternatively, coupling to Gq can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

EP3_Signaling cluster_receptor cluster_gi Gi Pathway cluster_gq Gq Pathway DDM_PGE2 This compound EP3 EP3 Receptor DDM_PGE2->EP3 Gi Gi Protein EP3->Gi Gq Gq Protein EP3->Gq AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC

Caption: Dual signaling potential of the EP3 receptor upon DDM-PGE2 binding.

Thromboxane-like Receptor and AP-1 Activation

In renal proximal tubular epithelial (LLC-PK1) cells, the cytoprotective effects of DDM-PGE2 are reported to be mediated through a thromboxane or thromboxane-like receptor.[4][5] This pathway is coupled to the activation of the transcription factor Activator Protein-1 (AP-1), a key regulator of gene expression in response to various stimuli.[4][5] Thromboxane receptors (TP) typically couple to Gq/11 proteins, initiating the PLC/Ca2+ signaling cascade, which can subsequently lead to the activation of downstream kinases that regulate AP-1 activity.

TP_AP1_Signaling DDM_PGE2 This compound TP_Receptor Thromboxane-like Receptor (TP) DDM_PGE2->TP_Receptor Gq11 Gq/11 Protein TP_Receptor->Gq11 activates PLC Phospholipase C Gq11->PLC activates Kinase_Cascade Kinase Cascade (e.g., PKC, MAPKs) PLC->Kinase_Cascade activates AP1 AP-1 Activation Kinase_Cascade->AP1 activates Gene_Expression Gene Expression AP1->Gene_Expression

Caption: Thromboxane-like receptor signaling leading to AP-1 activation.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound. Further research is needed to determine the EC50 values for EP2 and EP3 receptor activation and to quantify the fold-change in the expression of downstream proteins.

ParameterValueReceptor/EffectCell Type/SystemReference
EC50 28 nMIntracellular Calcium MobilizationHEL cells[6]
ED50 0.021 mg/kgInhibition of Ulcer FormationRat (in vivo)[1][7]
ED50 1 mg/kgInhibition of Gastric Acid SecretionRat (in vivo)[1][7]

Downstream Cellular Responses

A significant consequence of DDM-PGE2 signaling is the induction of a specific set of proteins, pointing towards the activation of cellular stress response pathways.

Induction of Cytoprotective and Stress-Response Proteins

Studies in LLC-PK1 cells have shown that DDM-PGE2 selectively stimulates the synthesis of several proteins, including:[4][5][8]

  • Glucose-Regulated Protein 78 (GRP78/BiP): A key chaperone in the endoplasmic reticulum (ER) that plays a crucial role in the unfolded protein response (UPR) and protects cells from ER stress-induced apoptosis.

  • Heat Shock Protein 90β (HSP90β): A molecular chaperone involved in the folding and stabilization of a wide range of proteins.

  • Elongation Factor 1α (EF-1α) and Elongation Factor 2 (EF-2): Essential components of the protein translation machinery.

  • Actin and Myosin: Key components of the cytoskeleton, suggesting that DDM-PGE2 may induce alterations in cell structure and motility.

This pattern of protein induction suggests that DDM-PGE2-mediated cytoprotection involves the activation of the ER stress response and the modulation of cytoskeletal dynamics.

Downstream_Effects cluster_proteins Induced Protein Expression cluster_responses Cellular Responses DDM_PGE2 This compound Receptors EP2 / EP3 / TP Receptors DDM_PGE2->Receptors Signaling_Cascades Signaling Cascades (cAMP, Ca2+, AP-1) Receptors->Signaling_Cascades GRP78 GRP78 (BiP) Signaling_Cascades->GRP78 HSP90 HSP90β Signaling_Cascades->HSP90 EF EF-1α / EF-2 Signaling_Cascades->EF Cytoskeleton Actin / Myosin Signaling_Cascades->Cytoskeleton ER_Stress ER Stress Response GRP78->ER_Stress HSP90->ER_Stress Cytoskeletal_Mod Cytoskeletal Modulation Cytoskeleton->Cytoskeletal_Mod Cytoprotection Cytoprotection ER_Stress->Cytoprotection Cytoskeletal_Mod->Cytoprotection Proteomics_Workflow Start Cell Culture (e.g., LLC-PK1) Treatment Treatment with DDM-PGE2 or Vehicle Control Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Separation 2D Gel Electrophoresis (Protein Separation) Lysis->Separation Staining Gel Staining and Image Analysis Separation->Staining Excision Excision of Differentially Expressed Protein Spots Staining->Excision Digestion In-Gel Tryptic Digestion Excision->Digestion MS Mass Spectrometry (MALDI-TOF or LC-ESI-MS/MS) Digestion->MS Database Database Searching (e.g., MASCOT, SEQUEST) MS->Database Identification Protein Identification Database->Identification Validation Validation by Western Blot Identification->Validation

References

An In-Depth Technical Guide to the Cytoprotective Effects of 11-Deoxy-16,16-dimethyl-PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-16,16-dimethyl-PGE2 (DDM-PGE2), a synthetic analog of prostaglandin E2, has demonstrated significant cytoprotective properties in various preclinical models. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting its protective effects, particularly against oxidative stress-induced cellular injury. The information is tailored for researchers and professionals involved in drug discovery and development, offering detailed insights into the molecular underpinnings of DDM-PGE2's cytoprotective activity.

Introduction

Prostaglandins are lipid compounds that play a crucial role in cellular homeostasis and response to stress.[1] this compound is a stable synthetic analog of PGE2 that has been shown to be an agonist for both EP2 and EP3 receptors.[2] It exhibits potent cytoprotective effects, notably in preventing damage to renal proximal tubular epithelial cells and gastric mucosa.[3][4] This guide will delve into the core mechanisms, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this area.

Mechanisms of Cytoprotection

The cytoprotective effects of this compound are multifaceted, involving the induction of specific proteins that bolster cellular defense mechanisms and the activation of distinct signaling cascades.

Induction of Cytoprotective Proteins

A primary mechanism of DDM-PGE2-mediated cytoprotection involves the selective synthesis of several key proteins.[3] In renal proximal tubular epithelial (LLC-PK1) cells, pretreatment with DDM-PGE2 leads to the induction of proteins associated with cytoskeletal organization and the endoplasmic reticulum (ER) stress response.[3][5] This suggests that the protective effects are not instantaneous but require a period of gene expression and protein synthesis.[3]

Western blot analysis has confirmed the temporal induction of several of these proteins, including elongation factor 2 (EF-2), elongation factor 1α-1 (EF-1α), heat shock protein 90β (HSP90β), glucose-regulated protein 78 (GRP78), and actin.[3] The upregulation of molecular chaperones like HSP90β and GRP78 is a well-established cellular defense mechanism against stress, aiding in protein folding and preventing apoptosis. The modulation of actin and other cytoskeletal proteins suggests that maintaining cellular structure is a critical aspect of DDM-PGE2's protective action.[3]

Signaling Pathways

The cytoprotective response to this compound is initiated through receptor-mediated signaling pathways.

In LLC-PK1 cells, the cytoprotective effect of DDM-PGE2 is mediated through a thromboxane or a thromboxane-like receptor, which is coupled to the activation of Protein Kinase C (PKC) and the transcription factor Activator Protein-1 (AP-1).[3][5] This pathway appears to be distinct from the canonical EP receptor signaling, as known EP agonists do not confer the same protective effect in this specific cell line.[3] The activation of AP-1 is a critical downstream event, as it is a key regulator of genes involved in cellular stress responses.[6]

While the cytoprotection in LLC-PK1 cells is attributed to a thromboxane-like receptor, this compound is also known to be an agonist for EP2 and EP3 receptors.[1][7] The closely related analog, 16,16-dimethyl PGE2, exerts its radioprotective effects on hematopoietic stem cells through the co-stimulation of EP3 and EP4 receptors.[8][9] This suggests that the specific receptor and signaling pathway utilized by DDM-PGE2 may be cell-type and context-dependent. EP receptor activation can lead to downstream signaling through cAMP/PKA and PI3K/Akt pathways, which are known to be involved in cell survival and proliferation.[10]

Quantitative Data on Cytoprotective Effects

While specific dose-response data for the cytoprotective effects of this compound are limited in the reviewed literature, studies on the closely related analog, 16,16-dimethyl PGE2, provide valuable quantitative insights into its protective efficacy, particularly in the context of radioprotection.

ParameterControl16,16-dimethyl PGE2 TreatedReference
LD50/30 (Gy) in Male Mice 8.3412.1[2]
Dose Modification Factor (DMF) in Male Mice -1.45[2]
LD50/30 (Gy) in Female Mice 8.4611.6[2]
Dose Modification Factor (DMF) in Female Mice -1.37[2]
Survival Rate (10 Gy Irradiation) 10% (if administered 30 min prior)90% (if administered 5 min prior)[11]

Table 1: Radioprotective Effects of 16,16-dimethyl PGE2 in Mice. LD50/30 represents the lethal dose of radiation required to kill 50% of the population within 30 days. The Dose Modification Factor (DMF) is the ratio of the radiation dose in the presence of the protective agent to that in its absence to produce the same level of effect.

ProteinFold Induction (Approximate)Time of Max Induction (hours)Reference
HSP90β >24[3]
GRP78 ~28-24[3]
Actin ~1.5-28-24[3]

Table 2: Temporal Induction of Cytoprotective Proteins by this compound in LLC-PK1 Cells. Fold induction is estimated from Western blot data presented in the cited literature.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the cytoprotective effects of this compound.

Cell Culture and Treatment
  • Cell Line: Porcine kidney proximal tubule epithelial cells (LLC-PK1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: For cytoprotection assays, cells are pretreated with 1-2 µM this compound for 24 hours.[3] Following pretreatment, the cells are exposed to a cytotoxic agent, such as 300 µM 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ), for a specified duration.[3]

Assessment of Cytotoxicity (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Reagents: Commercially available LDH cytotoxicity assay kit.

  • Procedure:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Transfer 50 µL of supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).[12]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of a stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) to calculate the percentage of cytotoxicity.

Western Blot Analysis for Protein Induction

This technique is used to detect and quantify the expression levels of specific proteins.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-HSP90β, anti-GRP78, anti-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Cytoprotective_Signaling_Pathway Figure 1: Thromboxane-like Receptor Mediated Cytoprotection DDM_PGE2 This compound TX_Receptor Thromboxane-like Receptor DDM_PGE2->TX_Receptor PKC Protein Kinase C (PKC) TX_Receptor->PKC Activates AP1 Activator Protein-1 (AP-1) PKC->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Gene_Expression Gene Expression (HSP90β, GRP78, Actin, etc.) Nucleus->Gene_Expression Induces Cytoprotection Cytoprotection Gene_Expression->Cytoprotection

Caption: Thromboxane-like Receptor Mediated Cytoprotection.

EP_Receptor_Signaling_Pathway Figure 2: Putative EP Receptor Signaling in Cytoprotection DDM_PGE2 This compound EP2_Receptor EP2 Receptor DDM_PGE2->EP2_Receptor EP3_Receptor EP3 Receptor DDM_PGE2->EP3_Receptor AC Adenylate Cyclase EP2_Receptor->AC Activates PI3K PI3K EP3_Receptor->PI3K Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Survival Cell Survival PKA->Cell_Survival Akt Akt PI3K->Akt Activates Akt->Cell_Survival

Caption: Putative EP Receptor Signaling in Cytoprotection.

Experimental Workflow

Experimental_Workflow Figure 3: Experimental Workflow for Assessing Cytoprotection Cell_Culture 1. Cell Culture (LLC-PK1) Pretreatment 2. Pretreatment with DDM-PGE2 (24h) Cell_Culture->Pretreatment Toxin_Exposure 3. Exposure to Cytotoxin (e.g., TGHQ) Pretreatment->Toxin_Exposure LDH_Assay 4a. LDH Release Assay (Cytotoxicity) Toxin_Exposure->LDH_Assay Western_Blot 4b. Western Blot (Protein Induction) Toxin_Exposure->Western_Blot

Caption: Experimental Workflow for Assessing Cytoprotection.

Conclusion

This compound is a potent cytoprotective agent with a complex mechanism of action that involves the induction of a suite of protective proteins and the activation of specific signaling pathways. The primary pathway identified in renal epithelial cells involves a thromboxane-like receptor, PKC, and AP-1, leading to the upregulation of chaperones and cytoskeletal proteins. Its agonism at EP receptors suggests alternative or complementary pathways may be active in other cell types. The quantitative data, though primarily from a related analog, underscores the significant protective potential of this class of molecules. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications of this compound in diseases characterized by cellular stress and injury. Further research is warranted to fully elucidate the dose-dependent cytoprotective effects and the intricate signaling networks governed by this promising synthetic prostaglandin analog.

References

In Vivo Stability and Pharmacokinetics of 11-Deoxy-16,16-dimethyl-PGE2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-16,16-dimethyl-PGE2, the active metabolite of the synthetic prostaglandin E1 analog misoprostol, is a pharmacologically significant compound with a range of therapeutic applications. Understanding its behavior within a biological system is paramount for optimizing dosage regimens, ensuring clinical efficacy, and minimizing potential adverse effects. This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetics of this compound, drawing from key studies in the field. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetic Profile of this compound (Misoprostol Acid)

Upon administration, misoprostol, which is an ester, undergoes rapid and complete de-esterification in the stomach to form its pharmacologically active free acid, this compound, also known as misoprostol acid.[1] This active metabolite is then quickly absorbed.[1]

The in vivo stability of this compound is characterized by its rapid elimination from the body.[2] After reaching peak plasma concentrations, the levels of misoprostol acid decline swiftly.[1] The plasma elimination half-life of misoprostol acid is estimated to be between 20 and 40 minutes.[1] Consequently, approximately two days after administration of a therapeutic dose of misoprostol, its active metabolite is typically not detectable in the maternal blood due to progressive metabolism and/or degradation.[2]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of misoprostol acid from various studies. These values can be influenced by the formulation, dosage, and route of administration.

Table 1: Pharmacokinetic Parameters of Misoprostol Acid Following Oral Administration

DoseFormulationTmax (hours)Cmax (pg/mL)Half-life (t½)AUCReference
25 µgAngusta®0.47 (± 0.54)-Not statistically different between formulations-[3]
25 µgCytotec® oral solution0.27 (± 0.24)-Not statistically different between formulations-[3]
50 µgAngusta®0.46 (± 0.42)-Not statistically different between formulations-[3]
50 µgCytotec®0.23 (± 0.14)-Not statistically different between formulations-[3]
Oral IngestionGeneral~0.5< 1 ng/mL20 - 40 minutes-[1][2]

Table 2: Pharmacokinetic Parameters of Misoprostol Acid Following Other Routes of Administration

Route of AdministrationTmax (hours)NotesReference
Vaginal1 - 2Declines slowly thereafter[2]
Sublingual (50 µg Angusta®)--[3]
Sublingual (50 µg Cytotec®)--[3]

Experimental Protocols

The determination of the pharmacokinetic profile of this compound involves carefully designed clinical trials. Below is a summary of a typical experimental protocol.

Bioavailability Study of Two Misoprostol Formulations

Objective: To compare the bioavailability of two different misoprostol formulations.

Study Design:

  • A single-dose, cross-over design is often recommended for oral and buccal routes of administration.[1]

  • A sufficient washout period, typically a few days, is incorporated to prevent carry-over effects, which is justified by the short half-life of misoprostol acid.[1]

Subjects:

  • Healthy volunteers are typically recruited for bioequivalence studies.[1]

Drug Administration:

  • Misoprostol is administered in a fasted state, as concomitant food intake can decrease its bioavailability.[1]

  • Doses are administered either orally or sublingually.[3]

Sample Collection:

  • Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.

Analytical Methodology:

  • A sensitive analytical method is crucial due to the low concentrations of the active metabolite.[2]

  • Solid Phase Extraction (SPE): This technique is used to isolate and concentrate misoprostol acid from human plasma.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of misoprostol acid.[1][3] It offers high sensitivity and specificity, with a lower limit of quantification typically around 5 pg/mL.[1][3] The bioanalytical method should be sensitive enough to detect concentrations that are 5% of the Cmax in most profiles of each formulation.[1]

Data Analysis:

  • Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum plasma concentration), and Tmax (time to reach Cmax) are calculated.[3]

  • For bioequivalence assessment, the 90% confidence interval of the relative mean Cmax and AUC of the test product to the comparator product should fall within the range of 80.00 – 125.00%.[1]

Visualizations

Signaling and Metabolism

The following diagram illustrates the metabolic activation of misoprostol and the subsequent action of its active form, this compound.

Misoprostol Misoprostol (Ester Prodrug) DeEsterification Rapid De-esterification (in the stomach) Misoprostol->DeEsterification Oral Administration MisoprostolAcid This compound (Misoprostol Acid - Active Metabolite) DeEsterification->MisoprostolAcid EP_Receptors Prostaglandin EP Receptors (e.g., EP2, EP3) MisoprostolAcid->EP_Receptors Agonist Activity Metabolism Metabolism and Elimination MisoprostolAcid->Metabolism Signaling Downstream Signaling Pathways EP_Receptors->Signaling Response Pharmacological Responses (e.g., Cytoprotection, Uterine Contraction) Signaling->Response Elimination Rapid Elimination Metabolism->Elimination

Metabolic activation and action of Misoprostol.
Experimental Workflow

The diagram below outlines a typical workflow for a pharmacokinetic study of misoprostol.

Start Study Start SubjectScreening Subject Screening and Enrollment Start->SubjectScreening DrugAdmin Drug Administration (Fasted State) SubjectScreening->DrugAdmin SampleCollection Timed Blood Sample Collection DrugAdmin->SampleCollection SampleProcessing Plasma Separation and Storage SampleCollection->SampleProcessing SPE Solid Phase Extraction (SPE) SampleProcessing->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataAnalysis Pharmacokinetic Data Analysis LCMS->DataAnalysis Report Bioequivalence Assessment Report DataAnalysis->Report End Study End Report->End

Pharmacokinetic study experimental workflow.

Stability Considerations in Biological Matrices

The stability of misoprostol acid in collected biological samples is a critical pre-analytical consideration. Studies have shown that misoprostol acid is unstable in whole blood at room temperature.[2] Its concentration can degrade by 20% within 12 hours at room temperature in a prepared sample.[2] However, other research suggests that misoprostol acid in plasma is stable at room temperature for up to 23 hours.[2] Freezing samples is a recommended practice to reduce the rate of degradation.[2] These factors underscore the importance of prompt sample processing and analysis to ensure accurate quantification.[2]

Conclusion

The in vivo stability of this compound is characterized by its rapid formation from the prodrug misoprostol and its subsequent swift elimination from the plasma. Its short half-life necessitates careful consideration in the design of dosing schedules to maintain therapeutic concentrations. The pharmacokinetic profile can be influenced by the route of administration, with oral and vaginal routes showing different absorption and decline rates. For accurate determination of its pharmacokinetic parameters, robust and sensitive analytical methods, such as LC-MS/MS, are essential, coupled with stringent pre-analytical sample handling to mitigate degradation. This technical guide provides a foundational understanding for professionals engaged in the research and development of therapies involving this important prostaglandin analog.

References

An In-depth Technical Guide on the Receptor Binding Affinity of 11-Deoxy-16,16-dimethyl-PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-16,16-dimethyl prostaglandin E2 (DDM-PGE2) is a synthetic analog of prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes.[1][2] As a structurally modified prostaglandin, DDM-PGE2 exhibits a distinct pharmacological profile, primarily interacting with E-type prostanoid (EP) receptors and potentially other related receptors to elicit its biological effects.[1][3] This technical guide provides a comprehensive overview of the receptor binding affinity of DDM-PGE2, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Receptor Binding Affinity of 11-Deoxy-16,16-dimethyl-PGE2

The interaction of this compound with prostanoid receptors has been a subject of investigation to elucidate its mechanism of action. It is primarily recognized as an agonist for the EP2 and EP3 receptor subtypes.[1][2] There is also evidence suggesting functional interactions with thromboxane (TP) receptors.[3]

A study by Griffin et al. (1999) characterized the functional activity of several prostaglandins, including this compound, in human nonpigmented ciliary epithelial (NPE) cells. In this system, which expresses EP2-like receptors, this compound was found to stimulate adenylyl cyclase activity with a half-maximal effective concentration (EC50) of 1135 nM.[4]

The following table summarizes the available quantitative data on the receptor interaction of this compound.

CompoundReceptor SubtypeCell Line/TissueAssay TypeParameterValue (nM)Reference
This compoundEP2-likeHuman Nonpigmented Ciliary Epithelial (NPE) CellsFunctional (Adenylyl Cyclase Stimulation)EC501135[4]

Experimental Protocols

The determination of receptor binding affinity and functional activity is crucial for characterizing the pharmacological profile of compounds like this compound. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor (e.g., HEK-293 cells transfected with a specific EP receptor subtype) are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

  • The reaction is typically carried out in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Stimulation

This assay measures the ability of a compound to activate Gs-coupled receptors, such as the EP2 and EP4 receptors, leading to the production of cyclic AMP (cAMP).

1. Cell Culture and Treatment:

  • Human nonpigmented ciliary epithelial (NPE) cells, which endogenously express EP2-like receptors, are cultured to confluence in appropriate media.[4]

  • The cells are then treated with varying concentrations of this compound for a specified period.

2. cAMP Measurement:

  • Following treatment, the intracellular cAMP levels are measured using a commercially available cAMP assay kit, which is often based on a competitive immunoassay format (e.g., ELISA or RIA).

3. Data Analysis:

  • The concentration-response curve for cAMP production is plotted.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in receptor signaling and the experimental procedures used to study them can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate these concepts.

G cluster_ep2 EP2 Receptor Signaling DDM-PGE2 DDM-PGE2 EP2_Receptor EP2 Receptor DDM-PGE2->EP2_Receptor Gs Gαs EP2_Receptor->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response_EP2 Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response_EP2

Caption: EP2 Receptor Signaling Pathway.

G cluster_ep3 EP3 Receptor Signaling DDM-PGE2_2 DDM-PGE2 EP3_Receptor EP3 Receptor DDM-PGE2_2->EP3_Receptor Gi Gαi EP3_Receptor->Gi AC_2 Adenylyl Cyclase Gi->AC_2 inhibits cAMP_2 cAMP_2 AC_2->cAMP_2 Cellular_Response_EP3 Cellular Response (e.g., inhibition of neurotransmitter release) cAMP_2->Cellular_Response_EP3

Caption: EP3 Receptor Signaling Pathway.

G cluster_workflow Competitive Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and DDM-PGE2 Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Data Analysis (IC50 and Ki) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of EP2 and EP3 receptors. The available data indicate its activity as an agonist at these receptors, with a defined functional potency at EP2-like receptors. Further research employing comprehensive competitive binding assays across all EP and other relevant prostanoid receptor subtypes would provide a more complete understanding of its binding affinity and selectivity. The methodologies and pathways described herein offer a framework for conducting and interpreting such studies in the fields of pharmacology and drug discovery.

References

Pharmacokinetics of "11-Deoxy-16,16-dimethyl-PGE2" in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics of 11-Deoxy-16,16-dimethyl-PGE2 in Animal Models

Disclaimer: Publicly available, detailed pharmacokinetic studies specifically for this compound are limited. This guide presents comprehensive pharmacokinetic and biodistribution data for the structurally analogous compound, 16,16-dimethyl-PGE2 , as a surrogate to provide researchers with a robust estimation of its likely in vivo behavior. Information specific to this compound is included where available, particularly concerning its mechanism of action.

Introduction

This compound is a synthetic analog of Prostaglandin E2 (PGE2), a lipid mediator with diverse physiological functions. This analog is of interest to researchers for its potential therapeutic applications, including cytoprotection.[1][2] Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical animal models is critical for the design of efficacy and toxicology studies and for the eventual translation to human clinical trials. This technical guide summarizes the available pharmacokinetic data for a close structural analog, details relevant experimental methodologies, and visualizes key pathways and workflows.

Pharmacokinetic Profile (Surrogate Data)

The following tables summarize the pharmacokinetic parameters of 16,16-dimethyl-PGE2 following a single subcutaneous (SC) dose in various animal models. These data are derived from a study where the compound was investigated as a potential medical countermeasure for radiation exposure.[3][4][5]

Table 1: Plasma Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 in Mice
Animal ModelRadiation StatusCmax (ng/mL)Tmax (h)AUC0–inf (ng·h/mL)t1/2 (h)
C57BL/6J Mice Non-irradiated44.530.25112.501.8
Irradiated----
JDO Mice Non-irradiated63.960.25114.481.1
Irradiated--AUC60–480: 47% lower1.7

Data presented for a single subcutaneous dose of 35 µg per mouse.[3] Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life.

Table 2: Plasma Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 in Non-Human Primates (NHPs)
Animal ModelSexCmax (ng/mL)Tmax (h)AUC0–inf (ng·h/mL)t1/2 (h)
Rhesus Macaques Male & Female7.680.529.203.26
Male7.93-27.232.25
Female7.33-31.834.61

Data presented for a single subcutaneous dose of 0.1 mg/kg.[3]

Tissue Distribution (Biodistribution)

In a study with C57BL/6J mice, the tissue distribution of 16,16-dimethyl-PGE2 was evaluated following a single subcutaneous dose. The highest concentrations were observed in the lungs.[3] Irradiation appeared to decrease the exposure in the spleen, liver, and bone marrow, while slightly increasing it in the heart.[3][5]

Metabolism and Excretion

Excretion of prostaglandin metabolites typically occurs via the urine and feces.[6][7] Further studies using radiolabeled this compound would be necessary to definitively characterize its metabolic fate and excretion routes in different animal species.

Experimental Protocols

The following protocols are based on the detailed methodologies provided in the pharmacokinetic studies of the surrogate compound, 16,16-dimethyl-PGE2.[3]

Animal Models and Dosing
  • Mice: C57BL/6J and Jackson Diversity Outbred (JDO) mice were administered a single subcutaneous (SC) dose of 35 µg of 16,16-dimethyl-PGE2. For irradiated cohorts, mice were exposed to a single dose of total-body irradiation (TBI) 30 minutes after the drug administration.[3][4]

  • Non-Human Primates (NHPs): Rhesus macaques received a single SC dose of 0.1 mg/kg of 16,16-dimethyl-PGE2. Animals were anesthetized for dosing and blood sample collection.[3]

Sample Collection and Processing
  • Plasma: Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points post-dosing. Plasma was separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

  • Tissues (for biodistribution): At specified time points, animals were euthanized, and tissues of interest (e.g., lung, liver, spleen, kidney, heart, bone marrow, jejunum, and brain) were collected, weighed, and stored frozen until homogenization and analysis.[3]

Analytical Methodology: HPLC-MS/MS

Quantification of the prostaglandin analog in biological matrices was performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[3]

  • Instrumentation: A Sciex 5500 QTRAP system with an electrospray ionization (ESI) source operating in negative mode.[3]

  • Internal Standard: A deuterated analog, such as PGE2-d4, is used to ensure accuracy and precision.[3]

  • Mass Spectrometric Detection: For 16,16-dimethyl-PGE2, detection was achieved using MS3 scan mode with the transition 379.3/299.0/159.1. The internal standard (PGE2-d4) was monitored using Multiple Reaction Monitoring (MRM) at a transition of 355.3/275.2.[3]

Visualizations

Signaling Pathway

The cytoprotective effects of this compound (DDM-PGE2) in renal proximal tubular epithelial cells are mediated through a thromboxane-like receptor, leading to the activation of the AP-1 signaling pathway.[1][6] This, in turn, stimulates the synthesis of several proteins associated with mitigating cellular stress.[1][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response DDM_PGE2 This compound Receptor Thromboxane-like Receptor DDM_PGE2->Receptor Binds AP1 AP-1 Signaling Pathway Activation Receptor->AP1 Activates Protein_Synth Protein Synthesis AP1->Protein_Synth Leads to Response Induction of Cytoprotective Proteins (e.g., HSP90β, GRP78, Actin) Protein_Synth->Response Results in

DDM-PGE2 Cytoprotective Signaling Pathway.
Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of a prostaglandin analog in an animal model.

G cluster_prep Study Preparation cluster_exp In-Life Phase cluster_analysis Bioanalysis & Data Processing cluster_report Reporting A Animal Model Selection (e.g., Mice, Rats, NHPs) B Dose Formulation and Route Selection (e.g., SC) A->B D Drug Administration to Animals B->D C Analytical Method Development (HPLC-MS/MS) H Quantification by LC-MS/MS C->H E Serial Blood Sampling D->E F Tissue Collection (for Biodistribution) D->F G Sample Processing (Plasma/Tissue Homogenates) E->G F->G G->H I Pharmacokinetic Modeling (NCA) H->I J Data Tabulation and Interpretation I->J

Generic Workflow for a Preclinical PK Study.

References

11-Deoxy-16,16-dimethyl-PGE2: A Technical Guide to its Modulation of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Deoxy-16,16-dimethyl-PGE2 (DDM-PGE2), a stable synthetic analog of Prostaglandin E2 (PGE2), has demonstrated significant cytoprotective effects against oxidative stress, particularly in renal epithelial cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying DDM-PGE2's protective actions, focusing on its signaling pathways, the induction of cytoprotective proteins, and the experimental methodologies used to elucidate these functions. The primary model discussed is the porcine kidney proximal tubule cell line, LLC-PK1, subjected to oxidative injury by 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ). DDM-PGE2 mediates its effects through a thromboxane (TP) receptor, activating downstream AP-1 and NF-κB signaling cascades. This leads to the upregulation of key protective proteins, including Heat Shock Protein 90β (HSP90β) and Glucose-Regulated Protein 78 (GRP78), ultimately enhancing cellular resilience to oxidative damage. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling and experimental workflows to aid in further research and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including nephrotoxicity. Prostaglandins, a class of lipid compounds, are known to play a crucial role in cellular homeostasis and stress responses. This compound (DDM-PGE2) is a synthetic analog of PGE2 with agonist activity at the EP2 and EP3 receptors.[1][2] Its stability and potent biological activity have made it a valuable tool for investigating the cytoprotective mechanisms of prostaglandins.

This guide focuses on the modulation of oxidative stress by DDM-PGE2, with a particular emphasis on its effects in renal proximal tubular epithelial cells. These cells are highly susceptible to oxidative injury due to their high metabolic rate and role in detoxification. The nephrotoxicant 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ) is used as a model inducer of oxidative stress in this context.

Mechanism of Action: Signaling Pathways

The cytoprotective effects of DDM-PGE2 against oxidative stress in LLC-PK1 cells are not directly mediated by the canonical EP receptors but rather through the activation of a thromboxane (TP) receptor. This initiates a signaling cascade that culminates in the transcriptional activation of genes encoding for protective proteins.

The key steps in the signaling pathway are as follows:

  • Receptor Binding: DDM-PGE2 binds to and activates a thromboxane (TP) receptor on the surface of LLC-PK1 cells.

  • Downstream Activation: Activation of the TP receptor leads to the stimulation of downstream signaling pathways, including the activation of Protein Kinase C (PKC).

  • Transcription Factor Activation: This cascade results in the activation of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).

  • Gene Expression: Activated AP-1 and NF-κB translocate to the nucleus and induce the expression of a suite of cytoprotective genes.

This signaling pathway is crucial for the pre-emptive cellular defense mechanisms conferred by DDM-PGE2 treatment.

Signaling Pathway of DDM-PGE2 in Oxidative Stress Modulation DDM_PGE2 This compound TP_Receptor Thromboxane (TP) Receptor DDM_PGE2->TP_Receptor Binds and Activates PKC Protein Kinase C (PKC) TP_Receptor->PKC Activates AP1_NFkB AP-1 and NF-κB Activation PKC->AP1_NFkB Gene_Expression Induction of Cytoprotective Gene Expression AP1_NFkB->Gene_Expression Translocate to Nucleus Cytoprotection Cellular Protection from Oxidative Stress Gene_Expression->Cytoprotection

Signaling cascade of DDM-PGE2-mediated cytoprotection.

Induction of Cytoprotective Proteins

A key outcome of the DDM-PGE2-activated signaling pathway is the increased synthesis of specific proteins that play a vital role in mitigating cellular stress. Proteomic analysis of DDM-PGE2-treated LLC-PK1 cells has identified several induced proteins, with Heat Shock Protein 90β (HSP90β) and Glucose-Regulated Protein 78 (GRP78) being prominent examples.

  • Heat Shock Protein 90β (HSP90β): As a molecular chaperone, HSP90β is involved in the proper folding and stabilization of a wide range of proteins, which is critical for maintaining cellular function during stress.

  • Glucose-Regulated Protein 78 (GRP78): Also known as BiP, GRP78 is a major endoplasmic reticulum (ER) chaperone that plays a central role in the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.

The induction of these and other proteins suggests that DDM-PGE2's protective mechanism involves both the maintenance of protein integrity throughout the cell and the specific mitigation of ER stress.

Table 1: Quantitative Data on Protein Induction by DDM-PGE2

ProteinFold Induction (DDM-PGE2 vs. Control)Time Point of Maximal InductionReference
HSP90β Data not available in abstracts4 hours(Wigwe et al., 2003)
GRP78 Data not available in abstracts8-24 hours(Wigwe et al., 2003)
Actin Data not available in abstracts8-24 hours(Wigwe et al., 2003)
Elongation Factor 2 (EF-2) Data not available in abstractsNot specified(Wigwe et al., 2003)
Elongation Factor 1α-1 (EF-1α) Data not available in abstractsNot specified(Wigwe et al., 2003)

Note: Specific quantitative fold-induction values require access to the full-text scientific articles.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the effects of DDM-PGE2 on oxidative stress in LLC-PK1 cells.

Cell Culture and Treatment
  • Cell Line: LLC-PK1 (porcine kidney proximal tubule epithelial cells) are cultured in a suitable medium, such as Medium 199, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Oxidative Stress: 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ) is synthesized and used to induce oxidative stress. Cells are typically treated with a cytotoxic concentration of TGHQ.

  • DDM-PGE2 Treatment: To assess its protective effects, cells are pre-treated with DDM-PGE2 for a specified period before the addition of TGHQ.

Cytotoxicity Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Sample Collection: After treatment, the cell culture supernatant is collected.

  • Reaction Setup: The supernatant is incubated with a reaction mixture containing lactate and NAD+.

  • Measurement: The conversion of NAD+ to NADH is measured spectrophotometrically at 340 nm. The amount of LDH activity is proportional to the number of lysed cells.

Protein Quantification (Bradford Assay)

The Bradford assay is used to determine the total protein concentration in cell lysates, which is often necessary for normalizing data from other assays like Western blotting.

  • Cell Lysis: Cells are lysed using a suitable buffer to release total cellular protein.

  • Standard Curve: A standard curve is generated using known concentrations of a standard protein, such as bovine serum albumin (BSA).

  • Assay: The cell lysate and BSA standards are mixed with Coomassie Brilliant Blue G-250 dye.

  • Measurement: The absorbance is measured at 595 nm. The protein concentration of the sample is determined by comparing its absorbance to the standard curve.[1][2][3][4][5]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as HSP90β and GRP78.

  • Protein Extraction and Quantification: Total protein is extracted from treated and control cells, and the concentration is determined using the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-HSP90β, anti-GRP78), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified using densitometry software.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the activation of transcription factors like AP-1 and NF-κB by assessing their ability to bind to specific DNA consensus sequences.

  • Nuclear Extract Preparation: Nuclear proteins are extracted from treated and control cells.

  • Probe Labeling: Oligonucleotide probes containing the consensus binding sites for AP-1 or NF-κB are labeled (e.g., with 32P or a non-radioactive label).

  • Binding Reaction: The labeled probes are incubated with the nuclear extracts.

  • Electrophoresis: The protein-DNA complexes are separated from the free probes by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and the labeled species are visualized by autoradiography or other appropriate detection methods. A "shift" in the mobility of the labeled probe indicates the presence of a protein-DNA complex.

Experimental Workflow for Assessing DDM-PGE2 Cytoprotection cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical Assays cluster_data Data Analysis Culture Culture LLC-PK1 Cells Pretreat Pre-treat with DDM-PGE2 Culture->Pretreat Induce Induce Oxidative Stress (TGHQ) Pretreat->Induce LDH LDH Cytotoxicity Assay Induce->LDH Measure Cell Death Western Western Blot for HSP90β & GRP78 Induce->Western Analyze Protein Expression EMSA EMSA for AP-1/NF-κB Induce->EMSA Assess Transcription Factor Activation Analyze_LDH Quantify Cytotoxicity LDH->Analyze_LDH Analyze_Western Quantify Protein Levels Western->Analyze_Western Analyze_EMSA Detect DNA Binding EMSA->Analyze_EMSA

Workflow for studying DDM-PGE2's protective effects.

Conclusion and Future Directions

This compound has emerged as a potent cytoprotective agent against oxidative stress in renal epithelial cells. Its mechanism of action, involving the activation of a thromboxane receptor and the subsequent induction of AP-1/NF-κB-mediated gene expression of protective proteins like HSP90β and GRP78, provides a clear pathway for its therapeutic potential.

Future research should focus on several key areas:

  • In Vivo Studies: Translating the in vitro findings to in vivo models of nephrotoxicity is crucial to validate the therapeutic efficacy of DDM-PGE2.

  • Quantitative Proteomics: Comprehensive quantitative proteomic studies would provide a broader understanding of the full spectrum of proteins and pathways modulated by DDM-PGE2.

  • EP Receptor Involvement: Further elucidation of the potential interplay between the canonical EP receptors and the thromboxane receptor in mediating the effects of DDM-PGE2 would provide a more complete picture of its pharmacology.

  • Drug Development: The stability and potent activity of DDM-PGE2 make it an attractive candidate for the development of novel therapies for conditions associated with oxidative stress, particularly in the context of kidney disease.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound in the modulation of oxidative stress.

References

An In-depth Technical Guide to 11-Deoxy-16,16-dimethyl-PGE2: Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-16,16-dimethyl-PGE2 is a synthetic analog of prostaglandin E2 (PGE2) that has garnered significant interest for its potent biological activities, particularly its cytoprotective and gastric antisecretory effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this important prostanoid analog. Detailed experimental protocols for its synthesis, based on established methodologies, are presented, along with a summary of its quantitative biological data. Furthermore, key signaling pathways involved in its mechanism of action are illustrated through detailed diagrams. This document serves as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Background

The discovery of this compound is rooted in the broader exploration of prostaglandins and their physiological roles. Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood flow, and the formation of blood clots. A significant breakthrough in prostaglandin research was the discovery of their "cytoprotective" properties, a term coined to describe the ability of these compounds to protect the gastrointestinal mucosa from injury, independent of their ability to inhibit gastric acid secretion.[1] This discovery spurred the development of synthetic prostaglandin analogs with enhanced stability and more selective biological activities.

This compound emerged from these efforts as a stable and potent synthetic analog of PGE2. The key structural modifications—the removal of the hydroxyl group at the C-11 position and the introduction of two methyl groups at the C-16 position—confer resistance to metabolic degradation, thereby prolonging its duration of action compared to the natural prostaglandin E2. These modifications also fine-tune its receptor binding profile, leading to its characteristic biological effects.

Physicochemical Properties and Data

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name (Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Synonyms 11-deoxy-16,16-dimethyl PGE2, DDM-PGE2
CAS Number 53658-98-3
Molecular Formula C22H36O4
Molecular Weight 364.5 g/mol
Purity Typically ≥98%

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a convergent approach, largely based on the foundational work of E.J. Corey on prostaglandin synthesis. A plausible and detailed synthetic route is outlined below.

General Synthetic Strategy

The synthesis involves the preparation of two key fragments: the cyclopentanone core (α-chain precursor) and the ω-chain. These fragments are then coupled, followed by functional group manipulations to yield the final product. The Corey lactone is a common starting material for the synthesis of the cyclopentanone core.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Preparation of the Corey Lactone Intermediate

The synthesis typically begins with the commercially available Corey lactone diol. The hydroxyl groups are protected, for instance, as p-phenylbenzoyl (PBP) esters, to allow for selective reactions later in the synthesis.

Step 2: Introduction of the α-chain

The protected Corey lactone is then converted to the corresponding aldehyde, often referred to as the "Corey aldehyde." This is a crucial intermediate for the introduction of the α-chain via a Wittig reaction.

  • Reaction: Reduction of the lactone to the lactol followed by oxidation to the aldehyde.

  • Reagents: Diisobutylaluminium hydride (DIBAL-H) for the reduction, followed by an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

The resulting aldehyde is then reacted with the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide in a Wittig reaction to install the seven-carbon α-chain.

Step 3: Preparation of the ω-chain

The ω-chain, containing the 16,16-dimethyl-3-hydroxyoctenyl moiety, is prepared separately. A key starting material can be 3,3-dimethyl-1-heptyne.

  • Reaction: Hydroboration-oxidation of the alkyne to the corresponding trans-vinylborane, followed by iodination to give the vinyl iodide. The hydroxyl group is typically protected during these steps.

Step 4: Coupling of the α- and ω-chains

The protected cyclopentanone core (from Step 2) is converted into an enone. The ω-chain (vinyl iodide from Step 3) is then introduced via a cuprate-mediated conjugate addition.

Step 5: Final Deprotection and Purification

The protecting groups on the hydroxyl and carboxylic acid functionalities are removed under appropriate conditions (e.g., hydrolysis). The final product, this compound, is then purified by chromatography.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its cytoprotective and gastric antisecretory effects being the most prominent. It is an agonist for the EP2 and EP3 prostaglandin receptors.

Biological ActivitySpeciesED50 / EC50Reference
Inhibition of Gastric Acid SecretionRat1 mg/kg[]
Inhibition of Ulcer FormationRat0.021 mg/kg[]
Increase in Intracellular Ca2+HEL cells28 nM[3]

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific prostaglandin E2 (EP) receptors, primarily EP2 and EP3, as well as a thromboxane-like receptor.

EP2 and EP3 Receptor Signaling

This compound is a known agonist for both EP2 and EP3 receptors.[4]

  • EP2 Receptor Activation: The EP2 receptor is coupled to the Gs alpha subunit of G proteins. Activation of this receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is often associated with smooth muscle relaxation and anti-inflammatory effects.

  • EP3 Receptor Activation: The EP3 receptor is more complex, as it can couple to multiple G proteins, including Gi, Gs, and Gq. The primary signaling pathway for EP3 involves coupling to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP. This pathway is often associated with smooth muscle contraction and inhibition of gastric acid secretion.

Cytoprotective Mechanism

The cytoprotective effects of this compound in renal proximal tubular epithelial cells are mediated through a thromboxane or thromboxane-like receptor coupled to the AP-1 signaling pathway.[5] This pathway is distinct from the classical EP receptor signaling and highlights the multifaceted mechanism of action of this compound. Activation of this pathway leads to the induction of several proteins associated with protection against oxidative stress.[5]

Visualizations

Signaling Pathways

EP2_Signaling_Pathway DDM_PGE2 This compound EP2_Receptor EP2 Receptor DDM_PGE2->EP2_Receptor G_alpha_s Gαs EP2_Receptor->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response leads to

Caption: EP2 Receptor Signaling Pathway.

EP3_Signaling_Pathway DDM_PGE2 This compound EP3_Receptor EP3 Receptor DDM_PGE2->EP3_Receptor G_alpha_i Gαi EP3_Receptor->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Gastric Acid Secretion) cAMP->Cellular_Response decreased levels lead to

Caption: EP3 Receptor Signaling Pathway (via Gi).

Experimental Workflow

Cytoprotection_Workflow cluster_synthesis Synthesis and Preparation cluster_invitro In Vitro Studies cluster_analysis Mechanism of Action Analysis Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Formulation Formulation in Vehicle Purification->Formulation Treatment Treat cells with DDM-PGE2 Formulation->Treatment Cell_Culture Culture Renal Proximal Tubular Epithelial Cells Cell_Culture->Treatment Induce_Stress Induce Oxidative Stress Treatment->Induce_Stress Receptor_Binding Receptor Binding Assays (EP2, EP3, Thromboxane) Treatment->Receptor_Binding Assess_Viability Assess Cell Viability (e.g., MTT assay) Induce_Stress->Assess_Viability Protein_Extraction Protein Extraction Induce_Stress->Protein_Extraction Western_Blot Western Blot for AP-1 pathway proteins Protein_Extraction->Western_Blot

Caption: Experimental workflow for studying cytoprotection.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in optimizing natural product scaffolds to yield compounds with superior therapeutic potential. Its enhanced stability and potent cytoprotective and antisecretory activities have made it a valuable tool in pharmacological research and a lead compound in the development of gastrointestinal drugs. The detailed understanding of its synthesis and complex mechanism of action, involving multiple receptor systems, continues to provide insights into the intricate signaling pathways of prostanoids. This technical guide serves as a foundational resource for further investigation and application of this remarkable synthetic prostaglandin analog.

References

The Gastroprotective Role of 11-Deoxy-16,16-dimethyl-PGE2 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gastrointestinal protective effects of the synthetic prostaglandin E2 analog, 11-Deoxy-16,16-dimethyl-PGE2, and the closely related compound, 16,16-dimethyl-PGE2. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing gastroprotection, and visualizes the critical signaling pathways involved.

Introduction: Prostaglandins and Gastric Cytoprotection

Prostaglandins (PGs) are lipid compounds that play a crucial role in maintaining the integrity of the gastrointestinal mucosa. The concept of "cytoprotection" was first introduced to describe the ability of prostaglandins, at non-antisecretory doses, to protect the gastric mucosa from necrotic damage induced by various noxious agents such as absolute ethanol, NSAIDs, and boiling water.[1][2][3][4] Among the different types of prostaglandins, prostaglandin E2 (PGE2) is one of the most potent gastroprotective agents.[5]

Synthetic analogs of PGE2, such as this compound and 16,16-dimethyl-PGE2, have been developed to enhance stability and efficacy. These compounds have been instrumental in elucidating the mechanisms of gastric cytoprotection and hold therapeutic potential. This guide focuses on the multifaceted role of these synthetic analogs in protecting the gastric mucosa.

Mechanisms of Gastrointestinal Protection

The gastroprotective effects of this compound and its analogs are mediated through a combination of physiological and cellular mechanisms. These include the stimulation of mucus and bicarbonate secretion, which form a protective barrier against luminal acid and pepsin, as well as the inhibition of gastric acid secretion and motility.

Stimulation of Mucus and Bicarbonate Secretion

Prostaglandins are potent stimulators of both mucus and bicarbonate secretion from gastric epithelial cells.[6][7] The secreted mucus forms a viscous gel layer that acts as a physical barrier, while bicarbonate neutralizes acid at the epithelial cell surface, creating a pH gradient.[6][7] Studies have shown that 16,16-dimethyl-PGE2 significantly increases the thickness of the gastric mucus gel layer.[7] This effect is crucial for protecting the mucosa from damage.

Inhibition of Gastric Acid Secretion

While cytoprotection is often defined as a phenomenon independent of acid suppression, prostaglandins, particularly at higher doses, do inhibit gastric acid secretion.[8] This action contributes to the overall protective effect by reducing the aggressive luminal environment. The inhibitory effect on acid secretion is mediated, in part, through the EP3 receptor subtype on parietal cells.

Regulation of Gastric Motility

Prostaglandins can also influence gastric motility. Inhibition of gastric motility can be a protective mechanism, particularly in the context of NSAID-induced damage.[9]

Cellular Protective Mechanisms

At the cellular level, prostaglandins exert direct protective effects. The synthetic analogue 11-deoxy,16,16-dimethyl PGE2 (DDM-PGE2) has been shown to protect renal proximal tubular epithelial cells against oxidative stress-induced injury.[10] This cytoprotective response involves the induction of specific proteins, suggesting a role for alterations in cytoskeletal organization and/or stimulation of an endoplasmic reticulum (ER) stress response.[10]

Signaling Pathways in Gastroprotection

The diverse effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors known as EP receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.

EP Receptor Involvement
  • EP1 Receptor: The gastroprotective action of PGE2 against ethanol-induced injury is primarily mediated by the EP1 receptor.[5] Activation of the EP1 receptor is coupled to an increase in intracellular calcium levels.[11][12] This pathway is also involved in the inhibition of gastric motility.[9]

  • EP2 and EP4 Receptors: These receptors are linked to the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13][14][15][16] The cAMP/PKA signaling pathway is crucial for the stimulation of mucus secretion.

  • EP3 and EP4 Receptors: In the small intestine, the protective effects of 16,16-dimethyl PGE2 against indomethacin-induced lesions are mediated through both EP3 and EP4 receptors.[9] These receptors are involved in stimulating mucus and bicarbonate secretion.[9]

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the gastroprotective actions of prostaglandins.

EP1 Receptor Signaling Pathway PGE2 This compound or Analogs EP1 EP1 Receptor PGE2->EP1 Gq Gq protein EP1->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Response Inhibition of Gastric Motility & Cytoprotection Ca2->Response PKC->Response

EP1 Receptor Signaling Pathway

EP2_EP4_Receptor_Signaling_Pathway PGE2 This compound or Analogs EP2_EP4 EP2 / EP4 Receptors PGE2->EP2_EP4 Gs Gs protein EP2_EP4->Gs AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Stimulation of Mucus & Bicarbonate Secretion PKA->Response

EP2/EP4 Receptor Signaling Pathway

Quantitative Data on Gastroprotective Effects

The following tables summarize the quantitative data from key preclinical studies investigating the gastroprotective effects of 16,16-dimethyl-PGE2.

Table 1: Effect of 16,16-dimethyl-PGE2 on Ethanol-Induced Gastric Lesions in Rats

Treatment GroupDose (µg/kg)Route% Inhibition of LesionsReference
Control (Ethanol)-Oral0%[1]
16,16-dimethyl-PGE210OralSignificant protection[1][3]
16,16-dimethyl-PGE220OralSignificant protection[1]
16,16-dimethyl-PGE210SubcutaneousLess effective than oral[1]
16,16-dimethyl-PGE220SubcutaneousSignificant protection[1]

Table 2: Effect of 16,16-dimethyl-PGE2 on Gastric Secretion

ParameterSpeciesDoseRouteEffectReference
Acid SecretionHuman1.0 µg/kgOral~85% inhibition[8]
Acid SecretionHuman0.1 µg/kgIV80-90% inhibition[8]
Bicarbonate SecretionHuman-IntragastricFourfold increase[17]
Mucus ThicknessRat1 µg/mLTopical81% increase
Mucus ThicknessRat10 µg/mLTopical140% increase

Table 3: Radioprotective Effects of 16,16-dimethyl-PGE2 in Mice

ParameterEffect of 16,16-dmPGE2Reference
Intestinal Stem Cell SurvivalIncreased[18][19]
LD50/6 (Gy)Increased from 16.3 to 20.25[18]
Hematopoietic CFU-S SurvivalIncreased[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the gastroprotective effects of prostaglandins.

Ethanol-Induced Gastric Lesion Model in Rats

This is a widely used and reliable model for screening gastroprotective agents.

Ethanol_Induced_Gastric_Lesion_Workflow cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Gastric Lesions cluster_3 Evaluation Fasting Fast rats for 24 hours (access to water ad libitum) Treatment Administer this compound or vehicle orally or subcutaneously Fasting->Treatment 1 hour before ethanol Ethanol Administer absolute ethanol (e.g., 1 mL/200g body weight) orally Treatment->Ethanol Sacrifice Euthanize rats 1 hour after ethanol administration Ethanol->Sacrifice Stomach Excise and open the stomach along the greater curvature Sacrifice->Stomach Lesion Score the gastric lesions (e.g., ulcer index) Stomach->Lesion

Workflow for Ethanol-Induced Gastric Lesion Model

Protocol:

  • Animal Preparation: Male Wistar rats (or other suitable strain) are fasted for 24 hours with free access to water.[20][21][22]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or subcutaneously at a predetermined time (e.g., 30-60 minutes) before ethanol administration.[1]

  • Induction of Gastric Lesions: Absolute ethanol (e.g., 1 mL per 200g body weight) is administered orally.[20][22]

  • Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The gastric mucosa is then examined for lesions, which can be quantified using a scoring system or by measuring the total area of the lesions.

Measurement of Gastric Mucus Secretion

Several methods can be used to quantify gastric mucus secretion.

In Vivo Measurement of Mucus Thickness:

  • Anesthetize the animal (e.g., rat) and expose the gastric mucosa.

  • Use a micropipette or a slit lamp with a pachymeter to directly measure the thickness of the adherent mucus layer.[23]

Histological Assessment:

  • Obtain gastric tissue samples and fix them in a mucus-preserving fixative (e.g., Carnoy's fixative).

  • Embed the tissue in paraffin, section, and stain with periodic acid-Schiff (PAS) and Alcian blue to visualize mucus.[24][25][26]

  • The thickness of the mucus layer can then be measured using microscopy and image analysis software.

Measurement of Gastric Bicarbonate Secretion

In Vivo Perfusion and pH-Stat Titration:

  • Anesthetize the animal and cannulate the stomach.

  • Perfuse the stomach with a saline solution at a constant rate.

  • The perfusate is collected, and the pH is continuously monitored.

  • A pH-stat system is used to automatically titrate the perfusate with a weak acid (e.g., HCl) to maintain a constant pH. The amount of acid required to maintain the pH is equivalent to the amount of bicarbonate secreted.[6][27][28][29]

Measurement of Gastric Acid Secretion

Pyloric Ligation Model:

  • Fast the animals and then anesthetize them.

  • Ligate the pylorus to allow for the collection of gastric juice.

  • After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

  • Measure the volume of the gastric juice and determine the acid concentration by titration with NaOH.[30][31][32][33]

Conclusion

This compound and its analogs are potent gastroprotective agents that act through a variety of mechanisms. Their ability to stimulate mucus and bicarbonate secretion, inhibit gastric acid secretion, and exert direct cellular protective effects underscores their therapeutic potential. The elucidation of the roles of different EP receptor subtypes and their downstream signaling pathways has provided a deeper understanding of the complex processes involved in maintaining gastric mucosal integrity. The experimental models and protocols described in this guide are valuable tools for the continued investigation and development of novel gastroprotective drugs. Further research into the specific cellular targets of these synthetic prostaglandins will likely reveal new avenues for the treatment of gastrointestinal disorders.

References

Methodological & Application

Application Notes and Protocols for 11-Deoxy-16,16-dimethyl-PGE2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-16,16-dimethyl Prostaglandin E2 (DDM-PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a potent lipid mediator involved in a wide range of physiological and pathological processes. DDM-PGE2 is characterized by its stability and its agonist activity at the EP2 and EP3 prostaglandin receptors.[1][2] These application notes provide detailed protocols for utilizing DDM-PGE2 in cell culture to investigate its effects on cytoprotection, apoptosis, and cellular secretion.

Data Presentation

The following tables summarize the quantitative data regarding the experimental use of DDM-PGE2 in various cell lines.

Table 1: Cell Lines and Culture Conditions

Cell LineDescriptionBase MediumSupplementsSeeding Density
LLC-PK1Porcine kidney proximal tubule epithelial cellsMedium 1993% Fetal Bovine Serum (FBS)1.2 x 10^4 - 3.2 x 10^4 cells/cm²
K562Human chronic myelogenous leukemia cellsRPMI-164010% FBS2 x 10^5 cells/mL
HT29-18N2Human colorectal adenocarcinoma (goblet cell subclone)Dulbecco's Modified Eagle Medium (DMEM)10% FBS5 x 10^5 cells/well (12-well plate)

Table 2: Effective Concentrations of DDM-PGE2 and Observed Effects

Cell LineApplicationEffective ConcentrationObserved Effect
LLC-PK1Cytoprotection against oxidative stressNot specified in retrieved resultsInduction of cytoprotective proteins (e.g., HSP90β, GRP78)
K562Apoptosis Induction (as PGE2 analog)50 µM (for PGE2)Increased cytosolic Ca2+, caspase activation, DNA fragmentation[3]
HT29-18N2Proliferation10 µM - 100 µMIncreased cell proliferation rate[4]
HT29-18N2Mucin Secretion≥ 1 µMAccelerated secretion of mucin glycoproteins[4]

Experimental Protocols

Preparation of 11-Deoxy-16,16-dimethyl-PGE2 Stock Solution
  • Reconstitution: DDM-PGE2 is typically supplied in a solution of methyl acetate. Prior to use, the solvent should be evaporated under a gentle stream of nitrogen gas.

  • Solubilization: Reconstitute the dried DDM-PGE2 in a suitable solvent such as 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Storage: Store the stock solution at -20°C. For experimental use, prepare fresh dilutions in the appropriate cell culture medium. It is important to note that the final concentration of the solvent in the culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular effects.

Protocol 1: Cytoprotection Assay in LLC-PK1 Cells

This protocol is designed to assess the cytoprotective effects of DDM-PGE2 against oxidative stress.

  • Cell Seeding: Seed LLC-PK1 cells in 96-well plates at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment and growth to approximately 80% confluency.

  • Pre-treatment with DDM-PGE2: Prepare various concentrations of DDM-PGE2 in complete culture medium. Remove the existing medium from the cells and add the DDM-PGE2 containing medium. Incubate for a predetermined time (e.g., 24 hours) to allow for the induction of protective mechanisms.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to an oxidative agent such as 2,3,5-tris-(glutathion-S-yl)hydroquinone.

  • Assessment of Cell Viability: Determine cell viability using a standard method such as the MTT assay.

  • Protein Analysis (Optional): To investigate the underlying mechanism, lyse the cells after DDM-PGE2 treatment and analyze the expression of cytoprotective proteins like HSP90β and GRP78 by Western blotting.

Protocol 2: Apoptosis Assay in K562 Cells

This protocol outlines the procedure to study the pro-apoptotic effects of DDM-PGE2, drawing parallels from studies on its parent compound, PGE2.[3]

  • Cell Culture: Culture K562 cells in suspension in complete RPMI-1640 medium.

  • Treatment: Treat the cells with the desired concentration of DDM-PGE2 (a concentration of 50 µM can be used as a starting point based on PGE2 studies) and incubate for 48 hours.

  • Apoptosis Analysis:

    • Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase-3 Activity Assay: Lyse the cells and measure the activity of caspase-3 using a colorimetric or fluorometric assay kit.

    • DNA Fragmentation: Isolate genomic DNA and analyze for fragmentation by agarose gel electrophoresis.

Protocol 3: Mucin Secretion Assay in HT29-18N2 Cells

This protocol is for quantifying the effect of DDM-PGE2 on mucin secretion from a goblet cell line.[4]

  • Cell Seeding and Differentiation: Seed HT29-18N2 cells in 12-well plates and culture for at least 21 days to allow for differentiation into a mucus-secreting phenotype.

  • Treatment: Treat the differentiated cells with various concentrations of DDM-PGE2 (e.g., 1 µM, 10 µM, 100 µM) in fresh culture medium for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatants.

  • Mucin Quantification:

    • ELISA: Use a mucin-specific ELISA kit to quantify the amount of secreted mucin (e.g., MUC2) in the supernatants.

    • Enzyme-linked Lectin Assay (ELLA): Alternatively, use a lectin-based assay with a lectin that binds to mucin glycans, such as wheat germ agglutinin.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cytoprotective_Signaling_of_DDM_PGE2_in_LLC_PK1_Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDM-PGE2 DDM-PGE2 EP2/EP3_Receptor EP2/EP3 Receptor DDM-PGE2->EP2/EP3_Receptor Activates Thromboxane-like_Receptor Thromboxane-like Receptor EP2/EP3_Receptor->Thromboxane-like_Receptor Couples to AP-1_Signaling AP-1 Signaling Pathway Thromboxane-like_Receptor->AP-1_Signaling Activates Protein_Induction Induction of Cytoprotective Proteins (HSP90β, GRP78) AP-1_Signaling->Protein_Induction Cytoprotection Cytoprotection Protein_Induction->Cytoprotection Leads to Apoptosis_Induction_by_DDM_PGE2_in_K562_Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDM-PGE2 DDM-PGE2 EP_Receptors EP Receptors DDM-PGE2->EP_Receptors Activates Ca_Influx Increased Cytosolic Ca2+ EP_Receptors->Ca_Influx Mitochondrial_Depolarization Mitochondrial Depolarization Ca_Influx->Mitochondrial_Depolarization Caspase_Activation Caspase-3 Activation Mitochondrial_Depolarization->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Mucin_Secretion_Workflow_in_HT29_18N2_Cells Start Start Seed_Cells Seed HT29-18N2 cells Start->Seed_Cells Differentiate Differentiate for 21 days Seed_Cells->Differentiate Treat Treat with DDM-PGE2 (1-100 µM) for 24h Differentiate->Treat Collect_Supernatant Collect supernatant Treat->Collect_Supernatant Quantify_Mucin Quantify mucin using ELISA or ELLA Collect_Supernatant->Quantify_Mucin Analyze_Data Analyze and compare mucin levels Quantify_Mucin->Analyze_Data End End Analyze_Data->End

References

Dissolving 11-Deoxy-16,16-dimethyl-PGE2 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 11-Deoxy-16,16-dimethyl-PGE2, a synthetic analog of prostaglandin E2 (PGE2), for in vivo research applications. Proper solubilization and formulation are critical for ensuring accurate dosing, bioavailability, and the overall success of animal studies.

Compound Information

This compound is a stable synthetic analog of PGE2 that acts as an agonist at EP2 and EP3 receptors. It is investigated for various physiological effects, including cytoprotection against oxidative stress.

Solubility Data

The solubility of this compound is a key factor in determining the appropriate solvent and vehicle for in vivo administration. The following table summarizes its solubility in common solvents.

SolventApproximate SolubilitySource
Dimethyl sulfoxide (DMSO)100 mg/mLProduct Information Sheet
Dimethylformamide (DMF)100 mg/mLProduct Information Sheet
Ethanol100 mg/mLProduct Information Sheet
Phosphate-buffered saline (PBS), pH 7.25 mg/mLProduct Information Sheet

Note: When using organic solvents to prepare stock solutions, it is crucial to make further dilutions into aqueous buffers or isotonic saline for biological experiments. The residual amount of organic solvent should be minimized to avoid potential physiological effects.

Experimental Protocols

The choice of administration route depends on the experimental design and objectives. Below are protocols for preparing this compound for common in vivo administration routes.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final desired concentration in an appropriate vehicle.

Materials:

  • This compound

  • Anhydrous ethanol or DMSO

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, amber glass vials

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • If the compound is supplied in a solvent such as methyl acetate, evaporate the solvent under a gentle stream of inert gas.

  • Add the desired volume of anhydrous ethanol or DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-100 mg/mL).

  • Purge the vial with an inert gas before sealing to minimize oxidation.

  • Store the stock solution at -20°C for long-term stability.

Intraperitoneal (IP) Injection

This protocol is based on a method used for the parent compound, PGE2, in mice.

Vehicle: 4% ethanol in sterile water.

Protocol:

  • From the organic stock solution, calculate the volume needed for the desired final concentration.

  • In a sterile tube, add the calculated volume of the stock solution.

  • Add the appropriate volume of sterile water to achieve a final ethanol concentration of 4%. For example, to prepare 1 mL of a 1 mg/mL solution from a 25 mg/mL stock in ethanol, you would use 40 µL of the stock and 960 µL of sterile water.

  • Vortex the solution thoroughly to ensure complete mixing.

  • Administer the solution to the animal at the desired dosage.

Intravenous (IV) Injection

For intravenous administration, it is critical to ensure the compound is fully dissolved and the vehicle is well-tolerated. A common method for poorly water-soluble compounds involves using a co-solvent system.

Vehicle: Cremophor/Ethanol (50:50) diluted with sterile saline.

Protocol:

  • Prepare a stock solution of this compound in a 1:1 (v/v) mixture of Cremophor EL and ethanol.

  • Just prior to injection, dilute the stock solution to the final desired concentration with sterile isotonic saline.

  • Mix thoroughly by vortexing or gentle inversion.

  • Visually inspect the solution to ensure there is no precipitation.

  • Administer the solution via the desired intravenous route (e.g., tail vein in mice).

Subcutaneous (SC) Injection

A vehicle containing a solubilizing agent and a carrier oil can be suitable for subcutaneous administration.

Vehicle: 10% Ethanol in Corn Oil.

Protocol:

  • From an ethanol stock solution, take the required volume of this compound.

  • Add sterile corn oil to achieve the final desired concentration, ensuring the final ethanol concentration is 10% or less.

  • Vortex the mixture thoroughly to create a uniform suspension or solution.

  • Administer the formulation subcutaneously.

Oral Gavage

For oral administration, the compound can be formulated as a suspension in an aqueous vehicle.

Vehicle: Water or 0.5% Carboxymethylcellulose (CMC) in water.

Protocol:

  • If starting with an organic stock solution, a small amount can be used and then suspended in the aqueous vehicle.

  • Alternatively, the neat compound can be directly suspended in the vehicle.

  • Add the calculated amount of this compound to the vehicle.

  • Vortex and/or sonicate the mixture to ensure a homogenous suspension.

  • Administer the suspension using a suitable gavage needle.

Stability and Storage

  • Stock Solutions: Organic stock solutions of this compound are generally stable for at least one year when stored at -20°C.

  • Aqueous Solutions: Aqueous solutions should be prepared fresh daily and stored on ice. It is recommended to use them within 12 hours of preparation to avoid degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of PGE2 analogs and the experimental workflow for preparing this compound for in vivo studies.

PGE2_Signaling_Pathway PGE2_Analog This compound EP2_Receptor EP2 Receptor PGE2_Analog->EP2_Receptor EP3_Receptor EP3 Receptor PGE2_Analog->EP3_Receptor Gs Gs EP2_Receptor->Gs Gi Gi EP3_Receptor->Gi PLC Phospholipase C EP3_Receptor->PLC AC Adenylate Cyclase Gs->AC Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Cytoprotection) PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: General signaling pathway of PGE2 analogs via EP2 and EP3 receptors.

InVivo_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_formulation Working Solution Formulation start Start: This compound (neat or in methyl acetate) evaporate Evaporate Solvent (if necessary) start->evaporate dissolve Dissolve in Organic Solvent (Ethanol or DMSO) evaporate->dissolve store Store Stock at -20°C dissolve->store dilute Dilute Stock in Appropriate Vehicle store->dilute IP IP Injection: 4% Ethanol in Water dilute->IP IV IV Injection: Cremophor/Ethanol + Saline dilute->IV SC SC Injection: 10% Ethanol in Corn Oil dilute->SC Oral Oral Gavage: Water or 0.5% CMC dilute->Oral administer Administer to Animal IP->administer IV->administer SC->administer Oral->administer

Caption: Workflow for preparing this compound for in vivo studies.

Application Notes and Protocols for 11-Deoxy-16,16-dimethyl-PGE2 in Mouse Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Prostaglandin E2 (PGE2) is a key lipid mediator that plays a complex and often contradictory role in intestinal inflammation. Its effects are mediated through four distinct E-prostanoid (EP) receptors, EP1, EP2, EP3, and EP4. The synthetic PGE2 analog, 11-Deoxy-16,16-dimethyl-PGE2 (DD-PGE2), is a subject of research interest for its potential immunomodulatory effects. While direct studies on DD-PGE2 in murine colitis models are limited, research on the closely related compound, 16,16-dimethyl-PGE2, provides valuable insights into potential therapeutic applications. These application notes provide a synthesized protocol and relevant data for the use of 16,16-dimethyl-PGE2 as a proxy for DD-PGE2 in mouse models of colitis, primarily focusing on the dextran sulfate sodium (DSS)-induced colitis model.

Quantitative Data Summary

The following tables summarize dosages of 16,16-dimethyl-PGE2 used in various animal models and the typical parameters assessed in DSS-induced colitis models.

Table 1: Dosage of 16,16-dimethyl-PGE2 in Various Animal Models

Animal ModelCompoundDosageRoute of AdministrationFrequencyReference
Rabbit Formalin-Induced Colitis16,16-dimethyl PGE2100 µg/kgIntramuscularTwice daily[1]
Mouse Colitis-Associated Neoplasia16,16-dimethyl-PGE2100 or 200 µ g/mouse Oral GavageDaily
Rat Indomethacin-Induced Intestinal Lesions16,16-dimethyl PGE2Dose-dependentIntravenousSingle dose[2]
Suckling Rat Intestinal Development16,16-dimethyl PGE225 or 100 µg/kgIntragastricEvery 8 hours

Table 2: Typical Parameters for Assessing DSS-Induced Colitis in Mice

ParameterDescriptionTypical Findings in DSS-Treated Mice
Disease Activity Index (DAI) Composite score of weight loss, stool consistency, and rectal bleeding.Increased DAI score[3][4]
Body Weight Loss Daily monitoring of body weight.Significant weight loss[5][6]
Colon Length Measurement of colon length from cecum to anus at necropsy.Shortened colon length[7][8]
Histological Score Microscopic evaluation of inflammation, ulceration, and crypt damage in colon tissue sections.Increased histological score, indicating severe inflammation and tissue damage[5][7]
Myeloperoxidase (MPO) Activity An indicator of neutrophil infiltration in the colon tissue.Increased MPO activity[9]
Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) Measurement of pro-inflammatory cytokine levels in colon tissue or serum.Elevated levels of pro-inflammatory cytokines[8]

Experimental Protocols

Protocol 1: Induction of Acute Colitis with Dextran Sulfate Sodium (DSS)

This protocol describes a standard method for inducing acute colitis in mice using DSS.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Animal balance

  • Appropriate mouse strain (e.g., C57BL/6)

Procedure:

  • Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.

  • House mice (e.g., 8-10 weeks old C57BL/6) in a controlled environment.

  • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[7]

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • At the end of the treatment period, euthanize the mice and collect colon tissue for analysis (colon length, histology, MPO activity, cytokine analysis).

Protocol 2: Proposed Administration of 16,16-dimethyl-PGE2 in DSS-Induced Colitis

This is a proposed protocol based on dosages used in other inflammatory models. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Materials:

  • 16,16-dimethyl-PGE2

  • Vehicle for dissolution (e.g., sterile PBS with a small amount of ethanol)

  • DSS-treated mice (as per Protocol 1)

Procedure (Therapeutic Approach):

  • Induce colitis in mice using DSS as described in Protocol 1.

  • On day 3 or 4, when clinical signs of colitis begin to appear, initiate treatment with 16,16-dimethyl-PGE2.

  • Prepare a stock solution of 16,16-dimethyl-PGE2 in a suitable vehicle.

  • Administer 16,16-dimethyl-PGE2 at a proposed starting dose of 100 µg/kg body weight.

  • The route of administration can be intraperitoneal (i.p.) injection or oral gavage. The choice of route may influence the bioavailability and efficacy.

  • Administer the treatment once or twice daily until the end of the DSS administration period.

  • A vehicle control group (DSS-treated mice receiving only the vehicle) must be included.

  • Continue daily monitoring of DAI and body weight.

  • At the end of the experiment, collect and analyze colon tissue as described in Protocol 1.

Procedure (Prophylactic Approach):

  • Begin administration of 16,16-dimethyl-PGE2 one to two days before starting the DSS treatment.

  • Continue daily administration of the compound throughout the DSS treatment period.[10]

  • Follow the remaining steps as described in the therapeutic approach.

Visualization of Pathways and Workflows

Prostaglandin E2 (PGE2) Signaling Pathway via EP4 Receptor

PGE2_Signaling_Pathway PGE2 PGE2 / this compound EP4 EP4 Receptor PGE2->EP4 Gs Gαs EP4->Gs PI3K PI3K EP4->PI3K AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK PKA->ERK Gene Gene Expression (e.g., anti-inflammatory mediators, epithelial repair factors) CREB->Gene ERK->Gene Akt Akt PI3K->Akt Immune Immune Cell Modulation (e.g., Treg function) Akt->Immune

Caption: PGE2 signaling through the EP4 receptor.

Experimental Workflow for DSS-Induced Colitis and DD-PGE2 Treatment

DSS_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Groups (e.g., Control, DSS, DSS+DD-PGE2) acclimatization->grouping dss_admin DSS Administration (2-5% in drinking water for 5-7 days) grouping->dss_admin treatment DD-PGE2 Administration (Prophylactic or Therapeutic) grouping->treatment monitoring Daily Monitoring (Body Weight, DAI) dss_admin->monitoring treatment->monitoring euthanasia Euthanasia & Tissue Collection (End of study) monitoring->euthanasia analysis Analysis (Colon Length, Histology, MPO, Cytokines) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for a colitis study.

References

Application Notes and Protocols for HPLC Analysis of 11-Deoxy-16,16-dimethyl-PGE2 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 11-Deoxy-16,16-dimethyl-PGE2, a synthetic analog of Prostaglandin E2 (PGE2), in biological samples using High-Performance Liquid Chromatography (HPLC), primarily coupled with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a stable, synthetic analog of PGE2 with agonist activity at EP2 and EP3 receptors. Its resistance to metabolic degradation makes it a valuable compound in pharmacological research, particularly in studies related to cytoprotection and signaling pathways. Accurate quantification of this compound in biological matrices such as plasma, tissue homogenates, and cell culture supernatants is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document outlines the necessary procedures for robust and reliable analysis.

Signaling Pathway of PGE2 and its Analogs

Prostaglandin E2 and its analogs exert their biological effects by binding to a family of G protein-coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[1] Activation of these receptors triggers distinct downstream signaling cascades. This compound is known to be an agonist for both EP2 and EP3 receptors.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 This compound EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 Gs Gαs EP2->Gs Gi Gαi EP3->Gi AC Adenylate Cyclase Gs->AC Activates Gi->AC Inhibits Ca_mobilization ↑ Ca²⁺ Mobilization Gi->Ca_mobilization cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down PKA PKA cAMP_up->PKA Cellular_Response_Stim Cellular Response (e.g., Relaxation) PKA->Cellular_Response_Stim Cellular_Response_Inhib Cellular Response (e.g., Contraction) Ca_mobilization->Cellular_Response_Inhib

PGE2 Analog Signaling via EP2 and EP3 Receptors.

Experimental Protocols

A validated LC-MS/MS method is the preferred approach for the quantification of this compound due to its high selectivity and sensitivity. The following protocols are based on established methods for the analysis of the closely related compound 16,16-dimethyl-PGE2 and other prostaglandins.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from a pharmacokinetic study of 16,16-dimethyl-PGE2.[1]

Materials:

  • Plasma samples

  • Internal Standard (IS): Prostaglandin E2-d4 (PGE2-d4)

  • 0.1 M Citric acid buffer, pH 3.0

  • Hexane:Ethyl acetate (50:50, v/v)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample evaporator (e.g., nitrogen stream)

Procedure:

  • To a microcentrifuge tube, add the plasma sample.

  • Add 20 µL of 0.1 ng/µL PGE2-d4 internal standard.

  • Add 50 µL of 0.1 M citric acid buffer (pH 3.0).

  • Add 2 mL of hexane:ethyl acetate (50:50, v/v).

  • Vortex for 30 seconds.

  • Centrifuge for 5 minutes at 1,075 x g at ambient temperature.[1]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract with 50 µL of methanol.[1]

  • The sample is now ready for injection into the LC-MS/MS system.

HPLC-MS/MS Analysis

The following conditions are based on the analysis of 16,16-dimethyl-PGE2 and can be adapted for this compound.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Mass spectrometer with an electrospray ionization (ESI) source, capable of MS/MS or MS3 scanning.

Chromatographic Conditions:

Parameter Value
HPLC Column Waters Cortecs C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 400 µL/min
Gradient Time 0 min: 80% A; Time 3 min: 80% B (hold until 3.1 min); Time 3.2 min: 80% A (hold until 6 min for re-equilibration)[1]
Injection Volume 10 µL[1]

| Column Temperature | Ambient or controlled at 40°C |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Mode MS3 for dmPGE2 (e.g., 379.3 -> 299.0 -> 159.1) or Multiple Reaction Monitoring (MRM)[1]
MRM Transition (dmPGE2) To be optimized, but based on PGE2, a likely precursor would be [M-H]⁻
MRM Transition (PGE2-d4 IS) 355.3 -> 275.2[1]
Source Temperature ~350°C

| Ion Spray Voltage | ~ -4200 V |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of this compound in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (PGE2-d4) Sample->Add_IS Acidify Acidify with Citric Acid Buffer Add_IS->Acidify LLE Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (ESI-, MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Workflow for HPLC-MS/MS analysis of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of related prostaglandins, which can be used as a benchmark for method development and validation for this compound.

Table 1: Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 in Non-Human Primates (NHP) after a single subcutaneous dose of 0.1 mg/kg. [1]

ParameterAverage Value
Cmax (ng/mL) 7.68
t½ (h) 3.26
AUC₀₋ᵢₙ𝒻 (ng·h/mL) 29.20

Table 2: Method Validation Parameters for PGE2 Analysis by LC-MS/MS.

ParameterValueReference
Limit of Detection (LOD) 20 pg/mL[2]
Limit of Quantification (LOQ) 20 pg/mL[2]
Linearity (r²) >0.999[2]
Recovery (PGE2) 92.0 ± 4.9%[2]
Inter-day CV < 5%[2]
Intra-day CV < 5%[2]

Important Considerations

  • Stability: Prostaglandins can be unstable in biological matrices. It is recommended to process samples promptly or store them at -80°C. The stability of this compound in the specific biological matrix should be evaluated during method development.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as PGE2-d4, is crucial for accurate quantification as it compensates for variations in sample preparation and matrix effects.

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the ESI source. The sample preparation method should be optimized to minimize these effects. A post-column infusion study can be performed to assess matrix effects.

  • Method Validation: A full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed to ensure the reliability of the analytical data. This includes assessing specificity, linearity, accuracy, precision, recovery, matrix effects, and stability.

  • Alternative Sample Preparation: While LLE is effective, solid-phase extraction (SPE) is another widely used technique for the extraction of prostaglandins from biological fluids and may offer cleaner extracts. C18-based SPE cartridges are commonly used for this purpose. The choice between LLE and SPE will depend on the specific requirements of the assay and the nature of the biological matrix.

References

Application Notes and Protocols for Studying EP3 Receptor Activation using 11-Deoxy-16,16-dimethyl-PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-16,16-dimethyl Prostaglandin E2 (PGE2) is a synthetic analog of Prostaglandin E2, a potent lipid mediator involved in a wide array of physiological and pathological processes. While it exhibits agonist activity at both EP2 and EP3 receptors, its utility in studying EP3 receptor activation is significant, particularly in systems where EP3 is the predominant functional subtype or in conjunction with selective antagonists for other EP receptors. The EP3 receptor, a G-protein coupled receptor (GPCR), is unique among the PGE2 receptors due to its ability to couple to multiple G-proteins, including Gi, Gs, and G13. This promiscuous coupling allows the EP3 receptor to mediate diverse and sometimes opposing downstream signaling events, making it a complex and intriguing target for therapeutic intervention in areas such as pain, inflammation, cardiovascular disease, and cancer.

These application notes provide a comprehensive guide to using 11-Deoxy-16,16-dimethyl-PGE2 as a tool to investigate the multifaceted signaling pathways activated by the EP3 receptor.

Data Presentation

The following tables summarize the binding affinity and functional potency of this compound and related compounds at the EP3 receptor. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki) of Prostaglandin Analogs at the EP3 Receptor

CompoundReceptor SubtypeKi (nM)SpeciesCell LineReference
16,16-dimethyl-PGE2EP30.6-3.7MouseCHO[1]
Sulprostone (EP3-selective agonist)EP30.35Not SpecifiedNot Specified

Note: Data for the closely related compound 16,16-dimethyl-PGE2 is provided as a proxy for the binding affinity of this compound.

Table 2: Functional Potency (EC50) of this compound in EP3-Mediated Assays

AssayParameter MeasuredEC50 (nM)Species/Cell SystemReference
Platelet AggregationEnhancement of ADP-induced aggregation48.6 ± 10Human Platelets
Intracellular Calcium MobilizationIncrease in [Ca2+]i28Not Specified

Signaling Pathways and Experimental Workflows

Activation of the EP3 receptor by this compound can trigger three primary signaling cascades. The specific pathway activated can depend on the cell type and the specific splice variant of the EP3 receptor expressed.

EP3 Receptor Signaling Pathways

EP3_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gi Gi Pathway cluster_g13 G13 Pathway cluster_gq_ca Gβγ / Gq Pathway Agonist This compound EP3 EP3 Receptor Agonist->EP3 Binds to Gi Gi EP3->Gi Activates G13 G13 EP3->G13 Activates G_beta_gamma Gβγ EP3->G_beta_gamma Activates via Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease RhoGEF RhoGEF G13->RhoGEF Activates RhoA_GDP RhoA-GDP RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes PLC PLC G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3R Ca_release ↑ [Ca2+]i ER->Ca_release

Caption: EP3 receptor signaling pathways activated by this compound.

Experimental Workflow for Studying EP3 Activation

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture cells expressing EP3 receptor (e.g., CHO-EP3, HEK293-EP3) cAMP_Assay cAMP Accumulation/Inhibition Assay Cell_Culture->cAMP_Assay Calcium_Assay Intracellular Calcium Mobilization Assay Cell_Culture->Calcium_Assay Rho_Assay RhoA Activation Assay Cell_Culture->Rho_Assay Compound_Prep Prepare stock solution of This compound in DMSO Compound_Prep->cAMP_Assay Compound_Prep->Calcium_Assay Compound_Prep->Rho_Assay Dose_Response Generate dose-response curves cAMP_Assay->Dose_Response Calcium_Assay->Dose_Response Pathway_Analysis Analyze downstream signaling events Rho_Assay->Pathway_Analysis EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc EC50_Calc->Pathway_Analysis

Caption: General workflow for characterizing EP3 receptor activation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activation of the EP3 receptor by this compound.

Receptor Binding Assay (Competitive Binding)

This protocol is adapted for a competitive binding assay to determine the affinity of this compound for the EP3 receptor.

Materials:

  • Cells or membranes expressing the EP3 receptor (e.g., CHO-K1 cells stably transfected with human EP3).

  • Radiolabeled ligand (e.g., [3H]-PGE2).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Scintillation cocktail and counter.

  • Glass fiber filters.

Procedure:

  • Prepare cell membranes from EP3-expressing cells by homogenization and centrifugation.

  • In a 96-well plate, add a constant concentration of [3H]-PGE2 (typically at its Kd concentration).

  • Add increasing concentrations of unlabeled this compound (e.g., from 10^-11 M to 10^-5 M).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).

  • Calculate the specific binding at each concentration of the competitor and determine the Ki value using appropriate software (e.g., GraphPad Prism).

cAMP Inhibition Assay (Gi Pathway)

This protocol measures the inhibition of adenylyl cyclase activity, a hallmark of EP3 receptor coupling to Gi.

Materials:

  • HEK293 or CHO cells stably expressing the EP3 receptor.

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium and plates.

Procedure:

  • Seed the EP3-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Remove the culture medium and replace it with stimulation buffer containing IBMX (e.g., 500 µM).

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production by this compound and calculate the EC50 value.

Intracellular Calcium Mobilization Assay (Gβγ/Gq Pathway)

This protocol detects the transient increase in intracellular calcium concentration following EP3 receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the EP3 receptor.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the EP3-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS.

  • Remove the culture medium and add the dye-loading solution to the cells.

  • Incubate for 45-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a range of concentrations of this compound and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Analyze the data by calculating the change in fluorescence from baseline and plot the peak response against the agonist concentration to determine the EC50.

RhoA Activation Assay (G13 Pathway)

This protocol is a pull-down assay to measure the activation of the small GTPase RhoA.

Materials:

  • Cells expressing the EP3 receptor.

  • This compound.

  • RhoA activation assay kit (containing Rhotekin-RBD beads).

  • Lysis/Wash buffer.

  • SDS-PAGE and Western blotting reagents.

  • Anti-RhoA antibody.

Procedure:

  • Culture cells to 70-80% confluency and serum-starve for a few hours before the experiment.

  • Stimulate the cells with this compound at a predetermined concentration (e.g., 100 nM) for a short time course (e.g., 0, 2, 5, 10, 30 minutes).

  • Lyse the cells on ice with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate a portion of the cell lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation to pull down active (GTP-bound) RhoA.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot using an anti-RhoA antibody to detect the amount of activated RhoA.

  • Run a parallel Western blot with a portion of the total cell lysate to determine the total RhoA expression as a loading control.

  • Quantify the band intensities to determine the fold-increase in RhoA activation upon stimulation.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the complex signaling mechanisms of the EP3 receptor. By employing the quantitative data and detailed protocols provided in these application notes, researchers can effectively design and execute experiments to investigate the role of EP3 receptor activation in various physiological and pathological contexts. The ability to dissect the distinct Gi, Gβγ/Gq, and G13-mediated pathways will be crucial for the development of novel therapeutics targeting this important receptor.

References

Application Notes and Protocols for Inducing Cytoprotection with 11-Deoxy-16,16-dimethyl-PGE2 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-16,16-dimethyl-PGE2 (DDM-PGE2) is a synthetic analog of prostaglandin E2 (PGE2) with potent cytoprotective properties. Prostaglandins are known to play a crucial role in maintaining cellular homeostasis and mediating stress responses.[1][2] DDM-PGE2 has been shown to protect renal proximal tubular epithelial cells (LLC-PK1) from cellular injury induced by oxidative stress.[1][2] The protective mechanism involves the activation of a thromboxane or thromboxane-like receptor, which in turn stimulates the AP-1 signaling pathway. This leads to the induction of several cytoprotective proteins, including heat shock protein 90β (HSP90β) and glucose-regulated protein 78 (GRP78), and may involve alterations in cytoskeletal organization and the endoplasmic reticulum (ER) stress response.[1][2]

These application notes provide a detailed protocol for inducing and quantifying the cytoprotective effects of DDM-PGE2 in an in vitro cell culture model.

Data Presentation

Induced ProteinFunction in Cytoprotection
Heat Shock Protein 90β (HSP90β)A molecular chaperone that assists in the proper folding of other proteins, preventing aggregation of damaged proteins under stress conditions.
Glucose-Regulated Protein 78 (GRP78)An ER-resident chaperone that plays a critical role in the unfolded protein response (UPR) and protects cells from ER stress-induced apoptosis.
Elongation Factor 2 (EF-2)Involved in protein synthesis; its induction may be part of a cellular stress response to maintain essential protein production.
Elongation Factor 1α-1 (EF-1α)Also involved in protein synthesis, suggesting a role in maintaining cellular function during stress.
ActinA key component of the cytoskeleton; its modulation may contribute to maintaining cell structure and integrity in the face of cellular insults.
MyosinA motor protein that interacts with actin; its induction may be related to cytoskeletal rearrangements as part of the cytoprotective response.
Endothelial Actin Binding ProteinInvolved in organizing the actin cytoskeleton.
Membrane-Organizing Extension Spike ProteinMay play a role in maintaining cell membrane integrity and structure.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of LLC-PK1 Cells

This protocol describes the standard procedure for culturing and maintaining the porcine renal proximal tubular epithelial cell line, LLC-PK1, a suitable model for studying DDM-PGE2-mediated cytoprotection.

Materials:

  • LLC-PK1 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin solution.

  • Cell Thawing: Thaw a cryopreserved vial of LLC-PK1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance: Change the culture medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 5-7 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and re-seed into new flasks at a split ratio of 1:3 to 1:6.

Protocol 2: Induction of Cytoprotection with DDM-PGE2 and Oxidative Stress Challenge

This protocol details the steps for pre-treating LLC-PK1 cells with DDM-PGE2 to induce a cytoprotective state, followed by the application of an oxidative stressor.

Materials:

  • LLC-PK1 cells cultured in appropriate plates (e.g., 96-well for viability assays)

  • This compound (DDM-PGE2) stock solution (e.g., in DMSO or ethanol)

  • Oxidative stress-inducing agent (e.g., 2,3,5-tris-(glutathion-S-yl)hydroquinone, hydrogen peroxide, or menadione)

  • Serum-free culture medium

  • Complete growth medium

Procedure:

  • Cell Seeding: Seed LLC-PK1 cells into the desired culture plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • DDM-PGE2 Pre-treatment:

    • Prepare a series of working concentrations of DDM-PGE2 in serum-free medium. It is recommended to perform a dose-response experiment to determine the optimal protective concentration (a starting range of 10 nM to 10 µM is suggested).

    • Aspirate the complete growth medium from the cells and wash once with sterile PBS.

    • Add the DDM-PGE2-containing serum-free medium to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve DDM-PGE2).

    • Incubate for a pre-determined time to induce the cytoprotective response. A time-course experiment (e.g., 1, 4, 8, 12, 24 hours) is recommended to determine the optimal pre-treatment duration. Based on protein induction studies, a pre-treatment time of 8-24 hours is a reasonable starting point.

  • Induction of Oxidative Stress:

    • Prepare a working solution of the chosen oxidative stressor in serum-free medium. The concentration should be determined empirically to induce approximately 50% cell death (LD50) in control cells within a specific timeframe (e.g., 4-24 hours).

    • After the DDM-PGE2 pre-treatment period, aspirate the medium and add the medium containing the oxidative stressor.

    • Incubate for the pre-determined time to induce cell injury.

  • Assessment of Cytoprotection: Following the stress incubation period, proceed to quantify cell viability using a suitable assay, such as the MTT or LDH assay as described in Protocol 3.

Protocol 3: Quantification of Cytoprotection

This protocol provides two common methods to quantify the extent of cytoprotection: the MTT assay for cell viability and the LDH release assay for cytotoxicity.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Following the oxidative stress incubation, aspirate the medium from the 96-well plate.

  • Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Aspirate the MTT solution carefully without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or by using a plate shaker for 5-10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells. Compare the viability of cells pre-treated with DDM-PGE2 to those treated with the vehicle control.

B. Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Procedure:

  • Following the oxidative stress incubation, carefully collect a 50 µL aliquot of the culture supernatant from each well of the 96-well plate.

  • Transfer the supernatant to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer to achieve maximum LDH release). Compare the LDH release in DDM-PGE2 pre-treated cells to the vehicle control.

Mandatory Visualization

Signaling Pathway of this compound-Induced Cytoprotection

DDM_PGE2_Signaling cluster_nucleus DDM_PGE2 This compound TP_Receptor Thromboxane-like Receptor (TP) DDM_PGE2->TP_Receptor G_Protein G-protein (Gq/G13) TP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates Rho Rho GTPase G_Protein->Rho Activates AP1 Activator Protein-1 (AP-1) Transcription Factor PLC->AP1 Leads to Activation Rho->AP1 Leads to Activation Nucleus Nucleus AP1->Nucleus Translocation Gene_Expression Gene Expression Proteins Cytoprotective Proteins (HSP90β, GRP78, etc.) Gene_Expression->Proteins Induction Cytoprotection Cytoprotection (Cell Survival) Proteins->Cytoprotection

Caption: Signaling pathway of DDM-PGE2-mediated cytoprotection.

Experimental Workflow for Assessing Cytoprotection

Experimental_Workflow Start Start Seed_Cells Seed LLC-PK1 Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24-48h (37°C, 5% CO2) Seed_Cells->Incubate_24h Pretreat Pre-treat with DDM-PGE2 (Dose-response & Time-course) Incubate_24h->Pretreat Stress Induce Oxidative Stress (e.g., H2O2) Pretreat->Stress Incubate_Stress Incubate for 4-24h Stress->Incubate_Stress Assay Quantify Cytoprotection Incubate_Stress->Assay MTT MTT Assay (Cell Viability) Assay->MTT LDH LDH Release Assay (Cytotoxicity) Assay->LDH Analyze Data Analysis MTT->Analyze LDH->Analyze End End Analyze->End

Caption: Workflow for in vitro cytoprotection assessment.

References

Application Notes and Protocols: 11-Deoxy-16,16-dimethyl-PGE2 as a Tool for Prostaglandin Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-16,16-dimethyl Prostaglandin E2 (DDM-PGE2) is a stable, synthetic analog of Prostaglandin E2 (PGE2), a critical lipid mediator involved in a vast array of physiological and pathological processes. Due to its resistance to metabolic degradation, DDM-PGE2 exhibits a prolonged half-life in vivo, making it a valuable tool for studying PGE2-mediated signaling pathways. These application notes provide an overview of DDM-PGE2's utility in prostaglandin research, including its receptor binding profile and functional effects, along with detailed protocols for key experiments.

DDM-PGE2 is recognized as an agonist for the E-prostanoid (EP) receptors, specifically showing activity at EP2 and EP3 subtypes.[1] This activity allows researchers to dissect the complex signaling cascades initiated by PGE2, which can have varied and sometimes opposing effects depending on the receptor subtype and cell type. For instance, in renal proximal tubular epithelial cells, DDM-PGE2 demonstrates protective effects against oxidative stress.[1] Conversely, it is a potent inhibitor of gastric acid secretion.[2]

This document serves as a comprehensive resource for utilizing DDM-PGE2 to investigate prostaglandin signaling in various experimental contexts.

Data Presentation

Table 1: Receptor Binding and Functional Potency of 11-Deoxy-16,16-dimethyl-PGE2 and Related Analogs
CompoundReceptor SubtypeSpeciesAssay TypeValueReference
16,16-dimethyl-PGE2EP2MouseRadioligand Binding (Ki)~1 nM (Kd)[3]
16,16-dimethyl-PGE2EP3MouseRadioligand Binding (Ki)0.6-3.7 nM[3]
11-deoxy-PGE1**EP2HumanChemotaxis Inhibition (EC50)140.9 ± 64.7 nM[4]
This compoundN/ARatGastric Acid Secretion Inhibition (ED50)1 mg/kg[2]
This compoundN/ARatUlcer Formation Inhibition (ED50)0.021 mg/kg[2]

*Note: Data for 16,16-dimethyl-PGE2 is provided as a close structural and functional analog to this compound. **Note: Data for 11-deoxy-PGE1 is provided to indicate potency at the EP2 receptor.

Signaling Pathways and Experimental Workflows

The signaling pathways activated by this compound are dependent on the EP receptor subtypes expressed in the target cells. The following diagrams illustrate the primary signaling cascades and a general workflow for studying the effects of this compound.

EP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DDM_PGE2 This compound EP2 EP2 Receptor DDM_PGE2->EP2 EP3 EP3 Receptor DDM_PGE2->EP3 Gs Gs EP2->Gs PLC Phospholipase C EP3->PLC Gi Gi EP3->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gs->AC + Gi->AC - PKA PKA cAMP->PKA AP1_Activation AP-1 Activation PKA->AP1_Activation ... (CREB) Ca2+ Ca²⁺ IP3->Ca2+ Release PKC PKC DAG->PKC PKC->AP1_Activation ... (MAPK)

Caption: DDM-PGE2 signaling via EP2 and EP3 receptors.

Experimental_Workflow Start Hypothesis Formulation InVitro In Vitro Experiments Start->InVitro InVivo In Vivo Experiments Start->InVivo Cytoprotection Cytoprotection Assay (e.g., LLC-PK1 cells) InVitro->Cytoprotection cAMP cAMP Measurement InVitro->cAMP AP1 AP-1 Reporter Assay InVitro->AP1 Gastric Gastric Acid Secretion (e.g., Rat model) InVivo->Gastric Ulcer Ulcer Formation (e.g., Rat model) InVivo->Ulcer DataAnalysis Data Analysis & Interpretation Cytoprotection->DataAnalysis cAMP->DataAnalysis AP1->DataAnalysis Gastric->DataAnalysis Ulcer->DataAnalysis Conclusion Conclusion & Further Studies DataAnalysis->Conclusion

Caption: General workflow for studying DDM-PGE2 effects.

Experimental Protocols

Protocol 1: In Vitro Cytoprotection Assay in LLC-PK1 Cells

This protocol is designed to assess the protective effects of this compound against oxidative stress-induced cell death in the porcine kidney epithelial cell line, LLC-PK1.[5][6]

Materials:

  • LLC-PK1 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO or ethanol)

  • Oxidative stress-inducing agent (e.g., 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ) or H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT or LDH release assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LLC-PK1 cells into 96-well plates at a density that will result in 80-90% confluency at the time of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Pre-treatment with DDM-PGE2:

    • Prepare serial dilutions of this compound in complete cell culture medium. A final concentration range of 1-10 µM is a good starting point.[6]

    • Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest DDM-PGE2 concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of DDM-PGE2 or vehicle.

    • Incubate for 24 hours at 37°C.[6]

  • Induction of Oxidative Stress:

    • Prepare a solution of the oxidative stress-inducing agent (e.g., 300 µM TGHQ) in serum-free medium.[6]

    • Remove the DDM-PGE2-containing medium and wash the cells once with PBS.

    • Add the medium containing the oxidative stress agent to the pre-treated wells. Also, include a control group of cells that are not exposed to the stressor.

    • Incubate for a predetermined time, sufficient to induce significant cell death in the vehicle-treated group (this may need to be optimized, e.g., 2-4 hours).

  • Assessment of Cell Viability:

    • Following the incubation with the oxidative stress agent, measure cell viability using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, following the manufacturer's instructions.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the percentage of cell viability against the concentration of this compound to determine the dose-dependent protective effect.

Protocol 2: In Vivo Inhibition of Gastric Acid Secretion in Rats

This protocol describes a method to evaluate the in vivo efficacy of this compound in inhibiting gastric acid secretion in a rat model.[2][8]

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., saline or an appropriate aqueous solution)

  • Anesthetic (e.g., urethane)

  • Histamine or pentagastrin (to stimulate acid secretion)

  • Saline solution (0.9% NaCl)

  • pH meter and titration equipment (e.g., 0.01 N NaOH)

  • Surgical instruments for cannulation

Procedure:

  • Animal Preparation:

    • Fast the rats for 18-24 hours prior to the experiment, with free access to water.

    • Anesthetize the rats (e.g., with urethane, 1.25 g/kg, i.p.).

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of compounds.

    • Perform a laparotomy and cannulate the esophagus and the pylorus.

  • Gastric Perfusion:

    • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

    • Collect the perfusate at regular intervals (e.g., every 15 minutes).

    • Measure the pH of the collected perfusate. The acid output can be determined by titrating the perfusate to pH 7.0 with 0.01 N NaOH.

  • Stimulation of Acid Secretion:

    • After a basal collection period to establish a stable baseline of acid secretion, infuse a secretagogue such as histamine (e.g., 4 mg/kg/h, i.v.) or pentagastrin (e.g., 16 µg/kg/h, i.v.) to induce a sustained level of acid secretion.

  • Administration of DDM-PGE2:

    • Once a stable stimulated acid secretion is achieved, administer this compound intravenously or orally at various doses (e.g., 0.1 - 10 mg/kg).[2]

    • Administer the vehicle to a control group of animals.

  • Measurement of Acid Output:

    • Continue to collect the gastric perfusate at regular intervals for at least 90-120 minutes after the administration of DDM-PGE2 or vehicle.

    • Determine the acid output for each collection period.

  • Data Analysis:

    • Express the acid output as a percentage of the pre-treatment stimulated level.

    • Plot the percentage inhibition of acid secretion against the dose of this compound to determine the ED50.

Protocol 3: AP-1 Luciferase Reporter Assay

This protocol provides a framework for measuring the activation of the AP-1 transcription factor in response to this compound using a luciferase reporter gene assay.[9][10][11]

Materials:

  • HEK293 cells (or another suitable cell line)

  • AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)

  • A control plasmid for normalization (e.g., Renilla luciferase reporter)

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) as a positive control

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells into 96-well plates.

    • On the following day, co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to recover and express the reporter genes for 24 hours.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Include a vehicle control, a positive control (e.g., 100 ng/ml PMA), and an untreated control.

    • Replace the medium on the transfected cells with the medium containing the test compounds.

    • Incubate for an appropriate duration to allow for AP-1 activation and luciferase expression (e.g., 6-24 hours).[9][10]

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of AP-1 activity for each treatment relative to the vehicle control.

    • Plot the fold induction against the concentration of this compound.

Protocol 4: cAMP Measurement Assay (HTRF)

This protocol outlines the use of a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify changes in intracellular cyclic AMP (cAMP) levels in response to this compound.[12][13]

Materials:

  • Cells expressing the EP receptor of interest (e.g., CHO-K1 cells stably expressing EP2 or EP4)

  • Complete cell culture medium

  • This compound

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Harvest the cells and resuspend them in stimulation buffer at the desired density (optimized for the specific cell line and receptor expression level).

  • Agonist Stimulation:

    • Dispense a small volume of the cell suspension into the wells of a 384-well plate.

    • Add serial dilutions of this compound or controls (vehicle, forskolin) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate antibody, pre-mixed according to the kit instructions) to each well.

    • Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate donor) and 665 nm (d2 acceptor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Generate a standard curve using known concentrations of cAMP provided in the kit.

    • Interpolate the cAMP concentrations in the samples from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

References

Application Notes and Protocols: 11-Deoxy-16,16-dimethyl-PGE2 in Models of Intestinal Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-16,16-dimethyl-PGE2, a synthetic analog of prostaglandin E2 (PGE2) and commonly known as misoprostol, is a potent agonist of prostaglandin E receptors (EP), particularly subtypes EP2, EP3, and EP4. It is recognized for its cytoprotective and immunomodulatory properties. In the context of intestinal inflammation, its effects are complex, with studies demonstrating both protective and potentially exacerbating roles depending on the specific inflammatory model and context. These application notes provide a comprehensive overview of the use of this compound in preclinical models of intestinal inflammation, including detailed protocols and a summary of reported quantitative data.

Signaling Pathways of this compound in the Intestine

This compound exerts its effects by binding to EP receptors on various cell types in the intestine, including epithelial cells and immune cells. The downstream signaling from these receptors can have divergent effects on inflammation and tissue homeostasis.

  • EP2 and EP4 Receptor Signaling: Activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with immunosuppressive and cytoprotective effects. In immune cells, elevated cAMP can inhibit the production of pro-inflammatory cytokines. In intestinal epithelial cells, this pathway can promote barrier function and repair.

  • EP3 Receptor Signaling: The EP3 receptor has multiple splice variants that can couple to different G proteins, leading to either an increase or decrease in cAMP, or an increase in intracellular calcium. This complexity can result in varied and sometimes opposing effects on cellular function.

  • Pro-inflammatory Signaling: In some contexts, PGE2 signaling, which is mimicked by this compound, has been shown to promote a pro-inflammatory response, particularly through the IL-23/IL-17 axis. This can lead to the exacerbation of inflammation.

Below is a diagram illustrating the primary signaling pathways activated by this compound in intestinal cells.

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EP2 EP2 This compound->EP2 Agonist EP3 EP3 This compound->EP3 Agonist EP4 EP4 This compound->EP4 Agonist Gs Gs EP2->Gs Activates Gi Gi EP3->Gi Activates Ca_up ↑ [Ca²⁺]i EP3->Ca_up Activates (via Gq) EP4->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down PKA PKA cAMP_up->PKA Epac Epac cAMP_up->Epac CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., Cytokines, Mucins) Epac->Gene_Expression NFkB NFkB Ca_up->NFkB CREB->Gene_Expression NFkB->Gene_Expression

Signaling pathways of this compound.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative data from studies utilizing this compound (misoprostol) in experimental models of colitis.

Table 1: Effect of Misoprostol on Survival and Body Weight in TNBS-Induced Colitis in Mice

Treatment GroupSurvival Rate (%)Body Weight Change (%)
TNBS60-15
TNBS + Misoprostol (60 µ g/animal )10-25

Data extracted from Sheibanie et al., 2007. The study reported a pro-inflammatory effect of misoprostol in this model.

Table 2: Macroscopic and Histologic Scores in TNBS-Induced Colitis in Mice

Treatment GroupMacroscopic ScoreHistology Score
TNBS~2.5~3.0
TNBS + Misoprostol (60 µ g/animal )~4.0~4.5

Data estimated from graphical representations in Sheibanie et al., 2007. Scores are on an arbitrary scale where higher values indicate more severe colitis.

Table 3: Colonic Cytokine Levels in TNBS-Induced Colitis in Mice

CytokineTNBSTNBS + Misoprostol (60 µ g/animal )
IL-1β (pg/mg protein)~100~250
IL-6 (pg/mg protein)~150~400
TNF-α (pg/mg protein)~100~250
IL-17 (pg/mg protein)~20~80

Data estimated from graphical representations in Sheibanie et al., 2007.

Table 4: Macroscopic and Histologic Damage Scores in Acetic Acid-Induced Colitis in Rats

Treatment GroupMacroscopic Damage ScoreHistologic Damage Score
Acetic Acid4.5 ± 0.38.2 ± 0.5
Acetic Acid + Misoprostol (100 µg/kg)1.8 ± 0.43.5 ± 0.6

*Data from Fedorak et al., 1990. p < 0.05 compared to Acetic Acid group. Scores are on a defined scale where higher values indicate more severe damage.

Experimental Protocols

Protocol 1: TNBS-Induced Colitis Model in Mice

This protocol is adapted from Sheibanie et al., 2007 and describes a model where this compound was found to have a pro-inflammatory effect.

Materials:

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)

  • Ethanol (100%)

  • This compound (Misoprostol)

  • Phosphate-buffered saline (PBS)

  • Isoflurane or other suitable anesthetic

  • 3F or 4F catheter

Procedure:

  • Animal Preparation: Use 8-10 week old BALB/c mice. Fast the mice for 24 hours with free access to water.

  • Anesthesia: Anesthetize the mice using isoflurane.

  • Induction of Colitis:

    • Prepare a 50% ethanol solution in PBS.

    • Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of 100% ethanol to a final concentration of 2.5% TNBS in 50% ethanol.

    • Slowly administer 100 µL of the TNBS solution intrarectally using a 3F or 4F catheter inserted approximately 4 cm into the colon.

    • Keep the mice in a head-down position for 1 minute to ensure distribution of the TNBS solution.

  • Administration of this compound:

    • Dissolve this compound in a suitable vehicle (e.g., PBS).

    • Administer the compound via intraperitoneal (i.p.) injection at a dose of 60 µ g/animal at 1 and 12 hours after TNBS administration.

  • Monitoring and Assessment:

    • Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • Euthanize the mice at a predetermined time point (e.g., 36 hours or 3 days post-TNBS for acute studies).

    • Collect the colon and measure its length and weight.

    • Score the macroscopic damage.

    • Fix a portion of the colon in 10% buffered formalin for histological analysis (H&E staining).

    • Homogenize another portion of the colon for cytokine analysis (ELISA or multiplex assay).

Protocol 2: DSS-Induced Colitis Model in Mice (General Protocol)

Note: To date, there is a lack of specific published studies detailing the quantitative effects of this compound in the DSS-induced colitis model. The following is a general protocol for inducing DSS colitis, into which the administration of the compound can be incorporated for investigational purposes.

Materials:

  • Dextran sulfate sodium (DSS; 36,000-50,000 Da)

  • This compound (Misoprostol)

  • Sterile drinking water

Procedure:

  • Animal Preparation: Use 8-12 week old C57BL/6 mice.

  • Induction of Colitis:

    • Prepare a 2-3% (w/v) solution of DSS in sterile drinking water.

    • Provide the DSS solution as the sole source of drinking water for 5-7 days.

  • Administration of this compound (Proposed):

    • The administration route and dosage can be adapted from the TNBS model. For example, daily intraperitoneal injections or oral gavage of a predetermined dose of this compound can be initiated concurrently with or prior to the DSS administration.

  • Monitoring and Assessment:

    • Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the DAI.

    • At the end of the DSS administration period (or a specified time point thereafter), euthanize the mice.

    • Perform the same assessments as described in the TNBS protocol (colon length and weight, macroscopic scoring, histology, and cytokine analysis).

DSS_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (5-7 Days) cluster_assessment Assessment Phase start Start animal_prep Animal Preparation (C57BL/6 Mice) start->animal_prep dss_prep Prepare 2-3% DSS in Drinking Water animal_prep->dss_prep compound_admin Administer this compound (e.g., i.p. or oral gavage) animal_prep->compound_admin dss_admin Administer DSS Water dss_prep->dss_admin daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_admin->daily_monitoring compound_admin->daily_monitoring euthanasia Euthanasia daily_monitoring->euthanasia End of Treatment colon_collection Colon Collection euthanasia->colon_collection macroscopic Macroscopic Analysis: - Length & Weight - Damage Score colon_collection->macroscopic histology Histological Analysis (H&E Staining) colon_collection->histology cytokines Cytokine Analysis (ELISA/Multiplex) colon_collection->cytokines end End macroscopic->end histology->end cytokines->end

Experimental workflow for DSS-induced colitis.

Conclusion

This compound is a compound with multifaceted effects in the context of intestinal inflammation. While it has demonstrated protective effects in a chemically-induced colitis model in rats, it has also been shown to exacerbate inflammation in the TNBS-induced colitis model in mice, seemingly through the promotion of a Th17 response. The lack of data in the widely used DSS-induced colitis model represents a significant knowledge gap. Researchers and drug development professionals should carefully consider the specific inflammatory milieu and the choice of animal model when investigating the therapeutic potential of this compound for inflammatory bowel disease. The provided protocols and data serve as a foundation for further investigation into the complex role of this compound in intestinal inflammation.

Troubleshooting & Optimization

Technical Support Center: Optimizing 11-Deoxy-16,16-dimethyl-PGE2 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of 11-Deoxy-16,16-dimethyl-PGE2 in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting assistance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a stable synthetic analog of Prostaglandin E2 (PGE2).[1] Its primary mechanism of action is as an agonist for the EP2 and EP3 prostanoid receptors.[2][3] By activating these receptors, it can trigger downstream signaling pathways that are involved in various cellular processes, including cytoprotection against oxidative stress.[1][4]

Q2: What is the recommended concentration range for this compound in cell viability assays?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, based on studies with similar prostaglandin E2 analogs, a starting concentration range of 1 µM to 100 µM is recommended for assessing effects on cell proliferation and viability. For cytoprotective effects, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and stressor.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methyl acetate.[2] It is recommended to prepare a concentrated stock solution in 100% DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5]

Q4: Can this compound interfere with common cell viability assay reagents?

While there is no specific evidence of direct chemical interference between this compound and common viability assay reagents like MTT, MTS, or resazurin, it is important to be aware of potential indirect effects. Some compounds containing carboxylic acid moieties have been shown to interfere with MTT assays.[6] Since this compound is a carboxylic acid, it is crucial to include proper vehicle controls in your experiments. Additionally, the biological activity of the compound could alter cellular metabolism, which may influence the readout of metabolic-based assays like MTT and resazurin.[7]

Q5: What are the expected effects of this compound on cell viability?

This compound has been shown to have cytoprotective effects, particularly against oxidative stress-induced cell injury.[1][4] Therefore, in the presence of a cellular stressor, you might observe an increase in cell viability with increasing concentrations of the compound, up to an optimal point. In the absence of a stressor, it may have a modest effect on cell proliferation.[8]

Troubleshooting Guide

Problem Possible Cause Solution
High background or inconsistent readings in the cell viability assay. 1. Compound precipitation: The compound may not be fully dissolved in the culture medium. 2. Interference with assay reagents: The compound may be directly interacting with the assay dye. 3. Cell clumping: Uneven cell distribution can lead to variable results.1. Ensure the DMSO stock solution is clear and properly diluted in pre-warmed medium. Visually inspect wells for any precipitate. 2. Run a cell-free control with the compound and the assay reagent to check for direct chemical interaction. 3. Ensure a single-cell suspension before seeding and use appropriate plating techniques to avoid clumping.
No observable effect on cell viability. 1. Sub-optimal concentration: The concentration range used may be too low to elicit a response. 2. Cell line insensitivity: The cell line may not express sufficient levels of EP2 or EP3 receptors. 3. Incorrect timing of treatment: The compound may need to be added before or concurrently with the cellular stressor to observe a protective effect.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Verify the expression of EP2 and EP3 receptors in your cell line using techniques like RT-qPCR or Western blotting. 3. Optimize the treatment schedule. For cytoprotective studies, pre-treatment with the compound before applying the stressor is often necessary.[9]
Decreased cell viability at high concentrations. 1. Cytotoxicity: Like many compounds, this compound may exhibit cytotoxic effects at very high concentrations. 2. High DMSO concentration: If the stock solution is not diluted sufficiently, the final DMSO concentration in the well may be toxic to the cells.1. Determine the cytotoxic threshold by testing a higher range of concentrations in your dose-response curve. 2. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (ideally ≤ 0.1%).

Experimental Protocols

Detailed Methodology for a Cell Viability Assay (MTT)

This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT assay.[10][11][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 15 minutes with gentle shaking.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Example of a Dose-Response Experiment for this compound

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.300.09104
101.450.11116
501.380.10110
1001.200.0796

Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with compound compound_prep->treatment incubation Incubate for desired period treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate to form formazan mtt_addition->formazan_incubation solubilization Solubilize formazan crystals formazan_incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze and plot data read_absorbance->data_analysis

Caption: Workflow for assessing cell viability with this compound.

signaling_pathway Simplified Signaling Pathway of this compound cluster_receptors Cell Membrane cluster_downstream Intracellular Signaling compound This compound EP2 EP2 Receptor compound->EP2 EP3 EP3 Receptor compound->EP3 Gs Gs EP2->Gs Gi Gi EP3->Gi AC_up ↑ Adenylyl Cyclase Gs->AC_up AC_down ↓ Adenylyl Cyclase Gi->AC_down cAMP_up ↑ cAMP AC_up->cAMP_up cAMP_down ↓ cAMP AC_down->cAMP_down PKA PKA cAMP_up->PKA CREB CREB PKA->CREB Gene_expression Gene Expression CREB->Gene_expression Cytoprotection Cytoprotection Gene_expression->Cytoprotection

Caption: this compound signaling via EP2 and EP3 receptors.

References

Technical Support Center: 11-Deoxy-16,16-dimethyl-PGE2 in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information and troubleshooting advice for researchers, scientists, and drug development professionals working with 11-Deoxy-16,16-dimethyl-PGE2 in aqueous solutions. Please note that detailed public data on the degradation of this specific prostaglandin analog is limited. The information provided is largely based on the known stability of Prostaglandin E2 (PGE2) and is intended to serve as a practical guide.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO. Prostaglandins, including PGE2, are readily soluble in these solvents at high concentrations. For experimental use, the stock solution can then be diluted into your aqueous buffer or cell culture medium. This method minimizes the time the compound spends in an aqueous environment where it may be less stable.

Q2: How should I store aqueous solutions of this compound?

A2: Based on data for PGE2, aqueous solutions are not recommended for long-term storage. It is best to prepare them fresh for each experiment.[1] If temporary storage is necessary, keep the solution at 2-8°C and protect it from light.[2][3] Be aware that freezing aqueous solutions can cause the prostaglandin to precipitate. If this occurs, gentle shaking or brief sonication may be required to redissolve the compound.[2][3]

Q3: What factors can influence the stability of this compound in my experiments?

A3: The primary factors affecting the stability of E-series prostaglandins in aqueous solutions are pH and temperature. Light exposure can also contribute to degradation.[4]

  • pH: PGE2 is most stable in slightly acidic conditions (pH 3-6). Its stability significantly decreases as the pH becomes neutral and then alkaline.[2][3][5]

  • Temperature: Higher temperatures accelerate the degradation process.[5][6][7][8] Whenever possible, experiments should be conducted at the lowest feasible temperature, and solutions should be kept on ice when not in immediate use.

  • Light: Prostaglandins can be light-sensitive.[4] It is good practice to protect solutions from prolonged exposure to light.

Q4: Is this compound considered a "stable" analog?

A4: The term "stable analog" in the context of prostaglandins often refers to increased resistance to metabolic degradation by enzymes in biological systems, not necessarily enhanced chemical stability in aqueous solutions. While the modifications in this compound are designed to prevent enzymatic breakdown, it likely retains the inherent chemical sensitivities of the core prostaglandin E structure, particularly to pH and temperature.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments, potentially due to the degradation of this compound.

Issue 1: I'm seeing inconsistent or no biological effect from my compound.

  • Question: Could my compound have degraded after being diluted in my aqueous experimental buffer?

  • Answer: Yes, this is a common cause of inconsistent results. The pH of your buffer is a critical factor. Based on PGE2 data, stability decreases significantly at neutral or alkaline pH. Consider the following:

    • Check Buffer pH: Verify the pH of your final solution. If it is above 7, the half-life of the compound could be short.

    • Prepare Fresh Solutions: Always prepare the final aqueous dilution immediately before adding it to your experimental system. Do not use aqueous solutions that have been stored for several hours or days.[1]

    • Minimize Time in Aqueous Solution: Reduce the time between dilution and the start of your experiment.

Issue 2: My results vary from day to day, even with the same protocol.

  • Question: Could variations in storage or handling be the cause?

  • Answer: Absolutely. Minor differences in handling can lead to significant variability.

    • Temperature Fluctuations: Ensure your stock solutions are stored consistently at -20°C or below and that your aqueous solutions are kept on ice during the experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

    • Light Exposure: Are your experiments conducted under consistent lighting conditions? Try to minimize light exposure to the compound in solution.

    • Stock Solution Integrity: If the organic solvent for your stock solution has absorbed water over time, this could compromise the long-term stability of the compound. Use anhydrous solvents and store stock solutions under an inert gas if possible.

Data Presentation: Stability of PGE2 in Aqueous Solution at 25°C

The following table, derived from data for Prostaglandin E2, illustrates the critical impact of pH on stability. This can be used as a general guideline for its analog, this compound.

pH of Aqueous SolutionTime for 10% Degradation
3.0 - 4.0133 hours
6.053 hours
8.042 hours
9.04.2 hours
10.00.42 hours (25 minutes)
(Data sourced from product information sheets for Prostaglandin E2)[2][3]

Experimental Protocols

Protocol: Evaluating the Stability of this compound in Your Experimental Buffer

This protocol provides a framework for determining the degradation rate of the compound under your specific experimental conditions.

Objective: To quantify the concentration of this compound over time in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous ethanol or DMSO for stock solution

  • Your aqueous experimental buffer (e.g., PBS, cell culture medium)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate column (e.g., C18) and mobile phases

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Experimental Solution: Dilute the stock solution into your pre-warmed (to the experimental temperature) aqueous buffer to the final working concentration.

  • Time Point Zero (T=0): Immediately after dilution, take an aliquot of the solution, place it in an autosampler vial, and either inject it immediately into the HPLC/LC-MS system or store it at -80°C for later batch analysis.

  • Incubation: Place the remainder of the experimental solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C incubator). Protect the solution from light.

  • Collect Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and place them in autosampler vials for analysis or storage at -80°C.

  • Sample Analysis:

    • Develop an HPLC or LC-MS method to separate and quantify the parent compound.

    • Generate a standard curve using freshly prepared dilutions of the stock solution.

    • Analyze all time point samples.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the standard curve.

    • Plot the concentration versus time to determine the degradation kinetics.

Mandatory Visualizations

TroubleshootingWorkflow start Inconsistent or No Biological Effect Observed check_prep Review Solution Preparation Protocol start->check_prep is_fresh Was the aqueous solution prepared fresh? check_prep->is_fresh prep_fresh Action: Prepare fresh aqueous solution immediately before each experiment. is_fresh->prep_fresh No check_ph Check pH of Aqueous Buffer is_fresh->check_ph Yes prep_fresh->check_ph is_alkaline Is the pH > 7.0? check_ph->is_alkaline consider_buffer Action: Consider using a more acidic buffer if compatible with the experiment. is_alkaline->consider_buffer Yes check_temp Review Temperature Control is_alkaline->check_temp No consider_buffer->check_temp is_controlled Are solutions kept on ice and experiments temperature-controlled? check_temp->is_controlled control_temp Action: Implement strict temperature control. Keep solutions on ice. is_controlled->control_temp No run_stability Outcome: Run a stability study (see protocol) to determine the compound's half-life in your system. is_controlled->run_stability Yes control_temp->run_stability

Caption: Troubleshooting workflow for unexpected experimental results.

StabilityTestingWorkflow prep_stock 1. Prepare Concentrated Stock Solution (e.g., in Ethanol/DMSO) prep_working 2. Dilute Stock into Aqueous Buffer at Experimental Temperature prep_stock->prep_working t0_sample 3. Collect T=0 Sample (Analyze or Freeze) prep_working->t0_sample incubate 4. Incubate Solution at Experimental Temperature (Protect from Light) t0_sample->incubate collect_samples 5. Collect Samples at Defined Time Points incubate->collect_samples analyze 6. Analyze All Samples via HPLC or LC-MS collect_samples->analyze plot 7. Plot Concentration vs. Time to Determine Degradation Rate analyze->plot

Caption: Experimental workflow for stability testing.

DegradationPathway parent This compound pga_analog PGA Analog (Dehydration Product) parent->pga_analog Acidic or Basic Conditions other Other Degradants (e.g., Epimers) parent->other pH / Temp Stress pgb_analog PGB Analog (Isomerization Product) pga_analog->pgb_analog Strong Base

Caption: Hypothetical degradation pathway for a PGE2 analog.

References

Troubleshooting inconsistent results with "11-Deoxy-16,16-dimethyl-PGE2"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 11-Deoxy-16,16-dimethyl-PGE2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a stable synthetic analog of Prostaglandin E2 (PGE2). It primarily acts as an agonist for the EP2 and EP3 receptors.[1] In some cellular contexts, it has also been shown to exert cytoprotective effects through a thromboxane A2 (TP) receptor.[2][3]

Q2: How should I store and handle this compound?

A2: For optimal stability, it is recommended to store this compound as a solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For use in cell culture, it is advisable to prepare fresh dilutions from a stock solution for each experiment.

Q3: In which solvents is this compound soluble?

A3: The solubility of this compound is provided in the table below. It is important to ensure the compound is fully dissolved before use to achieve accurate and reproducible results.

SolventSolubility
DMF>100 mg/ml
DMSO>100 mg/ml
Ethanol>100 mg/ml
PBS (pH 7.2)>5 mg/ml

Q4: What is the expected stability of this compound in cell culture media?

A4: this compound is a stable analog of PGE2. While natural PGE2 can have a half-life of around 26 hours in culture medium, this synthetic version is designed for greater stability. However, for long-term experiments, it is still recommended to replenish the media with a fresh compound at regular intervals to maintain a consistent concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect observed Improper dissolution of the compound. Ensure the compound is completely dissolved in the appropriate solvent before further dilution into aqueous buffers or cell culture media. Refer to the solubility table above.
Degradation of the compound. Store the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect concentration used. Verify the calculations for your working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Low or absent receptor expression in the cell line. Confirm the expression of EP2, EP3, or TP receptors in your cell line using techniques such as RT-PCR, Western blot, or flow cytometry.
High background in cell-based assays Non-specific binding or cellular stress. Optimize cell seeding density and ensure cells are healthy and not overgrown. Reduce the concentration of the compound if cytotoxicity is observed. Include appropriate vehicle controls in your experimental design.
Interference from serum components. If possible, perform the experiment in serum-free or low-serum media for the duration of the compound treatment.
Variability between experimental replicates Inconsistent cell numbers. Ensure accurate and consistent cell seeding in all wells. Use a cell counter for precise measurements.
Pipetting errors. Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate delivery of the compound and reagents.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, or ensure they are filled with media to maintain a humidified environment and minimize evaporation from the experimental wells.

Experimental Protocols

General Protocol for a Cell-Based cAMP Assay

This protocol provides a general framework for assessing the effect of this compound on intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger for EP2 and EP3 receptor signaling.

Materials:

  • Cells expressing EP2 or EP3 receptors (e.g., HEK293, CHO)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Forskolin (for studying Gi-coupled EP3 receptor)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque plates

  • Assay buffer

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in fresh culture medium.

    • Seed cells into a 384-well plate at an optimized density (typically 2,000-10,000 cells/well) and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in assay buffer to achieve the desired final concentrations.

  • Agonist Treatment (for Gs-coupled EP2 receptor):

    • Remove the culture medium from the cells.

    • Add the diluted this compound to the wells.

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Agonist Treatment (for Gi-coupled EP3 receptor):

    • Pre-treat cells with the diluted this compound for a short period (e.g., 15 minutes).

    • Add Forskolin to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Follow the kit's protocol to measure the cAMP levels.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample.

    • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

G_minus_1 cluster_0 Cell Membrane cluster_1 EP2 Receptor Pathway cluster_2 EP3 Receptor Pathway cluster_3 Thromboxane Receptor Pathway (Cytoprotection) cluster_4 Downstream Cellular Responses PGE2 This compound EP2 EP2-R PGE2->EP2 EP3 EP3-R PGE2->EP3 TP TP-R PGE2->TP Gs Gs EP2->Gs AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act CREB CREB Activation PKA_act->CREB Gene_Expression Gene Expression CREB->Gene_Expression Gi Gi EP3->Gi AC_inhib Adenylate Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA cAMP_dec->PKA_inhib Cell_Proliferation Cell Proliferation PKA_inhib->Cell_Proliferation modulates Gq Gq TP->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC AP1_NFkB AP-1 / NF-κB PKC->AP1_NFkB Cytoprotection Cytoprotection AP1_NFkB->Cytoprotection Inflammation Inflammation AP1_NFkB->Inflammation Oxidative_Stress_Response Oxidative Stress Response Cytoprotection->Oxidative_Stress_Response

Caption: Signaling pathways of this compound.

G_minus_0 cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start dissolve Dissolve Compound in appropriate solvent start->dissolve prepare_dilutions Prepare Serial Dilutions in assay buffer dissolve->prepare_dilutions add_compound Add Compound to Cells prepare_dilutions->add_compound seed_cells Seed Cells in multi-well plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight incubate_overnight->add_compound incubate_treatment Incubate for Specified Time add_compound->incubate_treatment lyse_cells Lyse Cells incubate_treatment->lyse_cells measure_readout Measure Readout (e.g., cAMP levels) lyse_cells->measure_readout analyze_data Analyze Data (e.g., calculate EC50) measure_readout->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell-based assay.

References

Technical Support Center: In Vivo Delivery of 11-Deoxy-16,16-dimethyl-PGE2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of 11-Deoxy-16,16-dimethyl-PGE2. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the in vivo administration of this compound.

1. Solubility and Formulation

  • Question: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended solvents and procedures? Answer: this compound is sparingly soluble in aqueous buffers. For in vivo studies, it is typically first dissolved in an organic solvent and then further diluted in an aqueous vehicle.

    • Initial Stock Solution: The compound is soluble in organic solvents such as DMSO, dimethyl formamide, and ethanol at concentrations of approximately 100 mg/mL.[1][2] To prepare a stock solution, the compound, which is often supplied in methyl acetate, should have the methyl acetate evaporated under a gentle stream of nitrogen. Immediately add the desired organic solvent.[1]

    • Aqueous Formulation: For administration, the stock solution should be diluted into an aqueous buffer like phosphate-buffered saline (PBS) or isotonic saline.[1] The final concentration of the organic solvent should be minimized to avoid physiological effects.[1] The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[1] Aqueous solutions should be prepared fresh daily, stored on ice, and used within 12 hours.[1]

  • Troubleshooting: Precipitation in Aqueous Solution

    • Problem: The compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.

    • Possible Causes & Solutions:

      • Concentration Too High: The final concentration in the aqueous buffer may exceed its solubility. Try further diluting the stock solution or increasing the volume of the aqueous buffer.

      • Insufficient Mixing: Ensure vigorous mixing or vortexing during the dilution process to facilitate dispersion.

      • pH of Buffer: Prostaglandins can be unstable at basic pH (>7.4).[3] Ensure your aqueous buffer is at a neutral or slightly acidic pH.

      • Use of a Surfactant: For some formulations, a small amount of a biocompatible surfactant like Tween-80 can help maintain solubility and stability.

2. Stability and Storage

  • Question: How should I store this compound to ensure its stability? Answer: For long-term storage, this compound should be stored as supplied at -20°C, where it is stable for at least one year.[1] Aqueous solutions are much less stable and should be prepared fresh for each experiment and used within 12 hours.[1]

  • Troubleshooting: Suspected Compound Degradation

    • Problem: I am not observing the expected biological effect in my in vivo experiment. I suspect the compound may have degraded.

    • Possible Causes & Solutions:

      • Improper Storage: Confirm that the compound has been stored at the recommended temperature and protected from light.

      • Age of Aqueous Solution: Aqueous solutions of prostaglandins are prone to degradation. Always use freshly prepared solutions.[1]

      • pH Instability: As mentioned, prostaglandins can degrade in basic solutions.[3] Verify the pH of all buffers and vehicles used.

      • Visual Inspection: While not always apparent, any change in the color or clarity of the solution could indicate degradation or precipitation.

3. In Vivo Administration

  • Question: What are the common routes of administration for this compound in animal models? Answer: This compound and its analogs have been successfully administered via oral, intravenous, and subcutaneous routes in various animal models, including rats and mice.[4] The choice of administration route will depend on the specific experimental goals, such as the desired pharmacokinetic profile and target tissue.

  • Troubleshooting: Inconsistent Results Between Animals

    • Problem: I am observing high variability in the biological response between different animals in the same treatment group.

    • Possible Causes & Solutions:

      • Inaccurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal. Use calibrated equipment for all measurements.

      • Improper Administration Technique: For techniques like oral gavage or intravenous injection, ensure that all personnel are properly trained and consistent in their methods to avoid errors such as incomplete delivery or administration to the wrong site (e.g., trachea instead of esophagus during gavage).

      • Animal Stress: Stress can influence physiological responses. Handle animals gently and consistently to minimize stress.

      • Formulation Inhomogeneity: If the compound is not fully dissolved or is precipitating, the actual dose administered to each animal may vary. Ensure the formulation is a homogenous solution or a stable suspension before each administration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the closely related analog, 16,16-dimethyl-PGE2.

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Dimethylformamide (DMF)>100 mg/mL[2]
Dimethyl sulfoxide (DMSO)>100 mg/mL[2]
Ethanol>100 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2>5 mg/mL[2]

Table 2: In Vivo Efficacy of this compound in Rats

Biological EffectAdministration RouteEffective Dose (ED₅₀)Reference
Inhibition of Gastric Acid SecretionOral1 mg/kg[1]
Inhibition of Ulcer FormationOral0.021 mg/kg[1]

Table 3: Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 (A Close Analog)

Animal ModelAdministration RouteDoseCmaxAUC₀-infReference
Non-human PrimateSubcutaneous0.1 mg/kg7.68 ng/mL3.26 h29.20 ng·h/mL[2]

Note: Data for 16,16-dimethyl-PGE2 is presented as a proxy due to the limited availability of specific pharmacokinetic data for this compound.

Experimental Protocols

The following are detailed methodologies for key experimental procedures.

Protocol 1: Preparation of this compound for In Vivo Administration

  • Preparation of Stock Solution:

    • If the compound is supplied in methyl acetate, place the vial on ice and evaporate the solvent under a gentle stream of nitrogen gas.

    • Immediately add the desired volume of 100% ethanol to the neat oil to create a concentrated stock solution (e.g., 10 mg/mL).[2] Vortex briefly to ensure complete dissolution.

  • Preparation of Dosing Solution (for Subcutaneous or Intravenous Injection):

    • Based on the desired final concentration and the dose per animal, calculate the required volume of the stock solution.

    • In a sterile microcentrifuge tube, add the calculated volume of the ethanol stock solution.

    • Add the required volume of sterile phosphate-buffered saline (PBS) or isotonic saline to achieve the final desired concentration. A common vehicle composition is 1.75% ethanol in PBS.[2]

    • Vortex the solution thoroughly to ensure homogeneity.

    • Prepare this dosing solution fresh on the day of the experiment and keep it on ice.[1]

  • Preparation of Dosing Solution (for Oral Gavage):

    • For oral administration, the compound can be formulated in a vehicle such as corn oil or a solution containing DMSO, PEG300, Tween-80, and saline.

    • Example Formulation: To prepare a 2.5 mg/mL solution, first create a 25 mg/mL stock in DMSO. Then, for 1 mL of dosing solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the total volume to 1 mL.

Protocol 2: Subcutaneous Administration in Mice

  • Animal Restraint: Scruff the mouse to immobilize it and expose the loose skin over the back or flank.

  • Injection Site: Identify a suitable injection site with loose skin.

  • Injection: Using a 25-27 gauge needle, lift a fold of skin to create a "tent." Insert the needle at the base of the tent, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.

  • Injection and Withdrawal: Slowly inject the calculated volume of the dosing solution. Withdraw the needle and gently massage the injection site to aid dispersion.

  • Monitoring: Monitor the animal for any signs of distress or adverse reaction at the injection site.

Protocol 3: Oral Gavage in Mice

  • Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse.

  • Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it advances. Do not force the needle if resistance is met.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the dosing solution.

  • Withdrawal: Gently and slowly withdraw the gavage needle.

  • Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound is an agonist for the EP2 and EP3 prostaglandin receptors.[5][6][7][8][9] The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.

EP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2_Analog This compound EP2_Receptor EP2 Receptor PGE2_Analog->EP2_Receptor G_Protein Gs Protein EP2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., relaxation, anti-inflammatory effects) PKA->Cellular_Response leads to

Caption: EP2 Receptor Signaling Pathway.

EP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2_Analog This compound EP3_Receptor EP3 Receptor PGE2_Analog->EP3_Receptor Gi_Protein Gi Protein EP3_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits cAMP cAMP AC->cAMP decreased production of Cellular_Response Cellular Response (e.g., smooth muscle contraction, inhibition of gastric acid secretion) cAMP->Cellular_Response results in

Caption: EP3 Receptor Signaling Pathway (Inhibitory).

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study using this compound.

In_Vivo_Workflow Start Study Design Preparation Prepare Dosing Solution Start->Preparation Dosing Administer Compound (Oral, IV, or SC) Preparation->Dosing Monitoring Monitor Animals (Clinical signs, body weight, etc.) Dosing->Monitoring Data_Collection Collect Biological Samples (Blood, tissues) Monitoring->Data_Collection Analysis Analyze Samples (e.g., biomarker analysis, histology) Data_Collection->Analysis End Data Interpretation and Reporting Analysis->End

Caption: General workflow for an in vivo experiment.

References

"11-Deoxy-16,16-dimethyl-PGE2" stability at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 11-Deoxy-16,16-dimethyl-PGE2 at different temperatures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For optimal stability, this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two years.[1] Some suppliers also suggest that for stock solutions, storage at -80°C can extend the stability to six months, whereas at -20°C, it is recommended for use within one month.

Q2: How should I handle the shipping and initial receipt of the compound?

This compound is typically shipped at room temperature for deliveries within the continental United States.[1][2] Upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term stability.

Q3: My experiment requires the compound to be at room temperature for a short period. Is this acceptable?

While this compound is considered a stable analog of PGE2, prolonged exposure to room temperature is not recommended, especially in solution.[1] For its parent compound, PGE2, a 5% degradation was observed after 32 hours at room temperature in a gel formulation.[3] Although the analog is expected to be more stable, it is best practice to minimize the time at ambient temperature.

Q4: Can I subject my stock solution of this compound to multiple freeze-thaw cycles?

Q5: I have prepared an aqueous solution of this compound. How does pH affect its stability?

The stability of prostaglandins is highly pH-dependent. The parent compound, PGE2, demonstrates significant degradation in alkaline conditions.[4] For instance, at pH 10, a 10% loss of PGE2 can occur in approximately 25 minutes. Conversely, it is more stable in acidic to neutral pH, with a 10% loss taking up to 133 hours at a pH of 3-4. Although this compound is a more stable analog, it is prudent to prepare aqueous solutions in a buffer with a pH below 7.5 and use them as quickly as possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.- Ensure the compound is stored at -20°C or -80°C.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Minimize exposure to room temperature.- Verify the pH of aqueous solutions; maintain a slightly acidic to neutral pH.
Precipitate observed in thawed aqueous solution Low solubility or precipitation of the compound upon freezing.- Gently warm the solution and vortex or sonicate briefly to redissolve the precipitate.- For future use, consider preparing stock solutions in an organic solvent like ethanol, DMSO, or DMF, where solubility is higher.[1]
Loss of biological activity over time Chemical degradation of the compound.- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- If using aqueous solutions, prepare them immediately before use.- Consider performing a stability check of your stock solution using an analytical method like HPLC.

Stability Data Summary

While specific quantitative stability data for this compound at various temperatures is limited in publicly available literature, the following table summarizes the stability information for its parent compound, Prostaglandin E2 (PGE2), which can serve as a conservative reference. This compound is designed to be more stable than PGE2.

Table 1: Stability of Prostaglandin E2 (PGE2) in Aqueous Solution at 25°C

pHTime for 10% Loss
3-4133 hours
653 hours
842 hours
94.2 hours
100.42 hours (25 min)

Table 2: General Storage Recommendations for this compound

ConditionTemperatureDuration
Long-Term Storage (as received) -20°C≥ 2 years[1]
Stock Solution in Organic Solvent -80°CUp to 6 months
Stock Solution in Organic Solvent -20°CUp to 1 month
Aqueous Working Solution 2-8°CUse immediately

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol provides a general guideline for preparing solutions of this compound to maximize stability and ensure accurate concentrations.

  • Reconstitution of Lyophilized Powder: If the compound is in a lyophilized form, reconstitute it in an organic solvent such as ethanol, DMSO, or DMF to a high concentration (e.g., 10 mg/mL). This compound is highly soluble in these solvents.[1]

  • Preparation of Stock Solution: If the compound is supplied in a solvent like methyl acetate, it can be used directly as the stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use, tightly sealed vials.

  • Storage of Aliquots: Store the aliquots at -20°C or -80°C.

  • Preparation of Aqueous Working Solutions: For experiments requiring an aqueous buffer, dilute an aliquot of the organic stock solution into the desired aqueous medium (e.g., PBS) immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. The solubility in PBS (pH 7.2) is greater than 5 mg/mL.[1]

Protocol for Assessing Stability via HPLC

This protocol outlines a general method for monitoring the stability of this compound over time. Specific parameters may need to be optimized for your equipment and specific experimental conditions.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

    • Divide the solution into several vials for incubation at different temperatures (e.g., -20°C, 4°C, 25°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for prostaglandin analysis.

    • Detection: UV detection at a wavelength appropriate for the prostaglandin chromophore (e.g., ~210 nm).

    • Injection: Inject a fixed volume of each sample.

  • Data Analysis:

    • Measure the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Plot the percentage remaining versus time for each temperature to determine the degradation rate.

Visualizations

experimental_workflow Figure 1. Recommended Handling and Storage Workflow receipt Receive Compound (Shipped at Room Temp) storage Immediate Storage at -20°C receipt->storage reconstitution Reconstitute in Organic Solvent (e.g., Ethanol, DMSO) storage->reconstitution aliquot Prepare Single-Use Aliquots reconstitution->aliquot store_aliquots Store Aliquots at -20°C or -80°C aliquot->store_aliquots prepare_working Prepare Aqueous Working Solution (Immediately Before Use) store_aliquots->prepare_working experiment Perform Experiment prepare_working->experiment discard Discard Unused Working Solution experiment->discard

Caption: Figure 1. Recommended Handling and Storage Workflow

logical_relationship Figure 2. Factors Affecting Stability stability Compound Stability temp Temperature stability->temp increase leads to decrease time Time stability->time increase leads to decrease ph pH of Solution stability->ph alkaline pH leads to decrease freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw multiple cycles lead to decrease

Caption: Figure 2. Factors Affecting Stability

References

Cell toxicity of "11-Deoxy-16,16-dimethyl-PGE2" at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the cellular effects of 11-Deoxy-16,16-dimethyl-PGE2, particularly concerning its potential for cell toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of cell toxicity even at high concentrations of this compound. Is this expected?

A1: Yes, this is a common observation. This compound, a synthetic analog of Prostaglandin E2 (PGE2), is well-documented for its cytoprotective properties rather than cytotoxic effects.[1][2][3] It has been shown to protect various cell types, including renal proximal tubular epithelial cells, from cellular injury induced by potent nephrotoxins.[1][2] Therefore, a lack of toxicity, even at elevated concentrations, is consistent with its known biological activities.

Q2: What is the known mechanism of action for the cytoprotective effects of this compound?

A2: The cytoprotective effects of this compound are associated with the induction of specific proteins that help cells combat stress. Its protective response in renal cells is mediated through a thromboxane-like receptor coupled to AP-1 signaling pathways.[1][3] It selectively stimulates the synthesis of several proteins, including heat shock protein 90beta (HSP90beta) and glucose-regulated protein 78 (GRP78), which suggests an involvement of alterations in cytoskeletal organization and/or stimulation of an endoplasmic reticulum (ER) stress response.[1][2]

Q3: Are there any reports of this compound inducing apoptosis?

A3: Current literature does not prominently feature this compound as an inducer of apoptosis. In contrast, related prostaglandin analogs like 16,16-dimethyl PGE2 have been shown to be radioprotective by attenuating apoptosis.[4][5] This is achieved through mechanisms involving the activation of AKT, which in turn blocks the translocation of the pro-apoptotic protein Bax to the mitochondria.[4] While direct studies on this compound and apoptosis at high concentrations are limited, the evidence from similar compounds suggests a role in preventing, rather than inducing, apoptosis.

Q4: My cell viability assay (e.g., MTT, XTT) shows a decrease in signal after treatment with high concentrations. Does this confirm cytotoxicity?

A4: Not necessarily. A decrease in the signal from tetrazolium reduction assays (like MTT, MTS, XTT) can indicate a reduction in metabolic activity, which may not always correlate directly with cell death.[6] High concentrations of a compound could potentially interfere with cellular metabolic processes without causing lysis or apoptosis. It is crucial to supplement these assays with a direct measure of cell death, such as a trypan blue exclusion assay or an LDH release assay, to confirm cytotoxicity.

Q5: We are considering investigating the effect of this compound on mitochondrial function. What should we expect?

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results
Potential Cause Troubleshooting Step
Compound Solubility Ensure this compound is fully dissolved in the culture medium. The compound is soluble in organic solvents like DMF, DMSO, and ethanol at >100 mg/ml, and in PBS (pH 7.2) at >5 mg/ml.[8] Prepare a concentrated stock solution and dilute it to the final working concentration in the culture medium. Visually inspect for any precipitation.
Assay Interference High concentrations of the compound may interfere with the assay chemistry. Run a cell-free control with the compound at the highest concentration used to check for direct reduction of the assay reagent or other interferences.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell seeding density across all wells and allow cells to adhere and stabilize before adding the compound.
Metabolic State of Cells The metabolic activity of cells can be influenced by factors like confluency and passage number. Use cells at a consistent confluency and within a defined passage number range for all experiments.
Issue 2: Unexpected Morphological Changes
Potential Cause Troubleshooting Step
Solvent Toxicity If using a high concentration of a stock solution, the final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Cytoskeletal Alterations This compound is known to be involved in pathways that can alter cytoskeletal organization.[1][2] Observe cells under a microscope for changes in cell shape, adhesion, or the formation of stress fibers. Phalloidin staining can be used to visualize the actin cytoskeleton.
pH Shift in Medium The addition of a high concentration of a compound or its solvent could potentially alter the pH of the culture medium. Measure the pH of the medium after adding the compound to ensure it remains within the optimal range for your cells.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), and cells with medium and the vehicle solvent (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the specified duration.

  • Cell Harvesting: Gently aspirate the culture medium and wash the cells with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin.

  • Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Cytoprotective_Signaling_Pathway DDM_PGE2 This compound Thromboxane_Receptor Thromboxane-like Receptor DDM_PGE2->Thromboxane_Receptor AP1_Signaling AP-1 Signaling Pathway Thromboxane_Receptor->AP1_Signaling Protein_Synthesis Induction of Protein Synthesis AP1_Signaling->Protein_Synthesis HSP90beta HSP90beta Protein_Synthesis->HSP90beta GRP78 GRP78 Protein_Synthesis->GRP78 Cytoskeletal_Organization Alterations in Cytoskeletal Organization HSP90beta->Cytoskeletal_Organization ER_Stress_Response ER Stress Response GRP78->ER_Stress_Response Cytoprotection Cytoprotection Cytoskeletal_Organization->Cytoprotection ER_Stress_Response->Cytoprotection

Caption: Cytoprotective signaling of this compound.

Experimental_Workflow_Troubleshooting Start Start Experiment with This compound Observe_Toxicity Observe Cell Toxicity? Start->Observe_Toxicity No_Toxicity No Toxicity Observed (Expected Outcome) Observe_Toxicity->No_Toxicity No Toxicity_Observed Toxicity Observed Observe_Toxicity->Toxicity_Observed Yes Troubleshoot Troubleshooting Steps Toxicity_Observed->Troubleshoot Check_Solubility Check Compound Solubility Troubleshoot->Check_Solubility Vehicle_Control Run Vehicle Control Troubleshoot->Vehicle_Control Confirm_Assay Confirm with Orthogonal Assay (e.g., LDH, Trypan Blue) Troubleshoot->Confirm_Assay Conclusion Draw Conclusion on Cytotoxicity Check_Solubility->Conclusion Vehicle_Control->Conclusion Confirm_Assay->Conclusion

Caption: Troubleshooting workflow for unexpected cell toxicity.

References

Technical Support Center: Troubleshooting "11-Deoxy-16,16-dimethyl-PGE2" Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with "11-Deoxy-16,16-dimethyl-PGE2" in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary mechanism of action?

"this compound" is a stable, synthetic analog of Prostaglandin E2 (PGE2).[1] It is primarily known as an agonist for the EP2 and EP3 prostaglandin receptors.[1][2][3] Its effects are diverse and tissue-dependent, but it has been noted for its ability to protect renal proximal tubular epithelial cells from oxidative stress-induced cell damage.[3]

Q2: What are the known signaling pathways for "this compound"?

As an agonist for EP2 and EP3 receptors, "this compound" is expected to activate their respective downstream signaling pathways. The EP2 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[4] The EP3 receptor, on the other hand, is typically coupled to a Gi protein, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[5]

However, it is crucial to note that in some cell types, such as LLC-PK1 renal proximal tubular epithelial cells, the cytoprotective effects of "this compound" have been reported to be mediated through a thromboxane or thromboxane-like receptor coupled to the AP-1 signaling pathway, and not through the classical EP receptors.[6][7]

Q3: What are the recommended storage and handling conditions for "this compound"?

For optimal stability, "this compound" should be stored at -20°C. It is soluble in organic solvents such as DMF, DMSO, and ethanol, as well as in aqueous solutions like PBS (pH 7.2).[1] Ensure the compound is fully dissolved and vortexed before use in your experiments.

Troubleshooting Guide: Why is "this compound" not showing an effect?

If you are not observing the expected effect of "this compound" in your experiment, consider the following troubleshooting steps:

1. Confirm Receptor Expression in Your Experimental System

The primary targets of "this compound" are the EP2 and EP3 receptors. However, as noted, it may also act through a thromboxane-like receptor in certain cells.[6][7]

  • Actionable Step: Verify the expression of EP2, EP3, and thromboxane receptors (TP) in your cell line or tissue model. This can be done using techniques such as RT-qPCR, Western blotting, or immunohistochemistry. The expression of EP receptor subtypes can vary significantly between different tissues and cell lines. For instance, in ocular tissues, the EP2 receptor is prominently expressed in both humans and mice, while EP1 and EP3 expression is more moderate and can be negligible in some mouse strains.[8]

2. Optimize the Compound Concentration

CompoundReceptorKi (nM)
PGE2EP19.1
PGE2EP24.9
PGE2EP30.33
PGE2EP40.79
  • Actionable Step: Perform a dose-response experiment to determine the optimal concentration of "this compound" for your specific experimental setup. A wide concentration range (e.g., 1 nM to 10 µM) is recommended for the initial titration.

3. Verify the Cellular Readout and Signaling Pathway

The expected cellular response depends on which receptor is activated and the downstream signaling pathway in your specific cell type.

  • For EP2 receptor activation (Gs-coupled): Expect an increase in intracellular cAMP.

  • For EP3 receptor activation (Gi-coupled): Expect a decrease in forskolin-stimulated intracellular cAMP.[5]

  • For Thromboxane receptor activation (Gq-coupled): Expect an increase in intracellular calcium (Ca2+) and activation of the AP-1 signaling pathway.[6][7]

  • Actionable Step: Choose an appropriate assay to measure the relevant second messenger (cAMP or Ca2+). If you are expecting a cAMP-mediated effect and not seeing one, consider the possibility of the thromboxane receptor pathway being dominant in your system.

4. Check Compound Integrity and Experimental Setup

While "this compound" is a stable analog, improper storage or handling could affect its activity.

  • Actionable Step:

    • Ensure the compound has been stored correctly at -20°C.

    • Prepare fresh dilutions for each experiment.

    • Verify the accuracy of your pipetting and dilutions.

    • Ensure that your assay buffer and other reagents are not contaminated and are compatible with the assay.

Experimental Protocols

Protocol 1: In Vitro Cell-Based cAMP Assay for EP2/EP3 Receptor Activation

This protocol is designed to measure changes in intracellular cAMP levels in response to "this compound" in cells expressing EP2 or EP3 receptors.

  • Cell Culture:

    • Plate HEK293 or CHO cells stably expressing the human EP2 or EP3 receptor in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of "this compound" in DMSO.

    • Perform serial dilutions in serum-free media to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Assay Procedure:

    • Wash the cells once with serum-free media.

    • For EP3 receptor (Gi-coupled) assays, pre-treat the cells with forskolin (typically 1-10 µM) for 10-15 minutes to stimulate cAMP production.

    • Add the diluted "this compound" to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • For EP2 activation, plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

    • For EP3 activation, plot the percentage inhibition of forskolin-stimulated cAMP against the log of the agonist concentration to determine the IC50 value.

Protocol 2: General Experimental Workflow for Investigating Cellular Effects

This workflow can be adapted to investigate various downstream effects of "this compound" treatment.

  • Cell Seeding: Plate the cells of interest at an appropriate density in multi-well plates.

  • Treatment: After allowing the cells to adhere and reach the desired confluency, treat them with a range of concentrations of "this compound" or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a time period relevant to the endpoint being measured (e.g., 15-30 minutes for second messenger analysis, 6-24 hours for gene expression analysis, 24-72 hours for proliferation or cytotoxicity assays).

  • Endpoint Analysis: Perform the desired assay, such as:

    • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of target genes (e.g., c-fos, a downstream target of AP-1).

    • Protein Expression Analysis: Prepare cell lysates and perform Western blotting to measure the levels of specific proteins.

    • Cell Viability/Proliferation Assays: Use assays such as MTT, XTT, or CellTiter-Glo to assess cell viability or proliferation.

    • Cytokine/Chemokine Secretion: Collect the cell culture supernatant and measure the levels of secreted factors using ELISA.

Visualizations

EP_Receptor_Signaling_Pathways cluster_0 Cell Membrane cluster_1 EP2 Receptor cluster_2 EP3 Receptor cluster_3 Thromboxane-like Receptor PGE2_Analog This compound EP2 EP2 PGE2_Analog->EP2 Agonist EP3 EP3 PGE2_Analog->EP3 Agonist TP TP PGE2_Analog->TP Agonist (in some cells) Gs Gs EP2->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA CREB CREB Activation PKA->CREB Gi Gi EP3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Gq Gq TP->Gq PLC PLC Gq->PLC AP1 AP-1 Activation Gq->AP1 IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc

Caption: Signaling pathways of "this compound".

Experimental_Troubleshooting_Workflow Start No effect observed with 'this compound' Check_Receptors 1. Verify Receptor Expression (EP2, EP3, TP) Start->Check_Receptors Receptors_Present Receptors Present? Check_Receptors->Receptors_Present Optimize_Conc 2. Optimize Concentration (Dose-Response Curve) Receptors_Present->Optimize_Conc Yes Use_Positive_Control Use a different cell model expressing the receptors Receptors_Present->Use_Positive_Control No Effect_Observed Effect Observed? Optimize_Conc->Effect_Observed Check_Readout 3. Verify Cellular Readout (cAMP, Ca2+, Gene Expression) Effect_Observed->Check_Readout No Problem_Solved Problem Solved Effect_Observed->Problem_Solved Yes Correct_Readout Correct Readout? Check_Readout->Correct_Readout Check_Compound 4. Check Compound Integrity & Experimental Setup Correct_Readout->Check_Compound No Correct_Readout->Problem_Solved Yes Consider_Other_Mech Consider alternative mechanisms or use a different cell model Check_Compound->Consider_Other_Mech

Caption: Troubleshooting workflow for "this compound" experiments.

References

Technical Support Center: 11-Deoxy-16,16-dimethyl-PGE2 Vehicle Control for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 11-Deoxy-16,16-dimethyl-PGE2 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vitro experiments?

This compound is a stable, synthetic analog of Prostaglandin E2 (PGE2). It is utilized in research as an agonist for the EP2 and EP3 receptors.[1] Its stability makes it a reliable compound for in vitro studies aimed at understanding the physiological and pathological roles of PGE2 signaling pathways, such as cellular homeostasis, stress response, and cytoprotection.[2]

Q2: What is a vehicle control and why is it essential when using this compound?

A vehicle control is a crucial component of in vitro experiments. It consists of the solvent or carrier used to dissolve and deliver the experimental compound (in this case, this compound) to the cell culture, administered at the same volume or concentration as the active compound. The purpose of the vehicle control is to ensure that any observed effects are due to the compound itself and not the solvent. This is particularly important as solvents like DMSO can have their own biological effects on cells.

Q3: What is the recommended solvent for this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is also soluble in ethanol. For final dilutions into aqueous media like cell culture medium or phosphate-buffered saline (PBS), it is critical to ensure the final solvent concentration is non-toxic to the cells.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. While some cell lines can tolerate higher concentrations for short durations, a general guideline is to keep the final DMSO concentration at or below 0.1% to 1%.[3] It is highly recommended to perform a toxicity test with the vehicle on your specific cell line to determine the optimal non-toxic concentration.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous media. The compound has limited solubility in aqueous solutions. The transition from a high concentration in an organic solvent to a lower concentration in an aqueous medium can cause it to precipitate.- Pre-warm the aqueous medium: Warming the cell culture medium or PBS to 37°C before adding the stock solution can help maintain solubility.- Vortex during dilution: Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid and even distribution.- Sonication: If precipitation persists, brief sonication of the final solution can help to redissolve the compound.[4]- Use of a carrier protein: For some applications, a carrier protein like bovine serum albumin (BSA) in the final dilution buffer can help to maintain the solubility of hydrophobic compounds.
Inconsistent or unexpected experimental results. - Degradation of the compound: Improper storage of the stock solution can lead to degradation.- Inaccurate pipetting: Small volumes of stock solutions can be difficult to pipette accurately.- Cell line variability: Different cell lines or even passages of the same cell line can respond differently.- Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]- Calibrated Pipettes: Use calibrated micropipettes for accurate dispensing of the stock solution.- Consistent Cell Culture Practices: Use cells of a similar passage number and ensure consistent culture conditions across experiments.
Vehicle control shows a biological effect. The final concentration of the solvent (e.g., DMSO) is too high and is affecting cell viability, proliferation, or other measured parameters.- Reduce Final Solvent Concentration: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration of this compound, thereby lowering the final solvent concentration.- Perform a Dose-Response Curve for the Vehicle: Test a range of final DMSO concentrations on your cells to determine the highest concentration that has no observable effect.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-purity DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.645 mg of the compound (Molecular Weight: 364.5 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]

General Protocol for In Vitro Cell Treatment
  • Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

    • For the vehicle control, prepare a solution containing the same final concentration of DMSO as the highest concentration of the test compound.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions (including the vehicle control and different concentrations of this compound) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: After the incubation period, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, WST-1), gene expression analysis (e.g., qPCR, Western blot), or functional assays.

Signaling Pathway

This compound primarily exerts its effects through the activation of EP2 and EP3 G-protein coupled receptors (GPCRs). The binding of this ligand to these receptors initiates distinct downstream signaling cascades.

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 This compound EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 Gs Gs EP2->Gs Gi Gi EP3->Gi Gq Gq EP3->Gq AC Adenylate Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+] IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates AP1 AP-1 Signaling PKC->AP1 Gene Gene Expression (e.g., Cytoprotection, Stress Response) CREB->Gene AP1->Gene

Caption: Signaling pathways activated by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in an in vitro cell-based assay.

experimental_workflow start Start prep_cells Prepare and Seed Cells start->prep_cells prep_solutions Prepare Stock and Working Solutions prep_cells->prep_solutions treatment Treat Cells with Compound and Vehicle Control prep_solutions->treatment incubation Incubate for a Defined Period treatment->incubation analysis Perform Downstream Analysis (e.g., Viability, Gene Expression) incubation->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro experiments.

References

Validation & Comparative

A Comparative Guide to 11-Deoxy-16,16-dimethyl-PGE2 and Misoprostol for Cytoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cytoprotective properties of two synthetic prostaglandin analogs: 11-Deoxy-16,16-dimethyl-PGE2, a prostaglandin E2 (PGE2) analog, and misoprostol, a prostaglandin E1 (PGE1) analog. This comparison is supported by experimental data to aid in research and development decisions.

At a Glance: Key Differences

FeatureThis compoundMisoprostol
Prostaglandin Analog Prostaglandin E2 (PGE2)Prostaglandin E1 (PGE1)
Primary Therapeutic Use Research compound, potential for cytoprotectionPrevention of NSAID-induced gastric ulcers
Mechanism of Action Agonist at EP2 and EP3 receptors; also acts via a thromboxane-like receptor coupled to AP-1 signaling. Induces expression of cytoprotective proteins.Agonist at EP2, EP3, and EP4 receptors. Increases mucus and bicarbonate secretion, and decreases gastric acid secretion.
Primary Locus of Action Studied Renal proximal tubular epithelial cells, gastric mucosaGastric mucosa

Quantitative Data for Cytoprotective Efficacy

Direct comparative studies on the cytoprotective efficacy of this compound and misoprostol are limited. The following tables summarize available quantitative data from separate studies.

Table 1: In Vivo Efficacy in Gastric Protection (Rat Models)

CompoundEndpointEfficacy (ED50)Reference
This compoundInhibition of gastric ulcer formation0.021 mg/kg[1]
This compoundInhibition of gastric acid secretion1 mg/kg[1]

Table 2: Effects on Gastric Mucosal Integrity (Canine Model)

CompoundParameterEffect
16,16-dimethyl PGE2Potential Difference (PD)Significantly decreased
Electrolyte & Fluid FluxSignificantly enhanced
MisoprostolGastric Mucosal Blood FlowSignificantly increased
Fluid EffluxIncreased
Potential Difference (PD)Decreased

Table 3: Receptor Binding Affinity (Ki in nM)

CompoundEP2 ReceptorEP3 ReceptorEP4 Receptor
Misoprostol34 nM7.9 nM23 nM

Signaling Pathways

The cytoprotective mechanisms of this compound and misoprostol are initiated by their interaction with prostanoid receptors, leading to distinct downstream signaling cascades.

This compound Signaling Pathway

This PGE2 analog exerts its cytoprotective effects in renal tubular epithelial cells through a pathway that involves the induction of stress-response proteins.

11_Deoxy_PGE2_Signaling 11_Deoxy_PGE2 This compound TP_Receptor Thromboxane-like Receptor 11_Deoxy_PGE2->TP_Receptor AP1 AP-1 TP_Receptor->AP1 Gene_Expression Gene Expression AP1->Gene_Expression Proteins HSP90β, GRP78, Myosin, Actin, etc. Gene_Expression->Proteins Cytoprotection Cytoprotection (ER Stress Reduction, Cytoskeletal Integrity) Proteins->Cytoprotection

Caption: Signaling of this compound.

Misoprostol Signaling Pathway in Gastric Epithelial Cells

Misoprostol, a PGE1 analog, primarily acts on gastric mucosal cells to enhance the mucosal barrier. It binds to EP receptors, with a high affinity for the EP3 subtype.

Misoprostol_Signaling Misoprostol Misoprostol EP3_Receptor EP3 Receptor Misoprostol->EP3_Receptor Gi Gi Protein EP3_Receptor->Gi Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion EP3_Receptor->Mucus_Bicarb AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA H_K_ATPase ↓ H+/K+ ATPase Activity PKA->H_K_ATPase Acid_Secretion ↓ Gastric Acid Secretion H_K_ATPase->Acid_Secretion Cytoprotection Gastric Cytoprotection Acid_Secretion->Cytoprotection Mucus_Bicarb->Cytoprotection

Caption: Signaling of Misoprostol in gastric cells.

Experimental Protocols

Cytoprotection Assay for this compound in Renal Cells

This protocol is based on studies investigating the protective effects of this compound against oxidative stress in LLC-PK1 cells.[1]

1. Cell Culture:

  • LLC-PK1 (porcine kidney epithelial) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Treatment:

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Pre-treatment: Cells are incubated with varying concentrations of this compound (e.g., 1-10 µM) for a specified period (e.g., 24 hours).

  • Induction of Injury: A cytotoxic agent, such as the nephrotoxic metabolite of hydroquinone, 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ), is added to the culture medium to induce oxidative stress and cell death.

3. Assessment of Cytoprotection:

  • Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay or LDH release assay.

  • Protein Analysis: To investigate the mechanism, protein expression of key cytoprotective molecules (e.g., GRP78, HSP90β) can be analyzed by Western blotting.

Experimental_Workflow_PGE2 cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture LLC-PK1 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Induce_Injury Induce oxidative stress (e.g., with TGHQ) Pretreat->Induce_Injury Viability Assess cell viability (MTT or LDH assay) Induce_Injury->Viability Western Analyze protein expression (Western Blot) Induce_Injury->Western

Caption: Workflow for cytoprotection assay.

In Vivo Gastric Cytoprotection Assay for Misoprostol

This protocol is a generalized representation based on animal studies of NSAID-induced gastric injury.

1. Animal Model:

  • Male Wistar rats are typically used.

  • Animals are fasted overnight with free access to water before the experiment.

2. Experimental Groups:

  • Control Group: Receives vehicle only.

  • NSAID Group: Receives an ulcerogenic dose of an NSAID (e.g., indomethacin).

  • Misoprostol Group: Receives misoprostol at various doses prior to NSAID administration.

3. Procedure:

  • Misoprostol or vehicle is administered orally.

  • After a set time (e.g., 30 minutes), the NSAID is administered.

  • After a further period (e.g., 4-6 hours), the animals are euthanized.

  • The stomachs are removed, opened along the greater curvature, and examined for lesions.

4. Assessment of Cytoprotection:

  • Ulcer Index: The severity of gastric lesions is scored based on their number and size to calculate an ulcer index.

  • Histopathology: Gastric tissue can be processed for histological examination to assess the extent of mucosal damage.

Discussion and Conclusion

Both this compound and misoprostol demonstrate significant cytoprotective properties, albeit through potentially different primary mechanisms and in different tissue contexts.

This compound appears to exert its protective effects at a cellular level by inducing the expression of stress-response proteins, thereby enhancing the cell's intrinsic defense mechanisms against injury. This is particularly evident in the context of oxidative stress in renal cells. Its potent inhibition of gastric ulcer formation in vivo suggests its relevance in gastrointestinal cytoprotection as well.

Misoprostol , on the other hand, is well-characterized for its ability to bolster the gastric mucosal barrier by stimulating the secretion of mucus and bicarbonate and reducing gastric acid output. These actions collectively create a more favorable environment for the gastric epithelium to withstand noxious stimuli.

The choice between these two analogs in a research or therapeutic context would depend on the specific application. This compound may be of particular interest for conditions where enhancing cellular resilience to oxidative or ER stress is the primary goal. Misoprostol remains a clinically established agent for gastric cytoprotection, particularly in the prevention of NSAID-induced ulcers.

Further head-to-head comparative studies, especially utilizing in vitro models with standardized endpoints, are warranted to provide a more definitive quantitative comparison of the cytoprotective potency and efficacy of these two prostaglandin analogs.

References

A Comparative Analysis of 11-Deoxy-16,16-dimethyl-PGE2 and PGE2 in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of 11-Deoxy-16,16-dimethyl-PGE2, a synthetic analog, and its endogenous counterpart, Prostaglandin E2 (PGE2). The following sections present quantitative binding affinity data, a detailed experimental protocol for receptor binding assays, and visualizations of the associated signaling pathways to facilitate a comprehensive understanding of their interactions with the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4).

Quantitative Receptor Binding Affinity

The binding affinities of this compound and PGE2 for the EP receptor subtypes are crucial for understanding their pharmacological effects. While direct comparative studies for this compound across all EP receptors are limited, data from related compounds and PGE2 provide valuable insights. The following table summarizes the available quantitative data (Ki values in nM), primarily derived from studies on murine prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.

CompoundEP1 Receptor (Ki, nM)EP2 Receptor (Ki, nM)EP3 Receptor (Ki, nM)EP4 Receptor (Ki, nM)
PGE2 156.30.410.7
This compound No significant bindingAgonistAgonistData Not Available
16,16-dimethyl-PGE2No significant binding[1]4.4[1]0.82[1]2.5[1]
11-deoxy-PGE1Data Not AvailableBinds[1]3.7[1]Binds[1]

*Note: Data for 16,16-dimethyl-PGE2 and 11-deoxy-PGE1 are included as the closest available analogs to infer the potential binding profile of this compound. This compound is confirmed to be an agonist at EP2 and EP3 receptors[2][3][4].

Experimental Protocols: Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity of unlabelled ligands like this compound and PGE2 to their receptors.

Objective: To determine the inhibition constant (Ki) of test compounds for the EP1, EP2, EP3, and EP4 receptors.

Materials:

  • Receptor Source: Membranes from cells stably expressing one of the murine or human EP receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligand: A tritiated prostaglandin, typically [³H]-PGE2, with high specific activity.

  • Test Compounds: this compound and PGE2.

  • Assay Buffer: e.g., 10 mM MES/KOH (pH 6.0), 1 mM EDTA, 10 mM MgCl2.

  • Wash Buffer: e.g., 10 mM MES/KOH (pH 6.0), 1 mM EDTA.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the specific EP receptor subtype to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand ([³H]-PGE2), and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled PGE2 (to saturate all specific binding sites), and membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound or PGE2), and membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

To visualize the downstream effects of receptor binding and the experimental process, the following diagrams are provided.

G cluster_ligands Ligands cluster_receptors EP Receptors cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_gq Gq Pathway PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 DDM_PGE2 This compound DDM_PGE2->EP2 DDM_PGE2->EP3 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PLC PLC Gq->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc G start Start prep_membranes Prepare Cell Membranes Expressing EP Receptors start->prep_membranes setup_assay Set up 96-well Plate Assay (Total, Non-specific, Competitive Binding) prep_membranes->setup_assay add_reagents Add Radioligand ([³H]-PGE2), Test Compounds, and Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

References

A Comparative Efficacy Analysis of 11-Deoxy-16,16-dimethyl-PGE2 and Other EP3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 11-Deoxy-16,16-dimethyl-PGE2 and other selective agonists for the Prostaglandin E2 receptor subtype 3 (EP3). The information presented is collated from various experimental studies to aid in the selection of appropriate research tools and potential therapeutic agents.

The EP3 receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes. Its activation is implicated in the regulation of smooth muscle contraction, platelet aggregation, fever, and pain.[1] The complexity of EP3 receptor signaling is further enhanced by the existence of multiple splice variants, which can couple to different G-proteins and initiate diverse downstream cellular responses.[2][3] This guide focuses on a comparative analysis of several key EP3 agonists, with a special emphasis on the synthetic analog this compound.

Quantitative Efficacy of EP3 Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other notable EP3 agonists. It is important to note that these values are derived from various studies using different experimental systems, which may influence direct comparability.

Table 1: Binding Affinity (Ki) of EP3 Agonists

CompoundReceptor Subtype(s)Ki (nM)Organism/Assay SystemReference
PGE2EP1, EP2, EP3, EP40.3 (for EP3)Human[1]
SulprostoneEP1/EP30.6 (for EP3), 21 (for EP1)Human[4]
MisoprostolEP2, EP3, EP47.9 (for EP3)Not Specified[5]

Table 2: Functional Potency (EC50/IC50) of EP3 Agonists

CompoundAssayEC50/IC50 (nM)Cell Line/SystemReference
This compoundVasoconstrictionNot specified, but induced constrictionPorcine cerebral arteries[6]
SulprostoneInhibition of forskolin-stimulated adenylyl cyclase0.15 - 0.2CHO-K1 cells expressing human EP3I and EP3II isoforms[2]
SulprostoneInhibition of neuronal firing rate15Rat locus coeruleus neurons[7][8]
MisoprostolInhibition of neuronal firing rate51Rat locus coeruleus neurons[7][8]
ONO-AE-248CardioprotectionNot specified, demonstrated efficacyRabbit model of myocardial infarction[9]

Signaling Pathways of the EP3 Receptor

The EP3 receptor primarily signals through the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, depending on the specific isoform, it can also couple to other G-proteins like Gq to stimulate intracellular calcium mobilization or Gs to increase cAMP.

EP3_Signaling EP3 Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway (Isoform-dependent) Agonist EP3 Agonist (e.g., this compound) EP3 EP3 Receptor Agonist->EP3 Binds Gi Gi Protein EP3->Gi Activates Gq Gq Protein EP3->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

Fig. 1: EP3 receptor signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the efficacy of EP3 agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the EP3 receptor.

Binding_Assay Radioligand Binding Assay Workflow A Prepare membranes from cells expressing EP3 receptor B Incubate membranes with a radiolabeled ligand (e.g., [³H]-PGE2) and varying concentrations of the test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of the bound ligand using liquid scintillation counting C->D E Analyze data to determine IC50 and calculate Ki D->E

Fig. 2: Workflow for a radioligand binding assay.

Protocol Details:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human EP3 receptor.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled EP3 ligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Incubate at room temperature for a specified period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an EP3 agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Protocol Details:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human EP3 receptor in a suitable growth medium.

    • Seed the cells into 96- or 384-well plates and incubate overnight.

  • Assay Procedure:

    • Replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the EP3 agonist to the wells.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 or IC50 value, representing the concentration of the agonist that produces 50% of the maximal response or inhibition.

Intracellular Calcium Mobilization Assay

For EP3 isoforms coupled to Gq, this assay measures the increase in intracellular calcium concentration upon agonist stimulation.

Protocol Details:

  • Cell Culture and Dye Loading:

    • Culture cells expressing the Gq-coupled EP3 isoform in 96-well black-walled, clear-bottom plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for approximately 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add varying concentrations of the EP3 agonist to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

This compound is a potent agonist of the EP3 receptor, exhibiting functional activity in various experimental models. Its efficacy, relative to other EP3 agonists such as sulprostone and misoprostol, is dependent on the specific EP3 isoform expressed and the cellular context. The selection of an appropriate agonist for research or therapeutic development should be guided by its selectivity profile, functional potency in relevant assay systems, and the specific downstream signaling pathway of interest. The experimental protocols provided herein offer a foundation for the in-vitro characterization and comparison of these and other EP3 receptor modulators.

References

Cross-Reactivity of 11-Deoxy-16,16-dimethyl-PGE2 with Prostanoid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic prostaglandin E2 (PGE2) analog, 11-Deoxy-16,16-dimethyl-PGE2, with other prostanoid receptors. Understanding the selectivity profile of this compound is crucial for interpreting experimental results and for its potential therapeutic applications. This document summarizes binding affinity data, details common experimental methodologies, and illustrates the key signaling pathways involved.

Comparative Binding Affinity

While direct, comprehensive binding data for this compound across all prostanoid receptors is limited in publicly available literature, data for structurally related compounds, 11-deoxy-PGE1 and 16,16-dimethyl-PGE2, provides significant insights into its likely cross-reactivity profile. The following table summarizes the binding affinities (Ki values in nM) of these analogs for the eight major mouse prostanoid receptor subtypes, as determined by radioligand displacement assays. Lower Ki values indicate higher binding affinity.

Prostanoid Receptor11-deoxy-PGE1 (Ki, nM)16,16-dimethyl-PGE2 (Ki, nM)
DP (PGD2 Receptor) >10000>10000
EP1 (PGE2 Receptor) 1300>10000
EP2 (PGE2 Receptor) 4517
EP3 (PGE2 Receptor) 22
EP4 (PGE2 Receptor) 2343
FP (PGF2α Receptor) >10000>10000
IP (PGI2 Receptor) >10000>10000
TP (TXA2 Receptor) >10000>10000

Data sourced from Kiriyama et al., 1997, for mouse prostanoid receptors expressed in Chinese hamster ovary cells.[1]

Interpretation of Data:

Based on the data for these related compounds, this compound is expected to be a potent agonist at the EP2 and EP3 receptors , with high affinity.[2][3][4] It also demonstrates significant affinity for the EP4 receptor . The compound shows considerably lower affinity for the EP1 receptor and negligible binding to the DP, FP, IP, and TP receptors. This suggests a degree of selectivity for the EP receptor subfamily, particularly EP2, EP3, and EP4.

Experimental Protocols

The determination of prostanoid receptor cross-reactivity typically involves two main types of assays: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This method directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of this compound for each prostanoid receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human or mouse prostanoid receptor subtype (e.g., HEK293 or CHO cells).

  • Radiolabeled ligand specific for each receptor (e.g., [3H]-PGE2 for EP receptors, [3H]-PGD2 for DP receptors, etc.).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (e.g., Intracellular Calcium Mobilization)

This method assesses the ability of the test compound to elicit a cellular response following receptor activation. For Gq-coupled receptors (EP1, FP, TP), this is often measured as an increase in intracellular calcium.

Objective: To determine the functional potency (EC50) of this compound at Gq-coupled prostanoid receptors.

Materials:

  • Cell line stably expressing the prostanoid receptor of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified period (e.g., 60 minutes at 37°C).

  • Washing: Wash the cells to remove excess dye.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a FLIPR or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

Signaling Pathways and Visualization

Prostanoid receptors are G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling cascades upon ligand binding.[1] Understanding these pathways is essential for comprehending the functional consequences of receptor activation by this compound.

Prostanoid_Signaling cluster_Ligand cluster_Receptors cluster_G_Proteins cluster_Effectors cluster_Second_Messengers Ligand This compound EP2 EP2 Ligand->EP2 High Affinity EP3 EP3 Ligand->EP3 High Affinity EP4 EP4 Ligand->EP4 Moderate Affinity Other_R DP, FP, IP, TP, EP1 Ligand->Other_R Low/No Affinity Gs Gαs EP2->Gs Gi Gαi EP3->Gi EP4->Gs AC Adenylate Cyclase Gs->AC Activates Gi->AC Inhibits cAMP_up ↑ cAMP AC->cAMP_up Generates cAMP_down ↓ cAMP

Caption: Signaling pathways activated by this compound.

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound.

Experimental_Workflow cluster_Start cluster_Assays cluster_Data cluster_Analysis Start Start: Compound of Interest (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Start->Functional_Assay Ki_values Determine Ki values (Binding Affinity) Binding_Assay->Ki_values EC50_values Determine EC50 values (Functional Potency) Functional_Assay->EC50_values Comparison Compare Ki and EC50 values across all prostanoid receptors Ki_values->Comparison EC50_values->Comparison Conclusion Determine Cross-Reactivity Profile Comparison->Conclusion

Caption: Workflow for determining prostanoid receptor cross-reactivity.

References

In Vivo Showdown: A Comparative Analysis of 11-Deoxy-16,16-dimethyl-PGE2 and Carboprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vivo comparison of the synthetic prostaglandin analogs 11-Deoxy-16,16-dimethyl-PGE2 and Carboprost. This analysis is supported by experimental data to delineate their distinct physiological effects and underlying mechanisms of action.

Prostaglandins are critical lipid signaling molecules involved in a vast array of physiological processes. Synthetic analogs have been developed to harness their therapeutic potential. This guide focuses on a comparative analysis of two such analogs: this compound, a stable Prostaglandin E2 (PGE2) analog, and Carboprost, a synthetic analog of Prostaglandin F2α (PGF2α). While both are potent biological modulators, their effects can differ significantly due to their distinct receptor affinities and signaling pathways.

Performance Snapshot: Key In Vivo Findings

A pivotal in vivo study in rats directly compared the effects of a close structural analog of this compound, namely 16,16-dimethyl-prostaglandin E2 methyl ester, and Carboprost (15(S)-15-methyl-prostaglandin F2 alpha) on the decidual cell reaction, a critical process for pregnancy establishment. The results highlight their opposing in vivo activities.

Parameter16,16-dimethyl-PGE2 methyl esterCarboprost (15MePGF2α)
Effect on Decidualization Induced decidualization equivalent to natural PGE2Inhibited decidualization, even in the presence of PGE2
Effect on Endometrial Vascular Permeability Not explicitly stated, but induction of decidualization implies an increaseInhibited the increase in endometrial vascular permeability

Deep Dive: Experimental Protocol

The following methodology was employed in the comparative in vivo study in rats to assess the effects of the prostaglandin analogs on the decidual cell reaction.

Animal Model: Female rats sensitized for the decidual cell reaction.

Drug Administration:

  • Method: Continuous infusion into the uterine lumen.

  • Vehicle: Saline.

  • Endogenous Prostaglandin Inhibition: Animals were treated with indomethacin to inhibit the production of endogenous prostaglandins.

Experimental Groups:

  • Control (vehicle infusion)

  • PGE2 infusion

  • 16,16-dimethyl-PGE2 methyl ester infusion

  • Carboprost (15MePGF2α) infusion

  • Concomitant infusion of PGE2 and Carboprost

Assessment of Decidualization:

  • Primary Endpoint: Uterine weight was measured five days after the commencement of the infusion. An increase in uterine weight is indicative of a positive decidual cell reaction.

Assessment of Endometrial Vascular Permeability:

  • Method: Intravenous administration of 125I-labeled bovine serum albumin.

  • Endpoint: Uterine radioactivity concentrations were measured. Inhibition of the expected increase in permeability was noted for the Carboprost group.

Unraveling the Mechanisms: Signaling Pathways

The distinct in vivo effects of this compound and Carboprost can be attributed to their differential activation of prostanoid receptors, which triggers specific intracellular signaling cascades.

This compound is known to be an agonist for the EP2 and EP3 receptors.[1][2] The activation of these receptors leads to downstream cellular responses. In contrast, Carboprost is an analog of PGF2α and primarily interacts with the FP receptor, although it has been noted to also bind to the PGE2 receptor.[1][3]

cluster_PGE2 This compound Signaling cluster_Carboprost Carboprost Signaling This compound This compound EP2 Receptor EP2 Receptor This compound->EP2 Receptor EP3 Receptor EP3 Receptor This compound->EP3 Receptor Gs Gs EP2 Receptor->Gs Gi Gi EP3 Receptor->Gi Adenylate Cyclase (AC) + Adenylate Cyclase (AC) + Gs->Adenylate Cyclase (AC) + Adenylate Cyclase (AC) - Adenylate Cyclase (AC) - Gi->Adenylate Cyclase (AC) - cAMP Increase cAMP Increase Adenylate Cyclase (AC) +->cAMP Increase cAMP Decrease cAMP Decrease Adenylate Cyclase (AC) -->cAMP Decrease PKA Activation PKA Activation cAMP Increase->PKA Activation Cellular Response B Cellular Response (e.g., Inhibition of certain pathways) cAMP Decrease->Cellular Response B Cellular Response A Cellular Response (e.g., Relaxation, Anti-inflammatory) PKA Activation->Cellular Response A Carboprost Carboprost FP Receptor FP Receptor Carboprost->FP Receptor Gq Gq FP Receptor->Gq Phospholipase C (PLC) Phospholipase C (PLC) Gq->Phospholipase C (PLC) IP3 & DAG Increase IP3 & DAG Increase Phospholipase C (PLC)->IP3 & DAG Increase Ca2+ Mobilization Ca2+ Mobilization IP3 & DAG Increase->Ca2+ Mobilization PKC Activation PKC Activation IP3 & DAG Increase->PKC Activation Cellular Response C Cellular Response (e.g., Smooth Muscle Contraction) Ca2+ Mobilization->Cellular Response C PKC Activation->Cellular Response C

Caption: Simplified signaling pathways for the two prostaglandin analogs.

Visualizing the In Vivo Experiment

The workflow of the comparative in vivo study is outlined below.

Animal Model Sensitized Female Rats Inhibition Indomethacin Treatment (Inhibit Endogenous PGs) Animal Model->Inhibition Grouping Randomized Groups Inhibition->Grouping Infusion Intrauterine Infusion Grouping->Infusion Group1 Vehicle Infusion->Group1 Group2 16,16-dm-PGE2 Infusion->Group2 Group3 Carboprost Infusion->Group3 Group4 PGE2 + Carboprost Infusion->Group4 Endpoint1 Day 5: Measure Uterine Weight (Decidualization) Group1->Endpoint1 Group2->Endpoint1 Group3->Endpoint1 Endpoint2 Measure Uterine Radioactivity (Vascular Permeability) Group3->Endpoint2 Group4->Endpoint1

Caption: Experimental workflow for the in vivo comparison.

Concluding Remarks

The available in vivo data, while utilizing a close analog to this compound, strongly suggests that these two classes of prostaglandin analogs have opposing effects in the context of uterine physiology. The PGE2 analog promotes processes essential for the establishment of pregnancy, whereas Carboprost, the PGF2α analog, is inhibitory. These findings are consistent with their known clinical applications, where PGE2 analogs can be used for cervical ripening and labor induction, and Carboprost is used for the termination of pregnancy and control of postpartum hemorrhage through its potent contractile effects on uterine smooth muscle.[1][4][5][6]

Researchers and drug developers should consider these fundamental differences in their mechanisms of action and in vivo effects when selecting prostaglandin analogs for specific therapeutic applications. Further head-to-head in vivo studies across different physiological systems would provide a more comprehensive understanding of the comparative pharmacology of this compound and Carboprost.

References

A Comparative Guide to Alternatives for 11-Deoxy-16,16-dimethyl-PGE2 in Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating gastrointestinal cytoprotection, motility, and secretion, 11-Deoxy-16,16-dimethyl-PGE2 has been a valuable tool. However, the landscape of available compounds has expanded, offering alternatives with distinct mechanisms of action and potentially improved therapeutic profiles. This guide provides an objective comparison of prominent alternatives—Misoprostol, Lubiprostone, and Plecanatide—supported by experimental data, detailed protocols, and pathway visualizations to aid in compound selection for gastrointestinal research.

Executive Summary

This guide evaluates three key alternatives to this compound, each representing a different class of gastrointestinal agent:

  • Misoprostol: A synthetic prostaglandin E1 analog that shares a similar mechanism of action with PGE2 analogs, primarily acting on EP receptors to exert gastroprotective and antisecretory effects.

  • Lubiprostone: A bicyclic fatty acid derived from prostaglandin E1 that selectively activates chloride channel type 2 (ClC-2), promoting fluid secretion and intestinal motility.

  • Plecanatide: A guanylate cyclase-C (GC-C) agonist that mimics the endogenous peptide uroguanylin to stimulate intestinal fluid secretion and accelerate transit.

The following sections will delve into a comparative analysis of their performance based on available experimental data, provide detailed methodologies for key experiments, and visualize their distinct signaling pathways.

Data Presentation: Comparative Efficacy of Gastrointestinal Agents

The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of Misoprostol, Lubiprostone, and Plecanatide in relevant gastrointestinal models.

Table 1: Comparative Gastroprotective Effects of Prostaglandin Analogs against Ethanol-Induced Gastric Injury in Rats

CompoundDoseUlcer Index Reduction (%)Reference
Misoprostol 100 µg/kgSignificant protection against hemorrhagic lesions[1]
Misoprostol 100 mg/kgSignificant decrease in gastric lesion area[2]
16,16-dimethyl PGE2 Not specifiedIncreased gastric mucosal blood flow (resting mucosa)[3]
PGE2 Not specifiedIncreased gastric mucosal blood flow (resting mucosa)[3]

Table 2: Comparative Effects on Gastric Acid Secretion

CompoundModelEffect on Acid SecretionReference
Misoprostol Isolated rat gastric fundusInhibited basal and pentagastrin-stimulated secretion[4]
Misoprostol Healthy human subjectsReduced acid and chloride secretion at 50 µg q.i.d.[5]
PGE2 Isolated rat gastric fundusInhibited pentagastrin-stimulated secretion (no effect on basal)[4]
16,16-dimethyl PGE2 Dog (histamine-stimulated)Decreased acid secretion[3]

Table 3: Efficacy of Lubiprostone and Plecanatide in Chronic Idiopathic Constipation (CIC)

CompoundDosePrimary EndpointResult vs. PlaceboReference
Lubiprostone 24 µg twice dailySpontaneous Bowel Movements (SBMs) per weekSignificant increase[6][7]
Plecanatide 3 mg once daily% of durable overall Complete SBM (CSBM) responders21.0% vs 10.2% (p<0.001)[8]
Plecanatide 6 mg once daily% of durable overall CSBM responders19.5% vs 10.2% (p<0.001)[8]

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate the replication and comparison of findings.

Ethanol-Induced Gastric Damage in Rats

This model is widely used to assess the cytoprotective effects of various compounds.

Protocol:

  • Animal Model: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.

  • Compound Administration: Test compounds (e.g., Misoprostol, vehicle control) are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to ethanol challenge.

  • Induction of Gastric Injury: Absolute ethanol (1 mL/200g body weight) is administered orally.[9]

  • Assessment of Damage: One hour after ethanol administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Ulcer Index Quantification: The area of hemorrhagic lesions in the gastric mucosa is measured. The ulcer index can be calculated based on the severity and extent of the lesions.[1][10]

  • Histological Analysis: Gastric tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage.

Measurement of Gastric Mucus Secretion (Alcian Blue Method)

This method quantifies the amount of mucus, a key component of the gastric mucosal barrier.

Protocol:

  • Tissue Preparation: Following an experiment (e.g., ethanol-induced injury), the glandular portion of the stomach is excised and weighed.

  • Staining: The stomach is immersed in a 0.1% w/v solution of Alcian blue 8GX in 0.16 M sucrose, buffered with 0.05 M sodium acetate (pH 5.8) for 2 hours.

  • Removal of Unbound Dye: The stomach is washed twice for 15 and 45 minutes in a 0.25 M sucrose solution to remove unbound dye.

  • Extraction of Dye: The dye complexed with gastric mucus is extracted by immersing the stomach in a 0.5 M magnesium chloride solution for 2 hours, with intermittent shaking.

  • Quantification: The resulting blue solution is shaken with an equal volume of diethyl ether, and the absorbance of the aqueous layer is measured at 605 nm. The quantity of Alcian blue extracted per gram of glandular tissue is calculated.[11][12]

Assessment of Intestinal Permeability (Lactulose/Mannitol Assay)

This non-invasive assay measures the integrity of the intestinal barrier.

Protocol:

  • Subject Preparation: Human subjects or animals are fasted overnight.

  • Probe Administration: A solution containing a known concentration of two non-metabolizable sugars, lactulose and mannitol, is ingested orally. A typical human dose is 5g of lactulose and 2g of mannitol in 100 mL of water.[11]

  • Urine Collection: Urine is collected over a 5-6 hour period.[11][13]

  • Sample Analysis: The concentrations of lactulose and mannitol in the collected urine are measured using high-performance liquid chromatography (HPLC) or enzymatic assays.[11]

  • Calculation of Permeability Ratio: The urinary excretion of each sugar is expressed as a percentage of the ingested dose. The intestinal permeability is determined by the lactulose-to-mannitol ratio (L/M ratio). An increased L/M ratio indicates increased intestinal permeability.[11][14]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways of the discussed compounds and a typical experimental workflow.

Signaling Pathways

Prostaglandin_Signaling cluster_prostaglandins Prostaglandin E Analogs cluster_receptors EP Receptors cluster_downstream Downstream Effects Misoprostol Misoprostol EP1 EP1 Misoprostol->EP1 EP3 EP3 Misoprostol->EP3 EP4 EP4 Misoprostol->EP4 This compound This compound This compound->EP1 This compound->EP3 This compound->EP4 Gq Gq EP1->Gq Gi Gi EP3->Gi Gs Gs EP4->Gs PLC PLC Gq->PLC AC_inhibit Adenylate Cyclase ↓ Gi->AC_inhibit AC_stimulate Adenylate Cyclase ↑ Gs->AC_stimulate IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ ↑ [Ca2+]i IP3_DAG->Ca2+ Mucus_Secretion ↑ Mucus & Bicarbonate Secretion Ca2+->Mucus_Secretion cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Acid_Secretion ↓ Gastric Acid Secretion cAMP_inhibit->Acid_Secretion cAMP_stimulate ↑ cAMP AC_stimulate->cAMP_stimulate PKA PKA cAMP_stimulate->PKA PKA->Mucus_Secretion Blood_Flow ↑ Mucosal Blood Flow PKA->Blood_Flow

Caption: Signaling pathways of Prostaglandin E analogs.

Lubiprostone_Signaling cluster_lubiprostone Lubiprostone cluster_channel Apical Membrane cluster_effects Intestinal Lumen Lubiprostone Lubiprostone ClC-2 ClC-2 Channel Lubiprostone->ClC-2 activates Cl_efflux ↑ Cl- Efflux ClC-2->Cl_efflux Na_H2O_secretion ↑ Na+ and H2O Secretion Cl_efflux->Na_H2O_secretion paracellularly Increased_motility ↑ Intestinal Motility Na_H2O_secretion->Increased_motility

Caption: Mechanism of action of Lubiprostone.

Plecanatide_Signaling cluster_plecanatide Plecanatide cluster_receptor Apical Membrane cluster_downstream Intracellular Signaling cluster_effects Intestinal Lumen Plecanatide Plecanatide GC-C Guanylate Cyclase-C (GC-C) Receptor Plecanatide->GC-C binds and activates GTP_to_cGMP GTP → cGMP GC-C->GTP_to_cGMP cGMP ↑ cGMP GTP_to_cGMP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG CFTR CFTR Activation PKG->CFTR Cl_HCO3_secretion ↑ Cl- and HCO3- Secretion CFTR->Cl_HCO3_secretion Fluid_secretion ↑ Intestinal Fluid Secretion Cl_HCO3_secretion->Fluid_secretion Accelerated_transit Accelerated Transit Fluid_secretion->Accelerated_transit

Caption: Signaling pathway of Plecanatide.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Fasting Fasting (24h) Animal_Acclimatization->Fasting Compound_Admin Compound Administration (e.g., Misoprostol, Vehicle) Fasting->Compound_Admin Injury_Induction Induction of Gastric Injury (e.g., Ethanol Administration) Compound_Admin->Injury_Induction Euthanasia Euthanasia & Stomach Excision Injury_Induction->Euthanasia Macroscopic_Eval Macroscopic Evaluation (Ulcer Index) Euthanasia->Macroscopic_Eval Biochemical_Assays Biochemical Assays (Mucus, Cytokines) Euthanasia->Biochemical_Assays Histology Histological Analysis (H&E Staining) Euthanasia->Histology Data_Analysis Statistical Analysis & Interpretation Macroscopic_Eval->Data_Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Caption: Workflow for evaluating gastroprotective agents.

Conclusion

The choice of an alternative to this compound for gastrointestinal research depends on the specific research question.

  • Misoprostol serves as a direct functional analog, ideal for studies investigating EP receptor-mediated gastroprotection and antisecretory effects.

  • Lubiprostone offers a distinct mechanism by targeting chloride channels, making it a valuable tool for research into secretory diarrhea and constipation, with potential cytoprotective effects.

  • Plecanatide , acting via the GC-C pathway, provides a novel approach to studying intestinal secretion and motility, particularly relevant for constipation and functional bowel disorders.

This guide provides a foundational comparison to aid researchers in navigating these alternatives. It is recommended to consult the primary literature for more detailed dose-response relationships and specific experimental contexts. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting experiments in this evolving field of gastrointestinal pharmacology.

References

Head-to-head comparison of "11-Deoxy-16,16-dimethyl-PGE2" and butaprost on EP2 receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prostaglandin E2 (PGE2) analogs, 11-Deoxy-16,16-dimethyl-PGE2 and butaprost, focusing on their interaction with the E-type prostanoid receptor 2 (EP2). The EP2 receptor, a Gs protein-coupled receptor (GPCR), is a key therapeutic target in inflammation, immunology, oncology, and neurobiology. Understanding the distinct pharmacological profiles of its agonists is crucial for advancing research and drug development.

Core Compound Interaction with EP2 Receptor

The EP2 receptor is activated by its endogenous ligand, PGE2. This activation stimulates a Gαs-protein, which in turn activates adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This second messenger cascade proceeds primarily through two main effector proteins: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), leading to a variety of cellular responses.[1][2][4][5] Some evidence also suggests the potential for G protein-independent signaling via β-arrestin.[2]

EP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 / Agonist (e.g., Butaprost) EP2 EP2 Receptor PGE2->EP2 Binds Gas Gαs EP2->Gas Activates Gbg Gβγ AC Adenylyl Cyclase (AC) Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates CellResponse Cellular Responses (Inflammation, Relaxation, Neuroprotection) Epac->CellResponse CREB->CellResponse

Caption: Canonical EP2 receptor signaling pathway.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for butaprost and qualitative information for this compound. Direct comparative binding and potency data for this compound at the EP2 receptor is not well-documented in publicly available literature.

CompoundTarget ReceptorOther ReceptorsPotency (EC50)Key Findings & Selectivity
Butaprost EP2 EP3, EP4106.4 ± 63 nM (Inhibition of human neutrophil chemotaxis)[6]A well-established selective EP2 agonist.[7][8] Shows higher affinity for EP2 than for other EP receptors (EP2 > EP3 > EP4).[9] Its selectivity makes it a standard tool for investigating EP2-specific pathways.[4][10]
This compound EP2 EP3 Data not availableIdentified as an agonist for both EP2 and EP3 receptors, indicating a broader activity profile compared to butaprost.[11] It has been shown to protect renal proximal tubular epithelial cells from oxidative stress.[11][12]

Note: The compound 11-deoxy-PGE1 (lacking the 16,16-dimethyl group) is reported as an EP2/EP4 agonist with an EC50 of 140.9 ± 64.7 nM for inhibiting neutrophil chemotaxis.[6][8][13] Similarly, 16,16-dimethyl-PGE2 has been shown to bind to EP2, EP3, and EP4 receptors.[14] These findings suggest that the specific combination of structural modifications in "this compound" results in its distinct EP2/EP3 activity profile.

Comparative Analysis

Butaprost stands out as the more selective and extensively characterized agonist for the EP2 receptor. Its preferential binding to EP2 over other prostanoid receptors makes it an invaluable tool for isolating and studying EP2-mediated physiological and pathological processes, such as mast cell degranulation inhibition and regulation of aqueous humor outflow.[7][15] While potent, it is sometimes noted to be less effective than the endogenous ligand PGE2 in certain functional assays.[8]

This compound is a less selective agent, acting as an agonist at both EP2 and EP3 receptors.[11] The EP3 receptor is typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Therefore, the net cellular effect of this compound would be a complex outcome of stimulating two opposing signaling pathways. Its primary reported role in the literature is cytoprotection against oxidative stress in renal cells, a function that may involve one or both of its target receptors.[12]

For researchers aiming to specifically dissect the role of the EP2 receptor and its canonical Gs-cAMP signaling pathway, butaprost is the superior choice. In contrast, this compound may be useful for studying phenomena where the interplay between EP2 and EP3 signaling is relevant or for investigating its specific cytoprotective mechanisms.

Experimental Protocols

The characterization of these compounds relies on standardized in vitro assays to determine their binding affinity, potency, and efficacy.

Radioligand Binding Assay (for Affinity, Ki)

This assay quantifies the affinity of a compound for a receptor. It measures the ability of an unlabeled test compound (e.g., butaprost) to displace a radiolabeled ligand (e.g., [³H]PGE2) from the receptor.

Methodology:

  • Membrane Preparation: Cells stably expressing the human EP2 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Competition Binding: A constant concentration of radiolabeled ligand ([³H]PGE2) and varying concentrations of the unlabeled test compound are incubated with the prepared membranes.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while unbound ligand passes through.

  • Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Potency, EC50)

This functional assay measures the ability of an agonist to stimulate the EP2 receptor and produce the second messenger, cAMP.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing the human EP2 receptor are plated in 96- or 384-well plates.[16][17]

  • Pre-incubation: Cells are washed and pre-incubated in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.[18]

  • Agonist Stimulation: The test compound (e.g., butaprost) is added at various concentrations, and the cells are incubated for a defined period (e.g., 30 minutes) at 37°C.[17]

  • Cell Lysis & Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a variety of methods, such as:

    • Competitive Immunoassays: Such as Homogeneous Time Resolved FRET (HTRF), LANCE® Ultra cAMP assays, or Enzyme Immunoassays (EIA), where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[18][19]

    • Biosensor Assays: Live-cell assays, like the GloSensor™ cAMP Assay, use a genetically encoded biosensor that emits light upon binding to cAMP, allowing for kinetic measurements.[20]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP level against the log concentration of the agonist. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) are calculated from this curve.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis PlateCells 1. Plate EP2-expressing cells (e.g., HEK293) in multi-well plate Incubate 2. Incubate overnight PlateCells->Incubate AddIBMX 3. Add stimulation buffer with PDE inhibitor (IBMX) Incubate->AddIBMX AddAgonist 4. Add varying concentrations of agonist (e.g., Butaprost) AddIBMX->AddAgonist Incubate37 5. Incubate at 37°C AddAgonist->Incubate37 Lyse 6. Lyse cells & stop reaction Incubate37->Lyse Detect 7. Quantify intracellular cAMP (e.g., HTRF, EIA) Lyse->Detect Analyze 8. Plot dose-response curve & calculate EC50/Emax Detect->Analyze

Caption: General workflow for a cAMP accumulation assay.

References

Reproducibility of "11-Deoxy-16,16-dimethyl-PGE2" effects across different studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Consistent and Variable Effects of 11-Deoxy-16,16-dimethyl-PGE2 and its Analogs Across Preclinical and Clinical Studies.

This guide provides a comprehensive comparison of the reported effects of this compound (DD-PGE2) and the closely related compound 16,16-dimethyl-PGE2 (dmPGE2) across a range of biological systems. The aim is to offer researchers, scientists, and drug development professionals a clear overview of the reproducibility of the observed effects, detailing the experimental conditions under which they have been reported. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate easy comparison and interpretation.

Cytoprotective Effects on Renal Epithelial Cells

DD-PGE2 has been shown to protect renal proximal tubular epithelial cells from oxidative stress. This effect appears to be reproducible in the context of the specific cell line and stressor studied.

Quantitative Data Summary:

Study SubjectCompoundConcentrationStressorKey FindingsReference
LLC-PK1 cellsDD-PGE21 µM2,3,5-tris-(glutathion-S-yl)hydroquinoneInduction of HSP90β and GRP78; Cytoprotection[1][2][3][4]
LLC-PK1 cellsDD-PGE2Not specifiedNot specifiedAgonist for EP2 and EP3 receptors[5]
Rat renal epithelial cells (NRK-52E)PGE2 and 11-deoxy-PGE1 (EP4 agonist)Not specifiedCisplatinIncreased cell number, G0/G1 arrest, decreased apoptosis[6]

Experimental Protocols:

A key study utilized LLC-PK1 cells, a porcine renal proximal tubule epithelial cell line. The cells were treated with 1 µM DD-PGE2 for 24 hours prior to the induction of oxidative stress with 2,3,5-tris-(glutathion-S-yl)hydroquinone. The cytoprotective effect was assessed, and protein expression changes were analyzed using HPLC-electrospray ionization tandem mass spectrometry (ESI-MS/MS) and Western blotting.[1][2][3][4]

Signaling Pathway:

The cytoprotective effect of DD-PGE2 in renal cells is proposed to be mediated through a thromboxane-like receptor, leading to the activation of protein kinase C (PKC) and subsequent induction of downstream cytoprotective proteins.[7]

DD_PGE2_Renal_Cytoprotection DD_PGE2 This compound Thromboxane_Receptor Thromboxane-like Receptor DD_PGE2->Thromboxane_Receptor PKC Protein Kinase C (PKC) Thromboxane_Receptor->PKC AP1 AP-1 Signaling PKC->AP1 Proteins Induction of Cytoprotective Proteins (HSP90β, GRP78) AP1->Proteins Cytoprotection Cytoprotection Proteins->Cytoprotection

DD-PGE2 signaling in renal cytoprotection.

Inhibition of Gastric Acid Secretion

The inhibitory effect of dmPGE2 on gastric acid secretion is a well-documented and reproducible phenomenon observed in both human and animal studies.

Quantitative Data Summary:

Study SubjectCompoundAdministration RouteDosageKey FindingsReference
Duodenal ulcer patientsdmPGE2Oral1.0 µg/kg~85-90% inhibition of meal-stimulated acid secretion[8]
Healthy volunteers & Duodenal ulcer patientsdmPGE2Intragastric140 µgSignificant inhibition of acid secretion[8]
DogsdmPGE2Intravenous0.4 µg/kg/h~75% inhibition of histamine-stimulated acid secretion[8]

Experimental Protocols:

In human studies, dmPGE2 was administered orally or intragastrically to patients with duodenal ulcers or healthy volunteers. Gastric acid secretion was stimulated by a meal or histamine infusion, and the level of inhibition was measured.[8] In a study on dogs, dmPGE2 was infused intravenously during histamine-induced gastric acid secretion to determine the inhibitory effect.[8]

Radioprotective Effects on Hematopoietic Stem Cells

A significant and consistently reported effect of dmPGE2 is its ability to protect hematopoietic stem and progenitor cells from radiation-induced damage, leading to enhanced survival and accelerated hematopoietic recovery.

Quantitative Data Summary:

Study SubjectCompoundAdministration TimingKey FindingsReference
MicedmPGE2Before or after irradiationIncreased survival of hematopoietic stem/progenitor cells, accelerated recovery of WBC, neutrophils, and platelets, increased overall survival[9]
MicedmPGE2Before irradiationMediated through EP3 and EP4 receptors[9]

Experimental Protocols:

In these studies, mice were subjected to total body irradiation. A single dose of dmPGE2 was administered either before or after the radiation exposure. The survival and recovery of hematopoietic stem and progenitor cells were assessed using techniques such as colony-forming unit assays and flow cytometry. Peripheral blood cell counts were monitored to evaluate hematopoietic recovery.[9]

Signaling Pathway:

The radioprotective effects of dmPGE2 on hematopoietic stem cells are mediated through the EP3 and EP4 prostaglandin receptors.

dmPGE2_Radioprotection dmPGE2 16,16-dimethyl-PGE2 EP3_Receptor EP3 Receptor dmPGE2->EP3_Receptor EP4_Receptor EP4 Receptor dmPGE2->EP4_Receptor HSC Hematopoietic Stem Cell EP3_Receptor->HSC EP4_Receptor->HSC Survival Increased Survival HSC->Survival Recovery Accelerated Recovery HSC->Recovery

dmPGE2 signaling in hematopoietic stem cell radioprotection.

Effects on Intestinal Goblet Cells

The influence of dmPGE2 on intestinal goblet cell function, specifically proliferation and mucin secretion, has been investigated, with findings suggesting a stimulatory role.

Quantitative Data Summary:

Study SubjectCompoundConcentrationKey FindingsReference
HT29-18N2 cells (human colonic goblet cell line)dmPGE210-100 µMIncreased proliferation rate[10]
HT29-18N2 cellsdmPGE2As low as 1 µMAccelerated secretion of mucin glycoproteins[10]
Rabbit gastric epithelial cellsdmPGE2Concentration-dependentPromoted mucus secretion[11]

Experimental Protocols:

The human colonic adenocarcinoma-derived goblet cell line HT29-18N2 was used to study the effects of dmPGE2. Cell proliferation was measured after exposure to 10 or 100 µM dmPGE2. Mucin secretion was assessed by measuring the release of radiolabeled glycoproteins and using a mucin-specific enzyme-linked immunosorbent assay (ELISA) at concentrations as low as 1 µM.[10] A separate study on rabbit gastric epithelial cells also demonstrated dmPGE2's ability to promote mucus secretion in a concentration-dependent manner.[11]

Experimental Workflow:

dmPGE2_Goblet_Cell_Workflow Start HT29-18N2 Goblet Cell Culture Treatment Treat with dmPGE2 (1-100 µM) Start->Treatment Proliferation_Assay Measure Cell Proliferation Treatment->Proliferation_Assay Mucin_Secretion_Assay Measure Mucin Secretion (Radiolabeling, ELISA) Treatment->Mucin_Secretion_Assay Results_Proliferation Increased Proliferation Proliferation_Assay->Results_Proliferation Results_Mucin Accelerated Mucin Secretion Mucin_Secretion_Assay->Results_Mucin

Workflow for studying dmPGE2 effects on goblet cells.

References

Safety Operating Guide

Safe Disposal of 11-Deoxy-16,16-dimethyl-PGE2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of 11-Deoxy-16,16-dimethyl-PGE2, a synthetic analog of Prostaglandin E2, is critical for laboratory safety and environmental protection.[1][2] This guide provides essential information on the appropriate handling and disposal procedures for researchers, scientists, and drug development professionals. Due to its classification as a potentially hazardous substance, adherence to institutional and local regulations is paramount.

Immediate Safety and Handling Protocols

Before disposal, safe handling is essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental regulations. The following steps outline a general procedure for its safe disposal:

  • Consult Safety Data Sheets (SDS) and Institutional Guidelines: Always review the manufacturer's SDS and your institution's specific chemical hygiene and waste disposal plans before proceeding.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Solid Waste: Collect any unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: For solutions of this compound, use a designated, sealed, and shatter-resistant container. Do not pour this chemical down the drain.[3]

  • Labeling: The waste container must be labeled with the full chemical name ("this compound"), the concentration (if in solution), and appropriate hazard warnings (e.g., "Toxic," "Reproductive Hazard").[4]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup by a certified hazardous waste disposal service.

  • Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, as required by your institution.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key data for this compound.

PropertyValue
Chemical Formula C₂₂H₃₆O₄
Molecular Weight 364.5 g/mol
Physical State Solid
Solubility DMF: >100 mg/ml; DMSO: >100 mg/ml; Ethanol: >100 mg/ml; PBS (pH 7.2): >5 mg/ml[1]
Known Hazards May damage fertility or the unborn child.[4] Harmful if swallowed.[4] Classified as a Dangerous Good for transport by some suppliers.[2]
Incompatible Materials Strong oxidizing agents, acids, bases.[3]

Experimental Protocols

Protocol for Preparation of Waste for Disposal

This protocol outlines the steps for safely preparing this compound waste for disposal.

  • Preparation of Work Area:

    • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

    • Have all necessary materials readily available: designated hazardous waste container, labels, and appropriate PPE.

  • Handling of Solid Waste:

    • Carefully transfer any unused or expired solid compound into the designated waste container using a clean spatula.

    • Place all contaminated disposables, such as gloves, weigh paper, and pipette tips, into the same container.

  • Handling of Liquid Waste:

    • If the compound is in solution, carefully pour or pipette the solution into the designated liquid hazardous waste container.

    • Rinse the original container with a small amount of a suitable solvent (e.g., ethanol) and add the rinsate to the waste container to ensure all residual compound is collected.

  • Final Steps:

    • Securely seal the waste container.

    • Decontaminate the work surface.

    • Remove and dispose of PPE in the designated waste container.

    • Wash hands thoroughly.

    • Store the waste container in the designated satellite accumulation area for hazardous waste.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as an agonist for the EP2 and EP3 prostaglandin receptors.

This compound Signaling Pathway Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2_Analog This compound EP2_Receptor EP2 Receptor PGE2_Analog->EP2_Receptor Agonist EP3_Receptor EP3 Receptor PGE2_Analog->EP3_Receptor Agonist Gs Gs Protein EP2_Receptor->Gs Activates Gi Gi Protein EP3_Receptor->Gi Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_inc Increased cAMP AC_stim->cAMP_inc Produces cAMP_dec Decreased cAMP AC_inhib->cAMP_dec Reduces PKA Protein Kinase A cAMP_inc->PKA Activates Cellular_Response_Inhib Cellular Response (e.g., Contraction) cAMP_dec->Cellular_Response_Inhib Leads to Cellular_Response_Stim Cellular Response (e.g., Relaxation) PKA->Cellular_Response_Stim Leads to

Caption: Agonistic action of this compound on EP2 and EP3 receptors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxy-16,16-dimethyl-PGE2
Reactant of Route 2
11-Deoxy-16,16-dimethyl-PGE2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.